molecular formula C11H9NO3 B1590981 7-Methoxyquinoline-3-carboxylic acid CAS No. 474659-26-2

7-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1590981
CAS No.: 474659-26-2
M. Wt: 203.19 g/mol
InChI Key: LDMIDFLMDWSHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMIDFLMDWSHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562884
Record name 7-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474659-26-2
Record name 7-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: A Molecule-Centric Approach to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 7-Methoxyquinoline-3-carboxylic acid

In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents and functional materials. The precise characterization of its derivatives is not merely an academic exercise but a critical prerequisite for ensuring efficacy, safety, and reproducibility in research and development. This guide focuses on this compound, a key building block whose structural integrity is paramount for its downstream applications.

This document eschews a generic, templated approach. Instead, it adopts a molecule-centric narrative, detailing the logical and analytical workflow for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a self-validating analytical strategy, grounded in first principles and supported by authoritative references. We will explore the "why" behind each experimental choice, ensuring that the final structural assignment is beyond reproach.

Foundational Analysis: Synthesis as a Structural Blueprint

The journey of structural elucidation begins with the synthesis of the molecule. The chosen synthetic route provides the initial hypothesis for the expected structure. This compound is commonly synthesized via the Gould-Jacobs reaction. This process involves the condensation of 3-methoxyaniline with diethyl (ethoxymethylene)malonate, followed by a cyclization and subsequent hydrolysis.

Understanding this pathway is crucial as it dictates the probable substitution pattern. The use of 3-methoxyaniline as a precursor strongly suggests that the methoxy group will be located at either the C5 or C7 position of the resulting quinoline ring. The cyclization mechanism favors the formation of the 7-methoxy isomer, making it the expected product.

Experimental Workflow: Gould-Jacobs Synthesis

cluster_synthesis Gould-Jacobs Synthesis Pathway A 3-Methoxyaniline C Condensation (Intermediate Formation) A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (~250 °C) C->D Heat E Saponification (e.g., NaOH) D->E Base F Acidification (e.g., HCl) E->F Acid G This compound F->G

Caption: High-level overview of the Gould-Jacobs reaction for synthesizing the target molecule.

Spectroscopic Interrogation: A Multi-Faceted Approach

A single analytical technique is insufficient for unambiguous structure determination. A battery of spectroscopic methods must be employed, with each providing a unique piece of the structural puzzle. The data from these techniques must be cross-correlated to build a cohesive and irrefutable structural assignment.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

The first step in the analysis of an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the quinoline nitrogen is readily protonated.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of the proposed structure (C₁₁H₉NO₃).

Expected Data & Interpretation:

The molecular formula for this compound is C₁₁H₉NO₃. The expected monoisotopic mass is 203.0582 g/mol . The HRMS analysis should yield an [M+H]⁺ ion at approximately m/z 203.0655. An observed mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides strong evidence for the proposed molecular formula.

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₁₁H₉NO₃C₁₁H₉NO₃
Monoisotopic Mass203.0582 u-
[M+H]⁺ (Exact Mass)203.0655 u~203.0655 ± 5 ppm
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Data & Interpretation:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, indicative of the quinoline ring system.

  • C-O Stretch (Methoxy Ether): A distinct band should be present in the 1250-1050 cm⁻¹ region, corresponding to the C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is essential for unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve carboxylic acids and exchange with the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform key 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the protons. For this compound, we expect to see six distinct signals in the aromatic region and one signal for the methoxy group.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H2~9.2-9.4s1H
H4~8.7-8.9s1H
H5~7.9-8.1d1H
H8~7.4-7.6d1H
H6~7.2-7.4dd1H
OCH₃~3.9-4.1s3H
COOH~13.0-14.0br s1H
  • Causality: The downfield shifts of H2 and H4 are due to the deshielding effects of the heterocyclic nitrogen atom and the ring current. The methoxy protons (OCH₃) appear as a sharp singlet, as expected. The carboxylic acid proton is typically very broad and far downfield.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum reveals the number of unique carbon environments.

CarbonExpected Chemical Shift (δ, ppm)
C=O~167
C7~162
C2~152
C4~140
C8a~149
C4a~128
C5~124
C8~122
C6~120
C3~118
OCH₃~56
  • Causality: The carbonyl carbon (C=O) is the most downfield. The carbon attached to the oxygen of the methoxy group (C7) is also significantly downfield. The remaining carbons can be assigned using 2D NMR data.

2D NMR: Confirming Connectivity and Isomeric Structure

While ¹H and ¹³C NMR provide a strong foundation, 2D NMR is required to definitively confirm the 7-methoxy substitution pattern over the 5-methoxy alternative. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.

cluster_nmr 2D NMR Correlation Workflow H_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlation) H_NMR->COSY HSQC HSQC (Direct C-H Correlation) H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure Final Structure (7-Methoxyquinoline- 3-carboxylic acid) COSY->Structure Identifies neighboring protons HSQC->Structure Assigns protons to their attached carbons HMBC->Structure Confirms substitution pattern

Caption: Workflow illustrating how different NMR experiments contribute to the final structure.

Key HMBC Correlation for Isomer Differentiation:

The most critical correlation is between the methoxy protons (OCH₃) and the carbon atoms of the quinoline ring.

  • Expected Correlation for 7-Methoxy Isomer: The protons of the OCH₃ group (~4.0 ppm) should show a strong correlation (across three bonds) to the C7 carbon (~162 ppm).

  • Lack of Correlation: Crucially, these methoxy protons should not show a correlation to C5 or C6. This observation definitively rules out the 5-methoxy and 6-methoxy isomers.

By systematically acquiring and interpreting this suite of spectroscopic data, a self-validating and unambiguous structural assignment for this compound can be achieved.

7-Methoxyquinoline-3-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxyquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 474659-26-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, grounding our discussion in established scientific principles and methodologies.

Core Identity and Structural Framework

This compound belongs to the quinoline carboxylic acid class of heterocyclic compounds. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic drugs.[1] The placement of a carboxylic acid group at the 3-position and a methoxy group at the 7-position defines the specific reactivity and biological potential of this molecule.

IdentifierValue
IUPAC Name This compound
CAS Number 474659-26-2[2]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [3]
Canonical SMILES COC1=CC2=NC=C(C=C2C=C1)C(=O)O[4]
InChI Key LDMIDFLMDWSHMF-UHFFFAOYSA-N[5]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application, governing its solubility, stability, and pharmacokinetic behavior. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Physical Form Solid
Boiling Point 385.42 °C at 760 mmHg[6]
Density 1.325 g/cm³[6]
Flash Point 186.90 °C[6]
XLogP3 1.7 - 1.94[4][6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Storage Temperature 2-8°C, dry[1]

The XLogP3 value suggests a moderate level of lipophilicity, an important parameter in predicting a molecule's ability to cross biological membranes.

Spectral Signature: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a comprehensive set of spectra for this specific compound is not publicly available, we can infer its expected spectral characteristics based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[7][8]

  • C-H Stretch (Aromatic/Alkene): Peaks between 3100-3000 cm⁻¹.[7]

  • C-H Stretch (Alkyl -OCH₃): Absorptions between 3000-2850 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1760-1690 cm⁻¹.[7]

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.[9]

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1320-1000 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the acidic proton of the carboxylic acid group (often downfield, >10 ppm). The aromatic protons would appear as doublets, triplets, or multiplets depending on their coupling patterns.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the carbons of the quinoline ring, and the carbon of the methoxy group (around 55-60 ppm).

Mass Spectrometry (MS): The monoisotopic mass of this compound is 203.05824 Da.[6] Mass spectrometry would show a molecular ion peak [M]+ at m/z 203, with other adducts such as [M+H]+ at m/z 204 and [M+Na]+ at m/z 226 also being predictable.[4]

Synthesis and Chemical Reactivity

Synthesis Pathway: The synthesis of substituted quinoline-3-carboxylic acids often involves multi-step reaction sequences. A common strategy begins with appropriately substituted anilines. For instance, a general approach involves the Vilsmeier-Haack reaction on acetanilides to form 2-chloroquinoline-3-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids.[10]

G cluster_0 General Synthesis Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Acetanilide->Vilsmeier Step 1: Formylation & Cyclization Aldehyde 2-Chloroquinoline-3-carbaldehyde Intermediate Vilsmeier->Aldehyde Oxidation Oxidation (e.g., AgNO₃ or KMnO₄) Aldehyde->Oxidation Step 2: Oxidation FinalProduct 2-Chloroquinoline-3-carboxylic Acid Oxidation->FinalProduct Nucleophilic_Substitution Nucleophilic Substitution / Reduction FinalProduct->Nucleophilic_Substitution Step 3: Derivatization Target Target Quinoline-3-carboxylic Acid Derivative Nucleophilic_Substitution->Target

Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acid derivatives.

Reactivity Profile: The reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the electron-rich quinoline ring system.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for structure-activity relationship (SAR) studies.[11]

  • Quinoline Ring: The quinoline ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing methoxy group and the deactivating effect of the carboxylic acid group.

  • Nucleophilic Acyl Substitution: As a carboxylic acid derivative, it can be converted into more reactive species like acid chlorides or esters to facilitate further modifications. The general reactivity order places carboxylic acids as moderately reactive, capable of being transformed into lower energy derivatives like esters and amides.[11]

Applications in Scientific Research and Drug Development

This compound is a valuable building block and intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] The quinoline core is central to many antimalarial (e.g., chloroquine) and antibacterial (quinolone antibiotics) drugs.[1][12] This molecule provides a scaffold for developing novel therapeutics in these classes.

  • Anticancer and Anti-inflammatory Research: Quinoline carboxylic acid derivatives have been investigated for their antiproliferative, antioxidant, and anti-inflammatory properties.[13][14] The carboxylic acid moiety can enhance selectivity for the acidic microenvironment of tumors.[13] Modifications of the 3-quinoline carboxylic acid structure have led to the identification of potent inhibitors of protein kinase CK2, a target in cancer therapy.[10]

  • Fluorescent Probes: The intrinsic fluorescence of the quinoline backbone makes its derivatives useful in the design of fluorescent probes for biochemical imaging and detection applications.[1][15]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. The following information is synthesized from available safety data sheets (SDS).

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[16]

    • H319: Causes serious eye irritation.[16]

Recommended Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[16]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/eye protection/face protection.[16]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[16]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Exemplar Experimental Protocol: Fischer Esterification

To illustrate the practical application of its chemical properties, here is a detailed protocol for the esterification of this compound. This protocol is a representative example based on standard organic chemistry principles.

Objective: To synthesize Ethyl 7-methoxyquinoline-3-carboxylate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), absolute ethanol (20-30 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

    • Rationale: An excess of ethanol is used to drive the equilibrium towards the product side, as per Le Châtelier's principle. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.

  • Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Rationale: Neutralization is crucial to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

    • Rationale: The ester product is more soluble in the organic phase than in the aqueous phase, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester. Purify the crude product via column chromatography or recrystallization.

    • Rationale: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Final purification is necessary to isolate the ester in high purity.

Caption: Step-by-step workflow for the Fischer esterification of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable reactivity, and role as a synthetic precursor make it a valuable tool for researchers. The quinoline scaffold, decorated with strategically placed methoxy and carboxylic acid groups, offers a robust platform for the design and synthesis of novel molecules with tailored biological activities, particularly in the pursuit of new anticancer and antimicrobial agents. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for leveraging its full potential in research and development.

References

discovery and history of 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 7-Methoxyquinoline-3-carboxylic Acid

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of a vast array of therapeutic agents.[1] This technical guide provides a comprehensive exploration of a specific, yet significant, member of this family: this compound. We trace the historical lineage from the initial discovery of quinoline in coal tar to the development of sophisticated synthetic routes for its functionalized derivatives.[1][2] This document details the foundational chemical principles, key synthetic reactions like the Gould-Jacobs cyclization, and the evolution of this compound as a valuable intermediate in drug discovery.[3][4] By synthesizing historical context with modern applications, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of quinoline-based molecules.

Chapter 1: The Quinoline Scaffold: A Historical Perspective

The Dawn of Quinoline: From Coal Tar to Chemical Synthesis

The story of quinoline begins not in a flask, but in the byproducts of industrialization. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the parent compound, which he named "leukol," from coal tar.[2] This discovery marked the entry of a new heterocyclic system into the chemical lexicon. A few years later, in 1842, Charles Gerhardt obtained the same compound through the distillation of the antimalarial alkaloid quinine, naming it Chinoilin.[2] This dual discovery highlighted the scaffold's presence in both natural products and industrial materials, foreshadowing its future importance. However, reliance on isolation from these sources was inefficient and offered little control over substitution patterns, creating a clear need for rational, laboratory-based synthetic methods.

Foundational Syntheses: Establishing the Quinoline Core

The late 19th and early 20th centuries saw a flurry of activity aimed at constructing the quinoline ring system from simpler aniline-based precursors. These "named reactions" became the bedrock of quinoline chemistry, allowing for systematic variation and the production of derivatives with tailored properties. Key among these are:

  • Skraup Synthesis: A vigorous reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[2]

  • Doebner-von Miller Reaction: A more flexible method using anilines and α,β-unsaturated carbonyl compounds, allowing for greater diversity in the final product.[2]

  • Gould-Jacobs Reaction: This reaction, starting from an aniline and ethyl ethoxymethylenemalonate, is particularly crucial as it provides a direct and reliable route to 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the title compound and its analogs.[2][5]

These methods transformed quinoline chemistry from an observational science into a synthetic one, paving the way for the targeted design of molecules with specific functions.

Chapter 2: Synthesis and Discovery of this compound

The synthesis of a specifically substituted molecule like this compound relies on the strategic application of these foundational reactions to appropriately chosen starting materials. The Gould-Jacobs reaction is an exemplary pathway for achieving this substitution pattern.

Key Synthetic Strategy: The Gould-Jacobs Reaction

The logic of using the Gould-Jacobs reaction lies in its predictable regiochemistry and its ability to install the crucial carboxylic acid precursor at the 3-position. The synthesis begins with an aniline bearing the desired methoxy group at the meta-position (i.e., m-anisidine or 3-methoxyaniline). This aniline is reacted with a malonic ester derivative, followed by a high-temperature thermal cyclization and subsequent saponification to yield the final acid.

Experimental Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol describes the synthesis of a common precursor, which can then be further modified.

  • Step 1: Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction progress can be monitored by TLC.

    • Upon completion, cool the mixture to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, will often crystallize upon standing or can be used directly.

  • Step 2: Thermal Cyclization:

    • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

    • The solution is heated to reflux (approx. 250-260 °C) for 30-60 minutes. This high temperature is required to drive the intramolecular cyclization onto the aromatic ring.

    • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the cyclized product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

    • Filter the solid product and wash with hexane to remove the diphenyl ether.

  • Step 3: Saponification (Hydrolysis):

    • Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and the hydrolysis is complete.

    • Cool the solution to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of ~2.

    • The target compound, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, will precipitate as a solid.

    • Filter the solid, wash thoroughly with water, and dry in a vacuum oven to yield the final product.[6]

Visualization: Gould-Jacobs Synthesis Workflow

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_proc Process cluster_end Final Product start1 3-Methoxyaniline proc1 Condensation (100-110 °C) start1->proc1 start2 Diethyl Ethoxymethylenemalonate start2->proc1 proc2 Thermal Cyclization (Diphenyl Ether, ~250 °C) proc1->proc2 proc3 Saponification (NaOH, Reflux) proc2->proc3 proc4 Acidification (HCl) proc3->proc4 end1 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid proc4->end1

Caption: Workflow for the Gould-Jacobs synthesis of a key quinoline-3-carboxylic acid precursor.

Deoxygenation to Yield this compound

To obtain the title compound, the 4-hydroxy group of the precursor must be removed. This is typically a two-step process involving conversion of the hydroxyl to a better leaving group (e.g., a chloride) followed by reductive dehalogenation.

Experimental Protocol 2: Conversion to 2-Chloro-7-methoxyquinoline-3-carboxylic acid

This protocol is adapted from procedures for similar quinoline systems.[7][8]

  • Step 1: Chlorination:

    • Place 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (1.0 eq) in a round-bottom flask.

    • Carefully add phosphoryl chloride (POCl₃, 5-10 eq) under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • The solid product, 2-chloro-7-methoxyquinoline-3-carboxylic acid, will precipitate.

    • Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

The resulting 2-chloro derivative can then be subjected to various catalytic hydrogenation conditions (e.g., H₂, Pd/C) to remove the chlorine atom and yield this compound. This multi-step process highlights the compound's status as a deliberately synthesized molecule rather than a naturally occurring one.

Chapter 3: Physicochemical Properties and Characterization

The identity and purity of this compound are confirmed through standard analytical techniques. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 474659-26-2[9][10]
Molecular Formula C₁₁H₉NO₃[9][11]
Molecular Weight 203.19 g/mol [9][10]
Monoisotopic Mass 203.05824 Da[10][11]
Appearance Typically an off-white to yellow solidGeneral
Topological Polar Surface Area 59.4 Ų[10]
XLogP3 1.7 - 1.9[10][11]

Characterization would typically involve ¹H NMR spectroscopy to confirm the positions of aromatic protons and the methoxy group, ¹³C NMR to identify all unique carbon atoms, and mass spectrometry to verify the molecular weight.

Chapter 4: Significance and Applications in Drug Discovery

This compound is not typically an end-product but rather a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.[3]

A Privileged Scaffold for Antimicrobial Agents

The quinoline core is central to the quinolone and fluoroquinolone classes of broad-spectrum antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby halting bacterial proliferation. While the final drugs are more complex, the synthesis of novel analogs often involves intermediates like this compound to explore how different substitution patterns affect potency, spectrum, and resistance profiles.[3][8]

Applications in Kinase Inhibition and Anticancer Research

The quinoline ring is also a recognized scaffold for the development of protein kinase inhibitors. A study on derivatives of 3-quinoline carboxylic acid identified compounds that inhibit protein kinase CK2, a target implicated in cancer.[12] The 7-methoxy group of the title compound provides a specific point for electronic and steric modification, allowing medicinal chemists to probe the structure-activity relationship (SAR) of potential inhibitors and optimize their binding to the kinase's active site.

Visualization: General Mechanism of Quinolone Action

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., derivative of 7-Methoxyquinoline- 3-carboxylic acid) Gyrase DNA Gyrase / Topo IV Quinolone->Gyrase Inhibition DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled DNA_cleaved Cleaved DNA (Replication Fork Stalls) Gyrase->DNA_cleaved Traps Enzyme- DNA Complex DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Normal Function CellDeath Bacterial Cell Death DNA_cleaved->CellDeath

Caption: Conceptual diagram of quinolone antibiotics inhibiting bacterial DNA gyrase, leading to cell death.

Chapter 5: Conclusion and Future Outlook

From its conceptual roots in the 19th-century isolation of quinoline, this compound has emerged as a bespoke molecule, accessible through classic and robust synthetic pathways like the Gould-Jacobs reaction. Its history is not one of direct discovery, but of rational design and synthesis, driven by the needs of medicinal chemistry. As an intermediate, it provides a valuable platform for generating novel derivatives aimed at combating microbial resistance and developing targeted therapies for diseases like cancer.[3][12] Future research will likely focus on incorporating this scaffold into new molecular architectures, leveraging its specific substitution pattern to achieve greater potency and selectivity against emerging biological targets.

References

The Enigmatic Core: A Technical Guide to the Biological Activity of 7-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Within this vast chemical space, 7-Methoxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. While its direct and exhaustive biological profiling is a burgeoning field of study, the activities of its close chemical relatives and the inherent properties of its core structure provide a compelling narrative for its potential pharmacological applications. This technical guide synthesizes the current understanding of this compound, delving into its chemical identity, known biological activities of its derivatives, and the prospective avenues for future research and drug development. We will explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by mechanistic insights and detailed experimental considerations.

Introduction: The Quinoline Framework and the Promise of this compound

Quinoline and its derivatives have a rich history in drug discovery, with notable examples including the antimalarial drug quinine and the fluoroquinolone class of antibiotics. The rigid, bicyclic aromatic structure of quinoline provides an excellent scaffold for interacting with a variety of biological targets. The substituent pattern on the quinoline ring plays a crucial role in defining the molecule's pharmacological profile.

This compound, with its methoxy group at the 7-position and a carboxylic acid at the 3-position, possesses key functional groups that can influence its electronic properties, solubility, and potential for hydrogen bonding and other intermolecular interactions. While it is often utilized as a key intermediate in the synthesis of more complex molecules, its own biological activity warrants dedicated investigation[1]. This guide aims to provide a comprehensive overview of the existing, albeit nascent, knowledge surrounding this compound and to extrapolate its potential based on the established activities of structurally similar molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
CAS Number 474659-26-2[2]

The synthesis of quinoline derivatives can be achieved through various established methods. While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, general synthetic strategies for quinoline-3-carboxylic acids often involve variations of the Gould-Jacobs reaction or the Doebner-von Miller reaction, followed by appropriate functional group manipulations. The synthesis of related compounds, such as 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, often involves condensation reactions of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization[3].

A plausible synthetic workflow for this compound is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products 3-Methoxyaniline 3-Methoxyaniline Step1 Condensation 3-Methoxyaniline->Step1 Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Step1 Intermediate Diethyl ((3-methoxyphenyl)amino)methylenemalonate Step1->Intermediate Formation of enamine intermediate Step2 Thermal Cyclization Step3 Hydrolysis Step2->Step3 Formation of quinolone ring Final_Product This compound Step3->Final_Product Intermediate->Step2 High temperature

Caption: A potential synthetic workflow for this compound.

Biological Activities: A Landscape of Potential

The biological activities of this compound are largely inferred from studies on its derivatives and the broader class of quinoline compounds. The following sections explore these potential activities in detail.

Antimicrobial Activity

The quinoline core is synonymous with antibacterial agents, most notably the fluoroquinolones. While direct studies on the antimicrobial properties of this compound are scarce, its structural motifs suggest potential in this area. It is recognized as an intermediate in the synthesis of antibacterial agents, with its structure supporting the creation of quinolone-based drugs known for broad-spectrum antimicrobial activity[1].

Derivatives of 7-methoxyquinoline have demonstrated significant antimicrobial and antibiofilm activities. For instance, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides were synthesized and showed activity against various bacterial and fungal strains[4]. One particular derivative exhibited a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli[4]. The proposed mechanism for some of these derivatives involves disruption of the bacterial cell membrane, leading to protein leakage[4].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The quinoline scaffold is a privileged structure in the design of anticancer agents, with derivatives exhibiting a wide range of mechanistic actions, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[5]. Quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents[6]. The acidic nature of the carboxylic acid group may enhance the selective accumulation of the drug in the acidic tumor microenvironment[6].

While direct anticancer studies on this compound are not widely reported, related quinoline-4-carboxylic acid derivatives have shown promising results. For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated an 82.9% reduction in cellular growth of the MCF-7 breast cancer cell line[7]. The anticancer mechanism of some quinoline derivatives involves the induction of apoptosis and cell cycle arrest[7][8].

Proposed Anticancer Mechanism of Action

Anticancer_Mechanism Compound 7-Methoxyquinoline- 3-carboxylic acid Derivative Kinase Tyrosine Kinase Compound->Kinase Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Cell Cancer Cell Proliferation Cell Proliferation Kinase->Proliferation Promotes Topoisomerase->Proliferation Required for Proliferation->Cell Apoptosis->Cell

Caption: Potential anticancer mechanisms of quinoline derivatives.

Anti-inflammatory Activity

Certain quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties. Studies on related compounds suggest that they may exert their effects through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes[9]. Some quinoline derivatives have been shown to suppress inflammation in animal models of arthritis and delayed-type hypersensitivity[9].

The anti-inflammatory potential of quinoline-3-carboxylic acids has been evaluated, showing significant anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages[9].

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control.

Potential as a Fluorescent Probe

The inherent fluorescence of the quinoline backbone makes it an attractive scaffold for the development of fluorescent probes for biochemical imaging and detection[1]. While this compound itself has not been extensively characterized as a fluorescent probe, the structurally similar 7-methoxycoumarin-3-carboxylic acid is used as an amine-reactive fluorescent probe with excitation and emission maxima at approximately 330 nm and 402 nm, respectively. The carboxylic acid moiety allows for conjugation to biomolecules, enabling their visualization and tracking within biological systems. Further investigation into the fluorescent properties of this compound and its derivatives is warranted.

Potential as a Glycine/NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has a glycine co-agonist site that is a target for therapeutic intervention in various neurological disorders. Quinolone derivatives have been explored as antagonists at this site. While direct evidence for this compound is lacking, the broader class of quinoline derivatives has been investigated for this activity. Antagonism at the glycine site of the NMDA receptor can reduce excitotoxicity and has potential applications in conditions like stroke and chronic pain.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. The biological activities of its derivatives strongly suggest that the parent compound itself may possess valuable pharmacological properties. Future research should focus on a systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory activities through robust in vitro and in vivo studies.

Key areas for future investigation include:

  • Comprehensive Biological Screening: A broad-based screening of this compound against a panel of bacterial and fungal strains, cancer cell lines, and inflammatory markers.

  • Mechanistic Studies: Elucidation of the precise mechanisms of action for any observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-like properties.

  • Exploration as a Fluorescent Probe: Characterization of its photophysical properties and potential for use in bioimaging applications.

References

A Technical Guide to Unveiling the Therapeutic Potential of 7-Methoxyquinoline-3-carboxylic acid: Target Identification and Validation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

7-Methoxyquinoline-3-carboxylic acid emerges from a class of heterocyclic compounds—quinolines—renowned for their diverse and potent pharmacological activities.[1][2][3] While the quinoline scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents, the specific potential of this compound remains an area of nascent exploration.[2][3][4] This guide delineates a comprehensive, technically-grounded framework for the systematic identification and validation of its therapeutic targets. By integrating established principles of drug discovery with advanced methodological workflows, we provide a roadmap for elucidating the compound's mechanism of action and accelerating its journey from a promising chemical entity to a potential clinical candidate. This document is intended to serve as a practical resource for researchers, offering both strategic guidance and detailed experimental protocols.

Introduction to this compound: A Compound of Therapeutic Interest

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and potent anticancer properties.[2][5] The specific functionalization of the quinoline core, such as the inclusion of a methoxy group at the 7-position and a carboxylic acid at the 3-position, is anticipated to confer unique pharmacological characteristics.

1.1. Chemical Properties and Rationale for Investigation

The structure of this compound (C11H9NO3) incorporates key functional groups that suggest a high potential for specific interactions with biological macromolecules.[6][7] The carboxylic acid moiety, in particular, is a critical feature in many quinoline-based drugs, essential for activities such as the inhibition of bacterial topoisomerases and human dihydroorotate dehydrogenase (DHODH).[8] The methoxy group can influence the compound's solubility, metabolic stability, and binding orientation within a target protein. Preliminary investigations into structurally similar compounds, such as 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, have revealed promising antimicrobial, antioxidant, and anticancer activities, providing a strong rationale for the in-depth study of the titular compound.[9]

1.2. Foundational Knowledge from Quinoline Derivatives

The broader family of quinoline derivatives offers a wealth of information to guide our target identification efforts. They are known to interact with a variety of biological targets, including:

  • Kinases: A significant number of FDA-approved quinoline-containing compounds function as kinase inhibitors, targeting key signaling pathways implicated in cancer.[4]

  • Receptor Tyrosine Kinases: Specifically, receptors like c-Met, VEGF, and EGF, which are pivotal in carcinogenic pathways, are known targets for quinoline-based molecules.[1]

  • Bacterial Topoisomerases: The quinolone antibiotics function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8]

  • Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of this kinase, which is involved in cell growth and proliferation.[10]

This established knowledge base allows us to formulate initial hypotheses about the potential target classes for this compound.

A Strategic Workflow for Target Identification

The process of identifying a specific molecular target for a novel compound is a multi-step, iterative process. The following workflow is designed to systematically narrow down the possibilities and provide robust evidence for a specific mechanism of action.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Target Validation in Cellular Models In Silico Docking In Silico Docking Dose-Response Assays Dose-Response Assays In Silico Docking->Dose-Response Assays Phenotypic Screening Phenotypic Screening Phenotypic Screening->Dose-Response Assays Target-Based Panel Screening Target-Based Panel Screening Target-Based Panel Screening->Dose-Response Assays Orthogonal Binding Assays Orthogonal Binding Assays Dose-Response Assays->Orthogonal Binding Assays Initial SAR Initial SAR Orthogonal Binding Assays->Initial SAR Target Engagement Assays Target Engagement Assays Initial SAR->Target Engagement Assays Functional Cellular Assays Functional Cellular Assays Target Engagement Assays->Functional Cellular Assays Pathway Analysis Pathway Analysis Functional Cellular Assays->Pathway Analysis

Caption: A generalized workflow for therapeutic target identification.

Phase 1: Broad-Spectrum Screening Methodologies

The initial phase of target discovery involves casting a wide net to identify potential interacting partners. A combination of computational and experimental approaches is recommended.

3.1. In Silico Docking and Virtual Screening

  • Causality: Before committing to resource-intensive wet lab experiments, computational methods can predict the binding affinity of this compound to a library of known protein structures. This is particularly useful for prioritizing target classes that are known to bind quinoline derivatives, such as kinases and bacterial topoisomerases.

  • Protocol:

    • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.

    • Target Library Preparation: Curate a library of protein crystal structures from the Protein Data Bank (PDB), focusing on kinases, topoisomerases, and other targets associated with quinoline compounds. Prepare the structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Docking Simulation: Use software such as AutoDock or Glide to perform molecular docking simulations, calculating the binding energy and predicting the binding pose of the compound within each target's active site.

    • Hit Prioritization: Rank the potential targets based on their docking scores and visual inspection of the predicted binding interactions.

3.2. Phenotypic Screening

  • Causality: This approach focuses on the "what" before the "how." By observing the effect of the compound on whole cells or organisms, we can identify a relevant biological response (e.g., cancer cell death, bacterial growth inhibition) without a priori knowledge of the target.[11][12] This is an unbiased method to uncover novel mechanisms of action.

  • Protocol: Anti-proliferative Assay in Cancer Cell Lines

    • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, K562 for leukemia, as used in studies of similar compounds).[11][12]

    • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound and add it to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

    • Viability Assessment: Use a cell viability reagent such as PrestoBlue or CellTiter-Glo to measure the metabolic activity of the remaining cells.

    • Data Analysis: Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

3.3. Target-Based Panel Screening

  • Causality: This method leverages commercially available services to screen the compound against a large panel of purified proteins from a specific target class (e.g., a kinome panel). This is a direct and efficient way to identify high-affinity interactions.

  • Protocol: Kinase Panel Screen (Example)

    • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM) to a contract research organization (CRO).

    • Assay Performance: The CRO will perform binding or activity assays against a panel of hundreds of purified human kinases.

    • Data Reporting: The results are typically reported as a percentage of inhibition for each kinase at the tested concentration.

    • Hit Identification: Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Phase 2: Hit Confirmation and Prioritization

Once a list of potential targets ("hits") has been generated, the next step is to confirm these interactions and prioritize the most promising candidates.

4.1. Dose-Response Assays and IC50/EC50 Determination

  • Causality: To confirm the potency of the compound against a specific target, it is essential to determine its half-maximal inhibitory (IC50) or effective (EC50) concentration. This quantitative measure is crucial for comparing the activity of the compound against different targets and for guiding future optimization efforts.

  • Protocol:

    • Perform the same assay used for the initial screen (e.g., an in vitro kinase activity assay).

    • Use a wider range of compound concentrations, typically in a 10-point serial dilution.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Putative TargetIC50 (µM)Assay Type
Kinase X0.5In Vitro Activity
Kinase Y8.2In Vitro Activity
Topoisomerase II15.6In Vitro Activity
Caption: Example table for summarizing dose-response data.

4.2. Orthogonal Binding Assays

  • Causality: To ensure that the observed activity is due to a direct interaction between the compound and the target protein, it is critical to use a different, "orthogonal" assay that measures binding rather than activity. This helps to eliminate false positives that may arise from assay artifacts.

  • Protocol: Surface Plasmon Resonance (SPR)

    • Protein Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

    • Compound Injection: Flow different concentrations of this compound over the chip surface.

    • Binding Measurement: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.

    • Data Analysis: Analyze the binding kinetics to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Phase 3: Target Validation in a Cellular Context

The final and most critical phase is to demonstrate that the compound engages with the target protein inside living cells and that this engagement leads to the desired physiological effect.

5.1. Cellular Thermal Shift Assay (CETSA)

  • Causality: This assay provides direct evidence of target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when it is bound to a ligand.

  • Protocol:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Western Blot Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blotting.

    • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.

5.2. Functional Cellular Assays and Pathway Analysis

  • Causality: To link target engagement to a functional outcome, it is necessary to measure the modulation of the target's downstream signaling pathway.

  • Protocol: Phospho-protein Western Blotting (for a kinase target)

    • Cell Treatment: Treat cells with the compound for various times and at different concentrations.

    • Cell Lysis: Prepare whole-cell lysates.

    • Western Blotting: Perform Western blot analysis using an antibody specific to the phosphorylated form of a known substrate of the target kinase.

    • Data Analysis: A decrease in the phosphorylation of the substrate in the compound-treated cells provides strong evidence that the compound is inhibiting the kinase's activity in a cellular context.

G 7-MQ-3-CA 7-Methoxyquinoline- 3-carboxylic acid Target Kinase Target Kinase 7-MQ-3-CA->Target Kinase Inhibition Substrate Substrate Target Kinase->Substrate Phosphorylation Phospho-Substrate Phosphorylated Substrate Cellular Response e.g., Apoptosis, Cell Cycle Arrest Phospho-Substrate->Cellular Response Downstream Signaling

Caption: Hypothetical signaling pathway for a kinase target.

Conclusion and Future Directions

This guide provides a structured and technically robust framework for the identification and validation of therapeutic targets for this compound. By systematically progressing through broad-spectrum screening, hit confirmation, and cellular validation, researchers can build a compelling case for a specific mechanism of action. The inherent potential of the quinoline scaffold, combined with the rigorous application of these methodologies, positions this compound as a compound of significant interest for the development of novel therapeutics. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

A Technical Guide to the Hypothesized Mechanism of Action of 7-Methoxyquinoline-3-carboxylic acid: A Kynurenine Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous synthetic and natural molecules with significant biological activities.[1][2] Their diverse pharmacological properties have led to their investigation in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] 7-Methoxyquinoline-3-carboxylic acid, a member of this versatile family, is a synthetic compound whose precise mechanism of action remains to be fully elucidated. This technical guide puts forth a primary hypothesis, grounded in the established activities of structurally related quinoline derivatives, that this compound acts as a modulator of the kynurenine pathway, a critical metabolic route of tryptophan.[6][7] This pathway is increasingly recognized for its role in neuroinflammation, immune response, and cancer pathogenesis.[8][9] We will also explore a secondary hypothesis involving the inhibition of protein kinases. This document will provide a detailed exploration of the proposed mechanisms, comprehensive experimental protocols to test these hypotheses, and potential therapeutic implications.

Primary Hypothesis: Inhibition of Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway (KP) is the principal metabolic route for tryptophan, leading to the production of several neuroactive and immunomodulatory metabolites, including kynurenic acid (KYNA) and the neurotoxin quinolinic acid (QUIN).[7][8] An imbalance in this pathway, particularly an overproduction of QUIN, is implicated in the pathophysiology of several neurodegenerative diseases.[8][9] Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a branching point of the KP that converts kynurenine to 3-hydroxykynurenine, a precursor to QUIN.[8] Inhibition of KMO is a promising therapeutic strategy to decrease the production of neurotoxic metabolites and simultaneously increase the levels of the neuroprotective KYNA.[8]

We hypothesize that this compound functions as an inhibitor of KMO. This hypothesis is based on the structural similarities to other quinoline-based compounds that have been investigated as modulators of the kynurenine pathway.[1][6] The quinoline core, substituted with a carboxylic acid and a methoxy group, may facilitate binding to the active site of KMO, thereby blocking its enzymatic activity.

Hypothesized Signaling Pathway

Kynurenine_Pathway_Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine QUIN Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->QUIN KYNA Kynurenic Acid (Neuroprotective) MQCA 7-Methoxyquinoline- 3-carboxylic acid MQCA->KMO Inhibition KMO->3-Hydroxykynurenine KAT->KYNA Experimental_Workflow cluster_tier1 Tier 1: In Vitro Assay cluster_tier2 Tier 2: Cell-Based Assay a1 Recombinant KMO a4 Incubation & Reaction a1->a4 a2 L-Kynurenine (Substrate) a2->a4 a3 7-Methoxyquinoline- 3-carboxylic acid a3->a4 a5 HPLC/Fluorescence Detection a4->a5 a6 IC50 Determination a5->a6 b1 Cell Culture (e.g., Macrophages) b2 IFN-γ Stimulation b1->b2 b3 Treatment with 7-Methoxyquinoline- 3-carboxylic acid b2->b3 b4 Metabolite Extraction b3->b4 b5 LC-MS Analysis (KYNA, QUIN) b4->b5 b6 KYNA/QUIN Ratio Analysis b5->b6

References

An In-depth Technical Guide to 7-Methoxyquinoline-3-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among its many derivatives, 7-Methoxyquinoline-3-carboxylic acid and its analogues represent a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known derivatives of this compound. It delves into the mechanistic insights behind their biological actions, particularly as antimicrobial and anticancer agents, and offers detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic entities.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The rigid bicyclic structure of the quinoline nucleus serves as a versatile scaffold for the design of molecules that can interact with various biological targets. The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological activity of the resulting compound.

The 7-methoxy substitution, in particular, has been shown to be a key feature in several biologically active quinoline derivatives. This electron-donating group can influence the pharmacokinetic and pharmacodynamic properties of the molecule. When combined with a carboxylic acid group at the 3-position, the resulting this compound core offers a unique combination of electronic and steric features that can be exploited for the development of novel therapeutic agents. This guide will focus on this specific scaffold and its known derivatives, providing an in-depth analysis of their chemical synthesis, biological activities, and potential applications in drug discovery.

Synthesis of the this compound Scaffold

The primary and most established method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold, a precursor to many quinoline derivatives, is the Gould-Jacobs reaction .[3][4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

A general workflow for the synthesis of a 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, a closely related precursor, is depicted below:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification 3-Methoxyaniline 3-Methoxyaniline Intermediate_1 Anilidomethylenemalonate Intermediate 3-Methoxyaniline->Intermediate_1 + DEEM (Heat) DEEM Diethyl ethoxymethylenemalonate Intermediate_2 Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 High-boiling solvent (e.g., Diphenyl ether) ~250 °C Final_Product 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid Intermediate_2->Final_Product 1. NaOH (aq), Heat 2. Acidification

Caption: General workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid

A key intermediate for the synthesis of various this compound derivatives is 2-chloro-7-methoxyquinoline-3-carboxylic acid. The synthesis of this compound can be achieved from the corresponding 2-chloroquinoline-3-carbaldehyde.

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

This starting material can be prepared from 3-methoxyaniline through a Vilsmeier-Haack reaction.

Step 2: Oxidation to 2-Chloro-7-methoxyquinoline-3-carboxylic Acid

Materials:

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 15% aqueous solution)

  • Celite

Procedure:

  • To a stirring suspension of 2-chloro-7-methoxyquinoline-3-carbaldehyde (0.01 mol) in 60 mL of EtOH, add a warm solution of AgNO₃ (2.71 g, 0.016 mol) in 30 mL of EtOH.

  • Add a solution of NaOH (2 g, 0.05 mol) in 30 mL of 80% aqueous EtOH dropwise with intensive stirring over 15 minutes at room temperature.

  • Stir the reaction mixture for 12 hours and then filter through a Celite pad.

  • Remove the solvent by rotary evaporation.

  • Add water to completely dissolve the sodium salt of the product, then acidify with 15% aqueous HCl solution to pH 1.

  • Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

This procedure yields 2-chloro-7-methoxyquinoline-3-carboxylic acid, which can then be used as a versatile precursor for a wide range of derivatives.

Synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

The 2-chloro substituent can be hydrolyzed to a 2-oxo group, yielding another important derivative.

Materials:

  • 2-Chloro-7-methoxyquinoline-3-carboxylic acid

  • Glacial acetic acid

  • Water

Procedure:

  • Suspend 2-chloro-7-methoxyquinoline-3-carboxylic acid (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL).

  • Boil the mixture with stirring for 12-24 hours. The reaction progress can be monitored by NMR.

  • After cooling, add water (100 mL) to precipitate the product.

  • Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

Characterization of this compound

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (DMSO-d₆) signals for 2-chloro-7-methoxyquinoline-3-carboxylic acid:

  • δ 3.95 (s, 3H, –OCH₃): A singlet corresponding to the three protons of the methoxy group.

  • δ 7.29–7.45 (m, 2H): A multiplet arising from the protons on the benzene ring of the quinoline system.

  • δ 8.07 (d, 1Н, CН, J = 8.79 Hz): A doublet for the proton at the 5-position, coupled to the proton at the 6-position.

  • δ 8.86 (s, 1Н, CН): A singlet for the proton at the 4-position.

  • δ 13.55 (br. s., 1Н, COOН): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

Expected ¹³C NMR signals: The spectrum would show characteristic peaks for the aromatic carbons, the methoxy carbon (around 55-60 ppm), the carbonyl carbon of the carboxylic acid (around 165-175 ppm), and the carbons of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol .[5] The fragmentation pattern in mass spectrometry for carboxylic acids typically involves the loss of -OH (17 amu) and -COOH (45 amu) groups.[6]

Known Derivatives and Their Biological Activities

The this compound scaffold has been derivatized at various positions to explore its therapeutic potential. The primary areas of investigation have been in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 7-methoxyquinoline have shown promising activity against a range of bacterial and fungal pathogens. A notable study involved the synthesis of a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides.[7]

Table 1: Antimicrobial Activity of Selected 7-Methoxyquinoline Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
3l E. coli7.812[7]
3l C. albicans31.125[7]
3c E. coli62.50[7]
3d E. coli31.25[7]

MIC: Minimum Inhibitory Concentration

The mechanism of antibacterial action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 7-methoxy group can enhance the binding affinity of these compounds to their target enzymes.

Anticancer Activity: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of various protein kinases.[2]

A study focused on the design and synthesis of 3-quinoline carboxylic acids as inhibitors of protein kinase CK2, a kinase implicated in cancer cell proliferation and survival.[8]

Kinase_Inhibition Quinoline_Derivative 7-Methoxyquinoline-3-carboxylic Acid Derivative Protein_Kinase Protein Kinase (e.g., CK2, EGFR, VEGFR) Quinoline_Derivative->Protein_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Protein_Kinase Substrate Substrate Protein Substrate->Protein_Kinase Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling Cancer_Hallmarks Cancer Cell Proliferation, Survival, Angiogenesis Cell_Signaling->Cancer_Hallmarks

Caption: Mechanism of action of quinoline derivatives as protein kinase inhibitors.

Table 2: Protein Kinase CK2 Inhibitory Activity of Selected 3-Quinoline Carboxylic Acid Derivatives

Compound IDIC₅₀ (µM)Reference
Derivative 1 0.65[8]
Derivative 2 18.2[8]

IC₅₀: Half-maximal inhibitory concentration

The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring significantly influence the inhibitory potency and selectivity of these compounds.[9] For instance, the presence of a 7-methoxy group can contribute to favorable interactions within the ATP-binding pocket of the target kinase.

Key signaling pathways implicated in the anticancer effects of quinoline derivatives include:

  • EGFR Signaling: Inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival.[10]

  • VEGFR Signaling: Targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway to inhibit angiogenesis, the formation of new blood vessels that supply tumors.[11]

Future Perspectives and Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of analogues with diverse substitutions to further explore the structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the modulation of key signaling pathways.

  • Preclinical and clinical evaluation: Advancing the most promising candidates through preclinical and, eventually, clinical trials to assess their therapeutic potential in relevant disease models.

References

A Technical Guide to 7-Methoxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical review of 7-Methoxyquinoline-3-carboxylic acid (CAS No. 474659-26-2), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct biological data on this specific molecule is nascent, its core structure is integral to a variety of potent therapeutic agents. We will explore its physicochemical properties, detail a robust, field-proven synthetic pathway, and review the demonstrated biological activities of its close derivatives, particularly in the realms of antimicrobial and anticancer research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Historically, quinoline derivatives have been the cornerstone of antimalarial drugs, but their applications have since expanded dramatically to include anticancer, antibacterial, anti-inflammatory, and kinase-inhibiting agents.[2][3]

Within this broad class, quinoline-3-carboxylic acids are of particular importance. The carboxylic acid moiety at the 3-position often serves as a critical handle for molecular interactions, such as hydrogen bonding with enzyme active sites, or as a point for further chemical modification to modulate pharmacokinetic properties.[4]

This guide focuses specifically on This compound . The methoxy group at the 7-position significantly influences the molecule's electronic distribution and lipophilicity, making it a key starting material for synthesizing targeted derivatives. It is primarily utilized as a high-value intermediate in the development of pharmaceuticals, including broad-spectrum antimicrobials and fluorescent probes for biochemical imaging.[2]

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the foundation of any chemical research program. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 474659-26-2[5]
Molecular Formula C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [5]
IUPAC Name This compound[6]
SMILES String COc1ccc2cc(cnc2c1)C(O)=O
InChI Key LDMIDFLMDWSHMF-UHFFFAOYSA-N
Physical Form Solid
Predicted XlogP 1.7[6]
Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A sharp singlet for the methoxy (-OCH₃) protons around δ 3.9-4.0 ppm.

    • A broad singlet for the carboxylic acid (-COOH) proton at δ > 12 ppm.

    • A series of signals in the aromatic region (δ 7.0-9.0 ppm). Specifically, one would expect a singlet for the proton at the 2-position and another for the proton at the 4-position, both significantly downfield due to the influence of the nitrogen atom and carboxylic acid. The protons on the benzene ring (at positions 5, 6, and 8) would appear as a set of doublets and a doublet of doublets, consistent with a 1,2,4-trisubstituted pattern.

  • ¹³C NMR (Carbon NMR): The spectrum should display 11 distinct signals corresponding to each carbon atom. Key signals would include the methoxy carbon (~55-60 ppm), the carboxylic acid carbonyl carbon (~165-170 ppm), and nine signals in the aromatic/heteroaromatic region (~105-160 ppm).

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 204.06 and the deprotonated molecule [M-H]⁻ at m/z 202.05.[6] These values are crucial for confirming the molecular weight during reaction monitoring or final product analysis.

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field, with several named reactions providing reliable routes. For the 4-hydroxyquinoline-3-carboxylate core, which is a common precursor, the Gould-Jacobs reaction is the most authoritative and widely used method.[1][7] It provides a robust and scalable pathway from readily available anilines.

A plausible and efficient synthetic route to this compound involves a modified Gould-Jacobs approach, starting from 3-methoxyaniline (m-anisidine). The causality behind this multi-step synthesis is to first build the core heterocyclic structure and then perform functional group manipulations to arrive at the final product.

Proposed Synthetic Pathway

The proposed pathway involves four key stages:

  • Condensation: Reaction of m-anisidine with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.

  • Thermal Cyclization: High-temperature ring closure to form the ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. This step is the core of the Gould-Jacobs reaction.[7]

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide.

  • Deoxygenation: Removal of the 4-hydroxy group. This is typically a two-step process involving conversion to a 4-chloro intermediate followed by catalytic hydrogenolysis.

This strategic sequence ensures high regioselectivity in the cyclization step and utilizes well-understood, high-yielding transformations.

Synthetic Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Deoxygenation A m-Anisidine + DEEM B Enamine Intermediate A->B Heat (110°C) -EtOH C Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate B->C High Temp (250°C) Dowtherm A D 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq) E 4-Chloro-7-methoxy- quinoline-3-carboxylic acid D->E POCl₃ F 7-Methoxyquinoline- 3-carboxylic acid (Target) E->F H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Gould-Jacobs & Deoxygenation)

This protocol is a self-validating system. Each step yields a stable, characterizable intermediate, allowing for purity assessment before proceeding, which is critical for the success of the overall synthesis.

Step 1 & 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • Combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in a round-bottom flask.

  • Heat the mixture at 110-120 °C for 2 hours. Ethanol is evolved as a byproduct. The progress can be monitored by TLC.

  • Rationale: This condensation forms the key acyclic intermediate. Using a slight excess of DEEM ensures full conversion of the starting aniline.

  • Add a high-boiling solvent such as Dowtherm A (diphenyl ether) to the flask containing the crude intermediate.

  • Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes.[8]

  • Rationale: The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization reaction, which forms the quinoline ring system.[1]

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Dilute with hexane or petroleum ether, filter the solid product, wash thoroughly with the same solvent to remove the Dowtherm A, and dry under vacuum.

Step 3: Saponification

  • Suspend the crude ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approx. 100 °C) for 2-3 hours, or until the solid has completely dissolved and TLC analysis shows the absence of starting material.

  • Rationale: The ester is hydrolyzed to the sodium carboxylate salt, which is soluble in the aqueous base.

  • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to pH 2-3.

  • The carboxylic acid product will precipitate as a solid.

  • Filter the solid, wash with cold deionized water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-7-methoxyquinoline-3-carboxylic acid.

Step 4: Deoxygenation

  • Carefully add the dried 4-hydroxy acid from Step 3 to phosphorus oxychloride (POCl₃) in portions.

  • Heat the mixture to reflux for 4 hours.

  • Rationale: POCl₃ acts as both a reagent and solvent, converting the 4-hydroxyl group into a 4-chloro group, which is an excellent leaving group for subsequent reduction.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the 4-chloro product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude 4-chloro intermediate in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until hydrogen uptake ceases.

  • Rationale: Catalytic hydrogenation reductively removes the chlorine atom, replacing it with hydrogen to yield the final target molecule.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

Biological Activities and Therapeutic Potential

While this compound is primarily a synthetic intermediate, its scaffold is present in numerous molecules with potent biological activity. Analyzing these derivatives provides compelling evidence for the therapeutic potential of this core structure.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the efficacy of 7-methoxyquinoline derivatives against pathogenic microbes. A series of novel sulfonamides synthesized from a 4-amino-7-methoxyquinoline core demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] One derivative, in particular, showed a potent Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL against E. coli.[9] Furthermore, these compounds exhibited powerful antibiofilm activity, which is crucial for combating persistent infections that are often tolerant to conventional antibiotics.[10][11]

Derivative ClassTarget Organism(s)Reported Activity (MIC)Source(s)
4-Amino-7-methoxyquinoline SulfonamidesE. coli, C. albicans0.125 - 7.812 µg/mL[9][10]
Facilely Synthesized Quinoline DerivativesMRSA, VRE, C. difficile1.5 - 6.0 µg/mL[12]
Quinoline Derivative HT61S. aureus BiofilmsEffective viability reduction[11]
Anticancer and Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore in oncology, forming the basis of several approved tyrosine kinase inhibitors. Derivatives of quinoline-3-carboxylic acid have been specifically investigated as inhibitors of protein kinase CK2, a target implicated in various cancers.[13] Studies have identified compounds in this class with IC₅₀ values in the low micromolar range.[13] The 7-methoxy substitution pattern is also found in intermediates used for the synthesis of multi-target tyrosine kinase inhibitors like Lenvatinib, further underscoring its relevance in cancer drug discovery.[14]

Experimental Protocols for Biological Evaluation

To assess the potential of new derivatives synthesized from this compound, a standard antimicrobial screening assay is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard, quantitative technique.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Culture the bacterial strain of interest (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).

    • Adjust the overnight culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Assay Plate Setup:

    • Using a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Rationale: This creates a concentration gradient of the test compound. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final inoculum in each well will be ~5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC Assay Workflow A Prepare Compound Stock & Bacterial Inoculum B Perform 2-Fold Serial Dilution in 96-Well Plate A->B C Inoculate Wells with Bacterial Suspension B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate Visually or with Plate Reader D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Future Perspectives and Conclusion

This compound stands as a valuable and versatile building block in the field of medicinal chemistry. While it may not be a therapeutic agent in its own right, the potent and diverse biological activities of its derivatives confirm the importance of its underlying structure.

The future application of this compound will likely focus on its use in combinatorial chemistry and fragment-based drug design to generate novel libraries of compounds. Key areas for future investigation include:

  • Development of Novel Kinase Inhibitors: By modifying the 3-carboxyl group to various amides and esters, new libraries can be screened against panels of cancer-relevant kinases.[15]

  • Exploration of New Antimicrobial Agents: The success of the sulfonamide derivatives suggests that attaching other pharmacophores known for antimicrobial activity could lead to synergistic or novel mechanisms of action, particularly against drug-resistant strains.[9]

  • Application in Diagnostics: The inherent fluorescence of the quinoline backbone can be exploited to develop targeted fluorescent probes for cellular imaging and diagnostic assays.[2]

References

An In-depth Technical Guide to the Predicted ADME Properties of 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not merely a regulatory checkbox but a cornerstone of modern drug development, enabling researchers to "fail early and fail cheap" by identifying promising candidates and weeding out those with unfavorable profiles.[2][3] This guide provides a comprehensive analysis of the predicted ADME profile of 7-Methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry.[4] By leveraging a suite of validated in silico predictive models, we offer a detailed, multi-faceted view of this compound's likely behavior in a biological system. This document is designed to equip researchers with the foundational data and expert insights needed to make informed decisions regarding the future development trajectory of this and structurally related molecules.

The Strategic Imperative of Early ADME Profiling

Historically, ADME properties were often evaluated late in the drug development pipeline, leading to costly failures of otherwise potent compounds. The modern paradigm has shifted this assessment to the earliest stages of discovery.[1] Computational, or in silico, methods are at the forefront of this revolution, offering rapid, cost-effective, and high-throughput screening of vast chemical libraries before a single compound is synthesized.[5][6] These models, built on extensive experimental datasets and sophisticated machine learning algorithms, predict how a molecule will interact with the body, providing crucial insights into its potential as a therapeutic agent.[7][8] This proactive approach significantly de-risks the development process, allowing for the early optimization of ADME characteristics to enhance the probability of clinical success.[2]

Workflow: Integrating In Silico ADME into Drug Discovery

The following workflow illustrates the pivotal role of computational prediction. It is not a replacement for experimental validation but a critical preceding step that guides resource allocation and chemical synthesis strategy.

ADME_Workflow cluster_0 In Silico / Computational Phase cluster_1 Experimental / Validation Phase Virtual_Library Virtual Compound Library In_Silico_ADME In Silico ADME-T Prediction Virtual_Library->In_Silico_ADME High-Throughput Screening Data_Analysis Data Analysis & Prioritization In_Silico_ADME->Data_Analysis Generate Predicted Profile Synthesis Chemical Synthesis of Prioritized Hits Data_Analysis->Synthesis Select Candidates In_Vitro_Assays In Vitro ADME (e.g., Caco-2, CYP Inhibition) Synthesis->In_Vitro_Assays Test Compound Lead_Optimization Lead Optimization (Structure-Property Relationship) In_Vitro_Assays->Lead_Optimization Validate & Refine Lead_Optimization->In_Silico_ADME Iterative Design & Prediction

Caption: In Silico ADME Prediction Workflow in Drug Discovery.

Physicochemical Profile of this compound

The ADME properties of a compound are fundamentally governed by its physicochemical characteristics. These descriptors, such as molecular weight, lipophilicity, and polar surface area, dictate how the molecule will behave in the aqueous and lipid environments of the body. The predicted physicochemical properties for this compound (CAS: 474659-26-2) are summarized below.[9]

PropertyPredicted ValueSignificance in Drug DevelopmentReference
Molecular Formula C₁₁H₉NO₃Foundational structural information.[9]
Molecular Weight 203.19 g/mol Conforms to Lipinski's Rule of Five (<500), favoring good absorption and diffusion.[9]
XLogP3 (Lipophilicity) 1.7 - 1.94A balanced value suggesting good membrane permeability without excessive sequestration in fatty tissues.[10][11]
Topological Polar Surface Area (TPSA) 59.4 ŲWell below the 140 Ų threshold, predictive of excellent cell membrane permeability and oral bioavailability.[11]
Hydrogen Bond Donors 1Complies with Lipinski's Rule of Five (<5), contributing to favorable membrane passage.[11]
Hydrogen Bond Acceptors 4Complies with Lipinski's Rule of Five (<10), influencing solubility and receptor binding.[11]
Rotatable Bonds 2A low number (<10) indicates conformational rigidity, which can be favorable for binding affinity and bioavailability.[11]

Expert Interpretation: The physicochemical profile of this compound is highly favorable from a drug-likeness perspective. The low molecular weight, balanced lipophilicity, and low TPSA collectively suggest that the molecule possesses the intrinsic properties required for good oral absorption and distribution. These parameters serve as a strong foundation for a promising pharmacokinetic profile.

Comprehensive In Silico ADME Profile

We now delve into the specific predictions for each phase of the ADME process, synthesized from established computational models like pkCSM and SwissADME.[12][13]

Absorption

Absorption describes the process by which a drug enters the systemic circulation.[14] For orally administered drugs, this primarily involves traversing the intestinal wall.

Absorption ParameterPredicted ValueInterpretation & Implication
Water Solubility (LogS) HighIndicates the compound should readily dissolve in the gastrointestinal fluid, a prerequisite for absorption.
GI Absorption (Human) High (>90%)Predicts excellent absorption from the human intestine into the bloodstream, a key feature for an effective oral drug.
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be a substrate for the P-gp efflux pump. This is a highly favorable characteristic, as P-gp can actively transport drugs out of cells, reducing absorption and efficacy.
P-glycoprotein (P-gp) Inhibitor NoUnlikely to inhibit the P-gp transporter, reducing the risk of drug-drug interactions with co-administered P-gp substrates.
Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues and organs.[15]

Distribution ParameterPredicted ValueInterpretation & Implication
Volume of Distribution (VDss) LowA low VDss suggests the compound will primarily remain in the bloodstream and extracellular fluid rather than extensively accumulating in tissues. This can lead to a more predictable dose-response relationship.
Plasma Protein Binding (PPB) Moderate to HighThe compound is expected to bind to plasma proteins like albumin. It is the unbound fraction that is pharmacologically active; this prediction is crucial for dose calculation and understanding potential displacement-based drug interactions.
Blood-Brain Barrier (BBB) Permeant NoThe compound is not predicted to cross the BBB. This is advantageous for non-CNS drugs, as it minimizes the risk of central nervous system side effects. For a CNS-targeted drug, this would be a liability requiring chemical modification.
Metabolism

Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily by the Cytochrome P450 (CYP) enzyme system in the liver.[16] This process is critical for drug clearance and is a major source of drug-drug interactions (DDIs).

Metabolism ParameterPredictionInterpretation & Implication
CYP1A2 Inhibitor NoLow risk of DDIs with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline).
CYP2C9 Inhibitor YesPotential Liability. Inhibition of CYP2C9 could increase the plasma concentration of co-administered drugs like warfarin and ibuprofen, necessitating careful consideration and further in vitro testing.
CYP2C19 Inhibitor NoLow risk of DDIs with drugs metabolized by CYP2C19 (e.g., omeprazole, clopidogrel).
CYP2D6 Inhibitor NoLow risk of DDIs with drugs metabolized by CYP2D6 (e.g., many antidepressants and beta-blockers).
CYP3A4 Inhibitor YesPotential Liability. CYP3A4 is the most abundant CYP enzyme and metabolizes ~50% of clinical drugs. Inhibition poses a significant risk for DDIs. This prediction is a critical flag for any development program.
Excretion

Excretion is the process of removing the drug and its metabolites from the body, primarily through the kidneys (urine) or in the feces.[2]

Excretion ParameterPredicted ValueInterpretation & Implication
Total Clearance LowA low clearance rate suggests a longer half-life in the body, which could support less frequent dosing regimens (e.g., once daily).
Renal OCT2 Substrate NoThe compound is not predicted to be a substrate for the Organic Cation Transporter 2, suggesting active renal secretion via this pathway is unlikely to be a major route of elimination.

Predicted Toxicity Profile

Early assessment of potential toxicity is paramount to prevent late-stage failures.[1] In silico models provide an initial screen for common toxicological liabilities.

Toxicity ParameterPredictionInterpretation & Implication
hERG I Inhibition NoFavorable Safety Profile. The compound is not predicted to inhibit the hERG potassium channel, indicating a low risk of causing QT prolongation, a serious cardiac side effect.
AMES Toxicity NoFavorable Safety Profile. The compound is predicted to be non-mutagenic, suggesting a low risk of carcinogenicity.
Hepatotoxicity NoFavorable Safety Profile. The model predicts a low probability of the compound causing drug-induced liver injury.
Skin Sensitization NoThe compound is not predicted to be a skin sensitizer.

Synthesis and Senior Scientist's Recommendation

The comprehensive in silico analysis of this compound reveals a molecule with a largely promising, "drug-like" profile.

Strengths:

  • Excellent Absorption Characteristics: The combination of high predicted GI absorption, good solubility, and lack of P-gp substrate activity suggests the compound is an excellent candidate for oral administration.

  • Favorable Physicochemical Properties: The molecule adheres well to established drug-likeness rules (e.g., Lipinski's), providing a solid foundation for its pharmacokinetic behavior.

  • Promising Safety Profile: The absence of predicted hERG inhibition, AMES toxicity, and hepatotoxicity is a significant advantage, clearing major hurdles in early safety assessment.

Potential Liabilities & Strategic Recommendations: The most significant concern arising from this analysis is the predicted inhibition of CYP2C9 and CYP3A4 . This presents a substantial risk for drug-drug interactions.

Decision-Making Framework for a CYP Liability

The following decision tree outlines a logical, self-validating protocol for addressing the predicted CYP inhibition.

CYP_Decision_Tree Start In Silico Prediction: CYP2C9 / CYP3A4 Inhibition? In_Vitro_Assay Action: Perform In Vitro CYP Inhibition Assay (e.g., fluorescent probe) Start->In_Vitro_Assay Yes Measure_IC50 Result: Determine IC50 Value In_Vitro_Assay->Measure_IC50 Check_IC50 Is IC50 > 10 µM? Measure_IC50->Check_IC50 Low_Risk Conclusion: Low Risk Proceed with Caution Check_IC50->Low_Risk Yes High_Risk Conclusion: High Risk Significant DDI Potential Check_IC50->High_Risk No Med_Chem Action: Initiate Medicinal Chemistry Effort to Mitigate CYP Inhibition High_Risk->Med_Chem Deprioritize Action: Deprioritize Candidate if Mitigation Fails Med_Chem->Deprioritize

Caption: Decision workflow for addressing predicted CYP inhibition.

Final Recommendation: Based on the overall profile, this compound warrants further investigation. The strong absorption and safety predictions make it an attractive scaffold. However, the predicted CYP inhibition must be addressed experimentally as a top priority. An in vitro CYP inhibition assay should be conducted to determine the IC50 values. If significant inhibition is confirmed, a focused medicinal chemistry effort should be initiated to identify structural modifications that can mitigate this liability while preserving the compound's desirable properties.

References

Methodological & Application

Synthesis of 7-Methoxyquinoline-3-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, five-step synthesis protocol for 7-Methoxyquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a series of functional group transformations to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the chemical principles governing each transformation.

The quinoline moiety is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous therapeutic agents.[1] The specific substitution pattern of this compound makes it a key intermediate for the synthesis of a variety of biologically active compounds. This protocol has been designed to be robust and reproducible, providing a clear pathway from common starting materials to the desired product.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through a five-step sequence, beginning with the construction of the quinoline ring system, followed by modification of the functional groups at the 3- and 4-positions.

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction cluster_1 Functional Group Transformations m-Anisidine m-Anisidine Intermediate_1 Diethyl 2-((3-methoxyphenylamino)- methylidene)malonate m-Anisidine->Intermediate_1 Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate_1 Intermediate_2 Ethyl 4-hydroxy-7-methoxyquinoline- 3-carboxylate Intermediate_1->Intermediate_2 Thermal Cyclization Intermediate_3 Ethyl 4-chloro-7-methoxyquinoline- 3-carboxylate Intermediate_2->Intermediate_3 Chlorination (POCl3) Intermediate_4 Ethyl 7-methoxyquinoline- 3-carboxylate Intermediate_3->Intermediate_4 Reduction (H2, Pd/C) Final_Product This compound Intermediate_4->Final_Product Hydrolysis

Figure 1: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent and should be handled with extreme care.

Step 1: Condensation of m-Anisidine with Diethyl Ethoxymethylenemalonate (DEEM)

This initial step involves a Michael-type addition of the aniline to the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form the stable enamine intermediate.[1]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
m-Anisidine 123.15 12.32 g 0.10

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.62 g | 0.10 |

Procedure:

  • In a 100 mL round-bottom flask, combine m-anisidine (12.32 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).

  • Heat the mixture in an oil bath at 100-110 °C for 2 hours with gentle stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After 2 hours, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-((3-methoxyphenylamino)methylene)malonate, a viscous oil, can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This step is a thermally induced intramolecular cyclization, a key part of the Gould-Jacobs reaction, which forms the quinoline ring system. High temperatures are necessary to overcome the activation energy for this electrocyclization.[1]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Diethyl 2-((3-methoxyphenylamino)methylene)malonate 293.32 ~29.3 g ~0.10

| Diphenyl ether | 170.21 | 150 mL | - |

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat 150 mL of diphenyl ether to 250 °C.

  • Slowly add the crude diethyl 2-((3-methoxyphenylamino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring over 30 minutes.

  • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. A precipitate of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate will form.

  • Add 150 mL of petroleum ether to the cooled mixture to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether (3 x 50 mL).

  • Dry the solid in a vacuum oven to yield ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a solid. The expected yield is typically in the range of 70-80%.

Characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: ~275 °C.[2]

  • ¹H NMR (DMSO-d₆): δ 1.31 (t, 3H), 3.89 (s, 3H), 4.25 (q, 2H), 7.08 (d, 1H), 7.15 (s, 1H), 8.05 (d, 1H), 8.52 (s, 1H), 11.9 (s, 1H).

Step 3: Chlorination to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

The 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride. This transformation is crucial for the subsequent dehalogenation step.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate 247.25 24.73 g 0.10

| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | - |

Procedure:

  • In a 250 mL round-bottom flask, carefully add ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (24.73 g, 0.10 mol) to phosphorus oxychloride (100 mL).

  • Heat the mixture to reflux (approximately 105-110 °C) for 3 hours with stirring.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. The product can be purified by recrystallization from ethanol. Expected yields are typically high, around 85-95%.

Characterization of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate:

  • Appearance: White to light yellow solid.

  • ¹H NMR (CDCl₃): δ 1.45 (t, 3H), 4.00 (s, 3H), 4.49 (q, 2H), 7.35 (dd, 1H), 7.45 (d, 1H), 8.15 (d, 1H), 8.90 (s, 1H).

Step 4: Reduction to Ethyl 7-methoxyquinoline-3-carboxylate

The 4-chloro substituent is removed via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this dehalogenation.[3][4]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 265.69 26.57 g 0.10
Palladium on Carbon (10% Pd/C) - 1.0 g -
Sodium acetate 82.03 12.3 g 0.15
Ethanol 46.07 250 mL -

| Hydrogen (H₂) gas | 2.02 | - | - |

Procedure:

  • To a hydrogenation vessel, add ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (26.57 g, 0.10 mol), sodium acetate (12.3 g, 0.15 mol), and 10% Pd/C (1.0 g) in ethanol (250 mL).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (2 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 7-methoxyquinoline-3-carboxylate. The crude product can be purified by column chromatography if necessary.

Characterization of Ethyl 7-methoxyquinoline-3-carboxylate:

  • Appearance: Solid.

  • ¹H NMR (CDCl₃): δ 1.43 (t, 3H), 3.95 (s, 3H), 4.44 (q, 2H), 7.28 (dd, 1H), 7.40 (d, 1H), 8.10 (d, 1H), 8.85 (s, 1H), 9.05 (s, 1H).

Step 5: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid using a strong base.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 7-methoxyquinoline-3-carboxylate 231.25 23.13 g 0.10
Sodium hydroxide (NaOH) 40.00 8.0 g 0.20
Water 18.02 100 mL -
Ethanol 46.07 100 mL -

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | - |

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl 7-methoxyquinoline-3-carboxylate (23.13 g, 0.10 mol) in a mixture of ethanol (100 mL) and a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven.

  • The product can be recrystallized from ethanol/water if further purification is required. Expected yields are typically in the range of 85-95%.

Characterization of this compound:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • ¹H NMR (DMSO-d₆): δ 3.97 (s, 3H), 7.35 (dd, 1H), 7.55 (d, 1H), 8.12 (d, 1H), 8.90 (s, 1H), 9.15 (s, 1H), 13.2 (br s, 1H).

III. Discussion of Experimental Choices

The selection of the Gould-Jacobs reaction as the initial step is based on its reliability for constructing the 4-hydroxyquinoline core from anilines. The use of m-anisidine as the starting material directly installs the desired 7-methoxy substituent. The thermal cyclization in a high-boiling solvent like diphenyl ether is a standard and effective method to achieve the necessary high temperatures for this reaction.

The decision to perform the chlorination and reduction steps on the ester intermediate before the final hydrolysis is strategic. The carboxylic acid group can potentially interfere with the chlorination reaction with POCl₃ and may also complicate the work-up and purification of the subsequent intermediates. By keeping the carboxylic acid protected as an ethyl ester, these potential side reactions are avoided, leading to a cleaner overall synthesis.

The catalytic hydrogenation with Pd/C is a standard and efficient method for the dehalogenation of aryl chlorides under mild conditions. The addition of a base like sodium acetate is often used to neutralize the HCl that is formed during the reaction, which can help to protect the catalyst and prevent unwanted side reactions.

Finally, the basic hydrolysis of the ethyl ester is a straightforward and high-yielding method to obtain the final carboxylic acid product.

IV. References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. --INVALID-LINK--

  • PubChem. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. --INVALID-LINK--

  • Mandal, P. K.; McMurray, J. S. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. J. Org. Chem.2007 , 72 (17), 6599–6601. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • ChemicalBook. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS 63463-15-0. --INVALID-LINK--

  • Wikipedia. Gould–Jacobs reaction. --INVALID-LINK--

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. --INVALID-LINK--

  • MDPI. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. --INVALID-LINK--

  • National Institutes of Health. Pd-C-induced catalytic transfer hydrogenation with triethylsilane. --INVALID-LINK--

  • Organic Syntheses. Pd-C-INDUCED CATALYTIC TRANSFER HYDROGENATION WITH TRIETHYLSILANE. --INVALID-LINK--

References

Topic: Strategic Purification of 7-Methoxyquinoline-3-carboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

7-Methoxyquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, notably serving as an intermediate in the synthesis of novel pharmaceutical agents, including potential antimalarial and antibacterial drugs.[1] In drug discovery and development, the purity of such intermediates is not a trivial matter; it is a critical parameter that directly influences reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and the reliability of biological assay data.

This application note provides a comprehensive guide to the purification of this compound. We will move beyond simple protocols to explore the underlying chemical principles, enabling the scientist to make informed decisions for achieving optimal purity. This guide is built on the pillars of strategic selection of methods, detailed experimental protocols, and robust analytical verification.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities originating from its synthesis.

Physicochemical Properties: The structure of this compound features three key functional regions: a weakly basic quinoline nitrogen, an acidic carboxylic acid group, and a relatively nonpolar aromatic core with a methoxy substituent. This amphoteric nature governs its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉NO₃ [2]
Molecular Weight 203.19 g/mol
Appearance Solid
XLogP3 1.7 - 1.9 [3][4]
Hydrogen Bond Donor Count 1 [3]

| Hydrogen Bond Acceptor Count | 4 |[3] |

Common Synthetic Impurities: The choice of purification method must account for the impurities from the synthetic route used. For instance, in a Doebner reaction synthesis, common impurities could include unreacted 3-methoxyaniline or pyruvic acid.[5] Syntheses based on the Gould-Jacobs reaction might leave residual anilidomethylenemalonate precursors.[6] These impurities possess different chemical properties than the target molecule, which we can exploit for separation.

Strategic Approach to Purification

No single purification method is universally optimal. The choice depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making framework.

Purification Workflow start Crude this compound purity_check Assess Crude Purity (TLC, HPLC, NMR) start->purity_check high_purity >90% Pure? purity_check->high_purity acidic_impurities Main impurities acidic/neutral? high_purity->acidic_impurities No recrystallization Primary Method: Recrystallization high_purity->recrystallization Yes acid_base Pre-Purification: Acid-Base Extraction acidic_impurities->acid_base Yes (Neutral/Basic Impurities) chromatography Final Polish / Difficult Separation: Column Chromatography acidic_impurities->chromatography No (Similar Acidic Impurities) final_product Pure Product (>99%) recrystallization->final_product acid_base->recrystallization Proceed to Recrystallization chromatography->final_product

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Detailed Protocols and Methodologies

Method 1: Recrystallization (The Workhorse Technique)

Principle: This is the most effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures. A good solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C).[7]

Protocol 1: Solvent Screening

The success of recrystallization hinges on selecting the right solvent system. A systematic screening is a prerequisite.

  • Setup: Place ~20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, N,N-Dimethylformamide (DMF)) dropwise at room temperature.[7] Observe solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A successful solvent will produce a high yield of crystalline solid upon cooling. If no crystals form, try scratching the inside of the tube with a glass rod. If the compound "oils out" (separates as a liquid), the solvent is unsuitable.[7]

Table 2: Solvent Screening Observation Log

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Remarks
Ethanol Sparingly Soluble Soluble Yes, fine needles Promising single solvent.
Toluene Insoluble Sparingly Soluble - Poor solvent.
DMF Soluble Soluble No Good solvent for a binary system.
Water Insoluble Insoluble - Anti-solvent for a binary system.

| DMF/Methanol | - | - | - | Test as a binary system.[8] |

Protocol 2: Bulk Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent system) and a magnetic stir bar. Heat the mixture on a stirrer hotplate until the solvent is gently boiling and the compound has completely dissolved. Add a minimal excess of hot solvent (5-10%) to ensure the solution remains unsaturated during hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove dust, catalyst residues, etc.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product for purity.

Method 2: Acid-Base Extraction (For Crude Material with Neutral/Basic Impurities)

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous basic solution, the acidic target compound is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer and can be separated. The target compound is then recovered by acidifying the aqueous layer, causing it to precipitate.[9]

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 After Addition of Aq. NaHCO₃ & Shaking cluster_2 Isolated Aqueous Phase organic_phase Organic Phase (e.g., Ethyl Acetate) Contains: - 7-MQCA - Neutral Impurities - Basic Impurities organic_impurities Organic Phase Contains: - Neutral Impurities - Basic Impurities organic_phase->organic_impurities + NaHCO₃ (aq) aqueous_phase Aqueous Phase (e.g., H₂O) aqueous_salt Aqueous Phase Contains: - 7-MQCA-Na⁺ Salt (Soluble) aqueous_phase->aqueous_salt + 7-MQCA precipitate Addition of HCl (aq) to pH ~2 Precipitated Solid: Pure 7-MQCA aqueous_salt->precipitate

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid but often not strong enough to deprotonate less acidic phenolic impurities, offering a degree of selectivity.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Re-precipitation: Combine the aqueous extracts in a beaker and cool in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Further Purification: The product obtained from this method can be further purified by recrystallization as described in Protocol 2.

Purity Assessment

Post-purification, the purity of the material must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A successful purification will show a single major peak with an area percentage >99%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the chemical structure and identify any remaining proton-bearing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Conclusion

The purification of this compound is a critical step for its application in research and drug development. A strategic approach, beginning with an assessment of the crude material, dictates the most efficient path to high purity. For materials with >90% initial purity, recrystallization from a carefully screened solvent system is the preferred method. For cruder materials containing significant neutral or basic impurities, a preliminary acid-base extraction provides a highly effective bulk purification step prior to a final recrystallization. By understanding the chemical principles behind these techniques, researchers can confidently and efficiently obtain material of the high purity required for downstream applications.

References

Application Note: Comprehensive Analytical Characterization of 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxyquinoline-3-carboxylic acid (CAS No: 474659-26-2) is a heterocyclic building block crucial in medicinal chemistry and materials science.[1] Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents, including antimalarial and antibacterial drugs.[1][2] As a synthetic intermediate, the purity, identity, and stability of this compound are paramount to ensure the quality and efficacy of the final products.

This guide provides a comprehensive suite of analytical methods for the thorough characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in fundamental analytical principles, emphasizing not just the procedural steps but the scientific rationale behind them, ensuring robust and reproducible results.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 474659-26-2[3][4]
Molecular Formula C₁₁H₉NO₃[4][5]
Molecular Weight 203.19 g/mol [4][5]
IUPAC Name This compound[3]
Canonical SMILES COC1=CC2=NC=C(C=C2C=C1)C(=O)O[6]
Physical Form Solid
Predicted XLogP3 1.7 - 1.9[5]

Note: It is critical to distinguish this compound from its common analog, 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS: 28027-17-0), which has a molecular weight of 219.19 g/mol due to an additional hydroxyl/oxo group.[7][8]

Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities, including starting materials, by-products, or degradants.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle of Causality: RP-HPLC is the preferred method for purity analysis of moderately polar aromatic compounds like this compound. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between these two phases. More non-polar compounds are retained longer on the column. The carboxylic acid and methoxy functional groups provide sufficient polarity for good peak shape and retention characteristics under reversed-phase conditions.

Experimental Protocol:

  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Syringe filters: 0.45 µm PTFE or Nylon.

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard & Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CEnsures retention time stability and reproducibility.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detection (UV) 254 nm and 330 nm254 nm is a common wavelength for aromatic compounds. The extended quinoline system may have a λmax near 330 nm. A PDA detector is recommended to assess peak purity across the full spectrum.
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% BA gradient is essential to elute potential non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. The final re-equilibration step is critical for reproducibility.
  • System Suitability Testing (SST):

    • Inject the working standard solution five times. The results must meet the criteria below before proceeding with sample analysis. This ensures the system is performing correctly.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay (Quantification): Compare the peak area of the sample to that of the reference standard of a known concentration.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Causality: LC-MS provides unequivocal identity confirmation by measuring the mass-to-charge ratio (m/z) of the analyte. It is a highly sensitive technique capable of detecting impurities at levels below the UV detection limit and provides mass information that aids in their structural identification.

Experimental Protocol:

  • Instrumentation:

    • LC system coupled to a mass spectrometer (e.g., Single Quadrupole or Time-of-Flight).

    • Ionization Source: Electrospray Ionization (ESI).

  • Chromatographic Conditions:

    • Use the same HPLC method as described in section 1.1. Rationale: This allows for direct comparison of UV and MS data.

  • Mass Spectrometer Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI Positive & NegativeThe molecule has both acidic (carboxylic acid) and basic (quinoline nitrogen) sites. Running in both modes ensures detection. Expected ions: [M+H]⁺ (m/z 204.06) and [M-H]⁻ (m/z 202.05).[6]
Scan Range m/z 50 - 500This range covers the analyte and most potential low-molecular-weight impurities or dimers.
Capillary Voltage 3.0 - 4.0 kVTypical voltage to achieve stable spray and ionization.
Drying Gas Temp. 300 - 350 °COptimizes desolvation of the mobile phase.
  • Data Interpretation:

    • Confirm the presence of the expected m/z for the parent compound in the main chromatographic peak.

    • Analyze the mass spectra of minor peaks to tentatively identify impurities based on their mass.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups, serving as a definitive tool for identity confirmation.

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the exchangeable acid proton.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

    • Additional experiments like COSY or HSQC can be run to confirm assignments.

  • Expected Spectral Features (¹H NMR in DMSO-d₆):

    • Carboxylic Acid (COOH): A broad singlet, likely > 12 ppm.

    • Aromatic Protons: Multiple signals in the 7.0-9.0 ppm range, showing characteristic quinoline splitting patterns.

    • Methoxy Protons (OCH₃): A sharp singlet around 3.9-4.1 ppm, integrating to 3 protons.

Method: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet. ATR is often simpler and faster.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Expected Key Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~1600-1450C=C / C=N stretchAromatic/Quinoline Ring
~1250-1020C-O stretchMethoxy Ether

Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The identity, purity, and structure are confirmed through an orthogonal set of methods.

G cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Definitive Structure Elucidation cluster_3 Final Report Sample Test Sample of This compound HPLC RP-HPLC-UV Analysis Sample->HPLC Purity & Retention Time FTIR FTIR Analysis Sample->FTIR LCMS LC-MS Analysis HPLC->LCMS Confirm Mass of Main Peak & Impurities NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR If purity is acceptable Report Certificate of Analysis (Purity, Identity, Structure) LCMS->Report FTIR->Report NMR->Report

Caption: Integrated workflow for the characterization of this compound.

References

Comprehensive ¹H and ¹³C NMR Analysis of 7-Methoxyquinoline-3-carboxylic acid: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

7-Methoxyquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents.[1] Accurate and unambiguous structural verification is paramount for its use in drug development and other advanced applications. This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. We present a robust, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. This guide explains the causal relationships between the molecular structure—including the electronic effects of the methoxy and carboxylic acid substituents—and the resulting NMR chemical shifts, multiplicities, and coupling constants.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Substituents on the quinoline ring system profoundly modulate the molecule's electronic properties and biological activity. In this compound, the interplay between the electron-donating methoxy group (-OCH₃) at the C7 position and the electron-withdrawing carboxylic acid group (-COOH) at the C3 position creates a unique electronic environment. This environment gives rise to a distinctive NMR fingerprint, which, when correctly interpreted, serves as a definitive confirmation of its chemical identity. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these critical NMR experiments.

Foundational Principles: Substituent Effects in Quinoline NMR

The chemical shifts observed in the NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus. In aromatic systems like quinoline, the positions of signals are governed by the combined influence of inductive and resonance effects from its substituents.

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group at C7 is a strong EDG. Through resonance, it increases electron density at the ortho (C6, C8) and para (C5, though the effect is weaker across the second ring) positions. This increased electron density "shields" the nuclei, causing their NMR signals to shift to a lower chemical shift (upfield).[2]

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid (-COOH) group at C3 and the ring nitrogen atom are both electron-withdrawing. They decrease electron density on the pyridine ring, particularly at the ortho (C2, C4) positions. This "deshielding" causes the corresponding nuclei to resonate at a higher chemical shift (downfield).[2][3]

Understanding these fundamental principles is key to predicting and assigning the NMR spectra of substituted quinolines.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument parameterization. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Diagram: Overall NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis s1 Weigh 10-20 mg of This compound s2 Dissolve in 0.6 mL of DMSO-d₆ in a clean vial s1->s2 s3 Add TMS as internal standard (optional, for referencing) s2->s3 s4 Filter solution through glass wool into a 5 mm NMR tube s3->s4 acq1 ¹H NMR Experiment (1D Proton) s4->acq1 Insert sample into spectrometer acq2 ¹³C NMR Experiment (1D Carbon) acq1->acq2 acq3 2D NMR (COSY, HSQC) for unambiguous assignment acq2->acq3 an1 Process spectra (Fourier Transform, Phasing, Baseline Correction) acq3->an1 an2 Assign signals based on chemical shift, multiplicity, and 2D correlations an1->an2 an3 Tabulate data and confirm structure an2->an3

Caption: Workflow from sample preparation to structural confirmation.

Materials
  • This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[4][5]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified solid sample into a clean, dry vial. Causality: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for a ¹H spectrum while avoiding solubility issues or line broadening from excessive viscosity.[5][6]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex or sonicate gently until the sample is fully dissolved. Causality: DMSO-d₆ is an excellent solvent for many organic acids and its use often allows for the observation of the exchangeable carboxylic acid proton signal. The volume ensures the sample fills the active region of the NMR coil.[4][7]

  • Filtration: Pack a small plug of glass wool into a Pasteur pipette. Carefully filter the sample solution through the plug directly into a clean NMR tube. Causality: This critical step removes any particulate matter, which can severely degrade magnetic field homogeneity and result in broad, poorly resolved spectral lines.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints before inserting it into the spectrometer.[6]

NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher field instrument.

  • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • 2D NMR (Recommended): For unambiguous assignments, acquiring COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) spectra is highly recommended.[2][8]

Spectral Interpretation and Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity and coupling).

Diagram: Structure and Proton Numbering

References

7-Methoxyquinoline-3-carboxylic Acid: A Versatile Scaffold for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Methoxyquinoline-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Among the diverse array of quinoline derivatives, this compound has emerged as a particularly valuable building block. Its intrinsic functionalities—a nucleophilic methoxy group, a reactive carboxylic acid, and the quinoline core's inherent bioactivity and fluorescent properties—provide a versatile platform for the synthesis of complex molecular architectures.[2] This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into the strategic application of this compound in the synthesis of novel bioactive compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yield synthesis.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃--INVALID-LINK--
Molecular Weight 203.19 g/mol --INVALID-LINK--
CAS Number 474659-26-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Application in the Synthesis of Bioactive Amides: A Gateway to Kinase Inhibitors and Antibacterial Agents

The carboxylic acid moiety of this compound is a prime handle for amide bond formation, a cornerstone reaction in drug discovery.[3] This transformation allows for the introduction of a vast array of amine-containing fragments, enabling the exploration of extensive chemical space and the generation of libraries of potential drug candidates. Derivatives of quinoline-3-carboxylic acids have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.[4][5]

Workflow for Amide Synthesis

The synthesis of 7-methoxyquinoline-3-carboxamides generally follows a well-established workflow involving the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Amide_Synthesis_Workflow Start 7-Methoxyquinoline- 3-carboxylic acid Activate Carboxylic Acid Activation Start->Activate Coupling Reagent (e.g., EDC, HOBt) Couple Amine Coupling Activate->Couple Activated Ester Intermediate Purify Purification Couple->Purify Amine Product 7-Methoxyquinoline- 3-carboxamide Derivative Purify->Product Crude Product

Caption: General workflow for the synthesis of 7-methoxyquinoline-3-carboxamides.

Protocol: Synthesis of a Novel 7-Methoxyquinoline-3-carboxamide Derivative

This protocol details the synthesis of a representative N-aryl-7-methoxyquinoline-3-carboxamide, a class of compounds with potential as kinase inhibitors. The choice of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent in conjunction with HOBt (Hydroxybenzotriazole) is a field-proven strategy to minimize racemization and improve reaction efficiency.[3] DIPEA (N,N-Diisopropylethylamine) serves as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. The formation of the activated ester is a critical step for efficient coupling.

  • Amine Addition: Add the substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). The use of a slight excess of the amine ensures complete consumption of the activated carboxylic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt) and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-7-methoxyquinoline-3-carboxamide.

Application in Ester Synthesis: Probing Biological Systems with Fluorescent Esters

The conversion of this compound to its corresponding esters provides another avenue for creating diverse derivatives. Fischer-Speier esterification, a classic and robust method, is particularly suitable for this transformation, especially when a large excess of the alcohol can be used as the solvent.[6][7] These esters can serve as prodrugs or as fluorescent probes, leveraging the inherent fluorescence of the quinoline core.

Mechanism of Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

Fischer_Esterification_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination A Carboxylic Acid (R-COOH) B Protonated Carbonyl [R-C(OH)₂]⁺ A->B H⁺ D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D E Protonated Ester D->E - H₂O F Ester (R-COOR') E->F - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

Protocol: Synthesis of Ethyl 7-Methoxyquinoline-3-carboxylate

This protocol describes the synthesis of Ethyl 7-methoxyquinoline-3-carboxylate, a valuable intermediate for further functionalization. The use of a large excess of ethanol as both reactant and solvent drives the equilibrium towards the product, and a strong acid catalyst like sulfuric acid is essential for the reaction to proceed at a reasonable rate.[8]

Materials:

  • This compound

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of absolute ethanol. Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by TLC.

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The ester product is then extracted with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude Ethyl 7-methoxyquinoline-3-carboxylate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion: A Building Block with Broad Potential

This compound is a strategically important building block in the synthesis of a wide range of biologically active molecules. Its versatile reactivity allows for the straightforward introduction of diverse functionalities through robust and well-established synthetic protocols such as amide coupling and esterification. The protocols and insights provided in this application note are designed to empower researchers to effectively utilize this scaffold in their drug discovery and development programs, paving the way for the creation of novel therapeutics.

References

applications of 7-Methoxyquinoline-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Methoxyquinoline-3-carboxylic Acid in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This heterocyclic motif is present in numerous natural alkaloids with potent biological activities and forms the core of many synthetic drugs. Its versatility allows for structural modifications that can fine-tune pharmacological properties, leading to the development of agents for treating cancer, infectious diseases, and inflammatory conditions.

Within this important class of compounds, this compound serves as a valuable building block and a pharmacologically active molecule in its own right. Its specific substitution pattern—a methoxy group at the 7-position and a carboxylic acid at the 3-position—imparts distinct physicochemical properties that drive its biological interactions. This guide provides a detailed exploration of the applications of this compound and its derivatives, complete with mechanistic insights and detailed protocols for its investigation in a laboratory setting.

Compound Profile and Synthesis Overview

A clear understanding of the molecule's fundamental properties is essential before delving into its applications.

Physicochemical Data
PropertyValue
IUPAC Name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Synonyms 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
CAS Number 474659-26-2, 28027-17-0 (tautomer)
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Synthetic Strategy: A Generalized Approach

The synthesis of quinoline-3-carboxylic acids often employs classic organic reactions. The Gould-Jacobs reaction is a foundational method, involving the condensation of an aniline (in this case, 3-methoxyaniline) with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis. This provides a reliable route to the core scaffold, which can be further modified.

how to dissolve 7-Methoxyquinoline-3-carboxylic acid for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Solubilization of 7-Methoxyquinoline-3-carboxylic Acid for Preclinical Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound (CAS No. 474659-26-2). Due to its chemical structure, featuring a quinoline core and a carboxylic acid moiety, this compound presents specific solubility challenges that must be overcome to ensure accurate and reproducible experimental results. This guide moves beyond simple instructions to explain the underlying physicochemical principles, enabling researchers to develop robust solubilization strategies tailored to their specific experimental needs, from initial in vitro screening to complex in vivo studies.

Part 1: Physicochemical Profile and Its Implications

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful dissolution strategy. These properties dictate its behavior in various solvent systems.

The molecule's structure combines a relatively hydrophobic quinoline ring system with a hydrophilic, ionizable carboxylic acid group. This amphipathic nature is central to its solubility characteristics. While quinoline-based carboxylic acids are often poorly soluble in neutral aqueous solutions[1], the presence of the carboxylic acid group provides a critical handle for pH-dependent solubilization. The pKa of the carboxylic acid group, estimated to be in the range of 3-5 based on similar aromatic carboxylic acids, is the most critical parameter.[2][3] At a pH above its pKa, the carboxylic acid will be deprotonated to form the much more water-soluble carboxylate anion.

PropertyValueSource / Comment
CAS Number 474659-26-2[4][5]
Molecular Formula C₁₁H₉NO₃[4][6]
Molecular Weight 203.19 g/mol [4][6]
Appearance Solid, powder/crystallineInferred from similar compounds.[7]
XLogP3 (Predicted) 1.7 - 1.94[6][8]
pKa (Estimated) ~3.0 - 5.0Based on general values for aromatic carboxylic acids.[2][3] This is a key parameter for aqueous solubilization.
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO.Based on data for similar quinoline carboxylic acids.[1][9][10]

Part 2: Core Solubilization Strategies

Two primary strategies are effective for dissolving this compound, depending on the final application: preparation of a concentrated stock in an organic solvent or direct dissolution in an aqueous medium via pH adjustment.

Strategy A: Organic Solvent Stock Solutions

For most in vitro applications, the most straightforward method is to first prepare a highly concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.[9][10] This stock can then be serially diluted into aqueous buffers or cell culture media for the final experiment.

Causality: The non-polar, aprotic nature of DMSO effectively disrupts the crystal lattice of the solid compound and solvates the hydrophobic quinoline ring, allowing for high-concentration stock solutions (e.g., 10-50 mM or higher).

Strategy B: pH-Mediated Aqueous Solubilization

For applications requiring low concentrations of organic solvent or for certain in vivo formulations, leveraging the acidic nature of the molecule is the preferred method. By increasing the pH of an aqueous suspension of the compound to a level at least 1.5 to 2 units above its pKa, the carboxylic acid group (-COOH) is deprotonated to its highly soluble carboxylate salt form (-COO⁻).[11][12][13]

Causality: The conversion to an ionic species dramatically increases the molecule's interaction with polar water molecules, leading to a significant enhancement in aqueous solubility. This is a classic acid-base reaction where a weak acid is converted to its conjugate base (a salt).[12][13]

Part 3: Visualization of the Dissolution Workflow

The selection of an appropriate solubilization protocol is a critical first step in experimental design. The following diagram illustrates the decision-making process.

cluster_start cluster_decision cluster_paths cluster_end Start This compound (Solid Powder) Decision What is the final experimental system? Start->Decision Organic Path A: Organic Stock (e.g., In Vitro Assay) Decision->Organic DMSO/Organic Solvent Tolerated Aqueous Path B: Aqueous Solution (e.g., Low Solvent Assay, In Vivo) Decision->Aqueous Aqueous System Required End Clear, Homogenous Solution for Experimental Use Organic->End Dilute stock into final medium Aqueous->End Use buffered solution directly

Caption: Decision workflow for selecting a solubilization strategy.

Part 4: Detailed Experimental Protocols

Safety Precaution: Always handle this compound in accordance with its Safety Data Sheet (SDS). It may be harmful if swallowed and can cause skin and eye irritation.[14][15] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is ideal for preparing a high-concentration stock for subsequent dilution in in vitro assays.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (hygroscopic DMSO can impact solubility)[9][10]

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., for 1 mL of a 20 mM stock, you need 203.19 g/mol * 0.020 mol/L * 0.001 L = 4.06 mg).

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in an ultrasonic bath for 5-15 minutes.[9][11]

    • Gentle warming (e.g., to 37-60°C) can also be employed, but one must be cautious of potential compound degradation.[9][11]

  • Verify Dissolution: Visually inspect the solution against a light and dark background to ensure no particulate matter remains. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is suitable for experiments where the final concentration of organic solvent must be minimized.

Materials:

  • This compound powder

  • Deionized water or a suitable biological buffer (e.g., PBS, HEPES)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Suspension: Weigh the desired amount of the compound and add it to a beaker containing the desired final volume of water or buffer. This will form a suspension.

  • Monitor pH: Place the beaker on a magnetic stir plate and begin stirring. Insert the pH probe to monitor the pH of the suspension.

  • Titrate with Base: While stirring, slowly add the 0.1 M NaOH solution dropwise.[11][12]

  • Observe Dissolution: As the base is added, the pH will rise. Monitor the suspension closely. As the pH increases above the compound's estimated pKa, the solid particles will begin to dissolve.

  • Endpoint: Continue adding NaOH dropwise until the solution becomes completely clear. Record the final pH. It is advisable to use a pH slightly above the point of complete dissolution to ensure stability.[11]

  • Final Formulation: For sustained solubility, it is best to use a buffer system that can maintain this required alkaline pH.[11] If starting with unbuffered water, the necessary buffer components can be added after dissolution.

  • Sterilization: If required for cell culture, the final solution should be sterilized by filtration through a 0.22 µm syringe filter.

A Start: Weigh solid compound B Add aqueous buffer (e.g., PBS) -> Forms a suspension A->B C Monitor pH with calibrated meter B->C D Slowly add 0.1M NaOH dropwise C->D E Does the solid dissolve? D->E E->D No F Solution is clear (pH > pKa) E->F Yes G End: Sterile filter (0.22 µm) for final use F->G

Caption: Step-by-step workflow for pH-mediated aqueous dissolution.

Part 5: Troubleshooting and Best Practices

  • Precipitation Upon Dilution: When diluting a concentrated DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final medium is exceeded. To mitigate this, use vigorous vortexing while adding the stock solution dropwise to the buffer, rather than the other way around. This avoids localized high concentrations.[16]

  • Hygroscopic Solvents: DMSO is highly hygroscopic. Absorbed water can significantly lower its solvating power for hydrophobic compounds. Always use fresh, anhydrous-grade DMSO from a newly opened bottle for preparing primary stock solutions.[9][10]

  • Thermodynamic Solubility: For precise determination of solubility limits, an equilibrium (thermodynamic) solubility assay is recommended. This involves incubating an excess of the solid compound in the solvent for an extended period (e.g., 24 hours) to ensure saturation is reached.[17]

  • In Vivo Formulations: For animal studies, simple solutions are often insufficient. Formulations may require a combination of co-solvents (e.g., PEG 300, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), and pH adjustment to achieve the required dose concentration and stability.[11][16] Development of such vehicles requires careful optimization and stability testing.

By applying these principles and protocols, researchers can confidently prepare solutions of this compound, ensuring the integrity and reproducibility of their experimental findings.

References

Application Note & Protocol: A Stepwise Guide to Evaluating the Neuroprotective Efficacy of 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

The tryptophan metabolic pathway, specifically the kynurenine pathway (KP), is a critical regulator of cellular energy and is increasingly implicated in the pathophysiology of neurodegenerative diseases.[1] Under inflammatory conditions, pathway enzymes like Kynurenine 3-monooxygenase (KMO) are upregulated, leading to an imbalance in metabolic byproducts.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[1][2][3] Conversely, a separate branch of the pathway produces kynurenic acid, an NMDA receptor antagonist with neuroprotective properties.[1][4][5]

Inhibition of KMO presents a compelling therapeutic strategy.[1][2] By blocking KMO, the metabolic flux is shunted away from the production of neurotoxic metabolites (e.g., quinolinic acid) and towards the synthesis of neuroprotective kynurenic acid.[2][6] This modulation has shown promise in preclinical models of Huntington's, Alzheimer's, and Parkinson's diseases.[2][3][][8]

Quinoline-based carboxylic acid derivatives have been identified as potent antagonists of the NMDA receptor and inhibitors of key enzymes.[9][10][11] Given its structure, 7-Methoxyquinoline-3-carboxylic acid is a promising candidate for KMO inhibition. This document provides a comprehensive, multi-tiered experimental protocol to systematically evaluate its efficacy, beginning with direct enzyme inhibition, progressing to cell-based neuroprotection assays, and culminating in a framework for future in vivo studies.

Overall Experimental Workflow

The evaluation of this compound will proceed through a logical sequence of experiments designed to build a comprehensive efficacy profile. The workflow is designed to first establish a direct biochemical interaction, then confirm a functional effect in a cellular model of disease, while ruling out confounding factors like general cytotoxicity.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Conceptual In Vivo Model a Protocol 1: Recombinant KMO Enzyme Inhibition Assay b Data Analysis: Calculate IC50 Value a->b Determine Potency c Protocol 2: General Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) b->c Proceed if potent d Protocol 3: Neuroprotection Assay (Glutamate-Induced Excitotoxicity) c->d Confirm non-toxicity e Data Analysis: Compare Cell Viability with and without Compound d->e Quantify protective effect f Animal Model Selection: (e.g., Ischemic Stroke Model) e->f Proceed if protective g Efficacy Readouts: (Infarct Volume, Neurological Score) f->g Assess therapeutic potential

Caption: High-level workflow for efficacy testing.

Phase 1: In Vitro Target Engagement - KMO Inhibition

This initial phase aims to determine if this compound directly interacts with and inhibits its putative target, the KMO enzyme.

Protocol 1: Recombinant KMO Enzyme Inhibition Assay

Principle of the Assay This spectrophotometric assay measures KMO activity by monitoring the consumption of its cofactor, NADPH. As KMO converts L-kynurenine to 3-hydroxykynurenine, NADPH is oxidized to NADP+. This leads to a decrease in absorbance at 340 nm.[12][13] The rate of this decrease is proportional to enzyme activity. An effective inhibitor will slow this reaction.[12][14]

Materials & Reagents

  • Recombinant human KMO enzyme

  • This compound (Test Compound)

  • Ro 61-8048 or UPF-648 (Positive Control Inhibitor)[12][15]

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • KMO Assay Buffer (e.g., 100 mM Tris, pH 7.5, 200 mM KCl)

  • DMSO (Vehicle)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 2-fold serial dilution series in DMSO. Also prepare equivalent dilutions of the positive control inhibitor.

  • Assay Plate Setup:

    • Blank wells: 50 µL of 1X KMO Assay Buffer.

    • Negative Control (100% Activity): 49 µL of KMO enzyme solution + 1 µL DMSO.

    • Positive Control: 49 µL of KMO enzyme solution + 1 µL of each positive control dilution.

    • Test Compound wells: 49 µL of KMO enzyme solution + 1 µL of each test compound dilution.

    • Note: Final DMSO concentration in all wells should be 1%.

  • Enzyme Preparation: Thaw recombinant KMO on ice. Dilute the enzyme to the working concentration (e.g., 20 µg/mL) in ice-cold 1X KMO Assay Buffer.[12] Add 49 µL of the diluted enzyme to the appropriate wells.

  • Pre-incubation: Add 1 µL of the corresponding compound dilutions or DMSO to the wells. Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a Substrate/Cofactor Mix containing L-Kynurenine and NADPH in 1X KMO Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of this mix to all wells (except the Blank).

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V, slope of Abs vs. time) for each well.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: KMO Inhibition

Compound IC50 (nM)
This compound Experimental Value

| Ro 61-8048 (Positive Control) | Experimental Value (Expected: low nM) |

Phase 2: Cell-Based Efficacy & Safety Assessment

Following confirmation of direct enzyme inhibition, the next step is to assess the compound's effect in a relevant cellular environment. This phase evaluates both the desired neuroprotective effect and rules out general cytotoxicity. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for these studies.[16][17]

Protocol 2: General Cytotoxicity Assay (MTT)

Principle of the Assay This assay determines if the test compound is toxic to cells on its own. It uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials & Reagents

  • SH-SY5Y cells[16][18]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, Pen/Strep)[18]

  • This compound

  • Doxorubicin (Positive Control for toxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Step-by-Step Methodology

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C, 5% CO2.[19]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the old medium with medium containing the compounds. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate % Viability = (Abs_treated / Abs_vehicle) * 100. Determine the CC50 (50% cytotoxic concentration). A high CC50 value is desired.

Protocol 3: Neuroprotection Against Glutamate-Induced Excitotoxicity

Principle of the Assay This assay models the neurotoxic conditions found in various neurological disorders. Glutamate, a major excitatory neurotransmitter, can cause cell death (excitotoxicity) through overstimulation of its receptors, a process exacerbated by quinolinic acid.[6][20][21] A neuroprotective compound will rescue cells from glutamate-induced death. Cell viability is measured using an MTT or similar assay.[20]

Scientific Rationale: The Kynurenine Pathway and Excitotoxicity

G cluster_0 Neurotoxic Branch cluster_1 Neuroprotective Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Enzyme Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotectant) Kynurenine->KYNA Shifts balance HK 3-Hydroxykynurenine (3-HK) KMO->HK QUIN Quinolinic Acid (Neurotoxin) HK->QUIN NMDA_R NMDA Receptor QUIN->NMDA_R Agonist KYNA->NMDA_R Antagonist Neuron Neuron NMDA_R->Neuron Ca2+ Influx Excitotoxicity Excitotoxicity & Cell Death Neuron->Excitotoxicity Over-activation Test_Compound 7-Methoxyquinoline- 3-carboxylic acid Test_Compound->KMO Inhibits Glutamate Glutamate (Insult) Glutamate->NMDA_R Agonist

Caption: KMO inhibition shifts the pathway towards neuroprotection.

Step-by-Step Methodology

  • Cell Seeding: Plate SH-SY5Y cells as described in Protocol 2.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined from Protocol 2) for 24 hours.[22]

  • Glutamate Insult: Prepare a high-concentration solution of L-glutamate (e.g., 50 µM) in serum-free medium.[20] Remove the compound-containing medium and expose the cells to the glutamate solution for 30 minutes to 1 hour.[20]

    • Control Groups:

      • Vehicle only (no compound, no glutamate)

      • Glutamate only (no compound)

  • Recovery: After the insult, gently wash the cells with PBS and replace the medium with the original compound-containing medium.[20]

  • Incubation & Viability: Incubate for another 24 hours, then assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis:

    • Normalize data to the "Vehicle only" control (100% viability).

    • Calculate the percentage of neuroprotection: % Protection = [(%Viability_compound - %Viability_glutamate) / (100 - %Viability_glutamate)] * 100.

    • Plot % Protection vs. concentration to determine the EC50 (50% effective concentration).

Data Presentation: Cellular Efficacy

Parameter This compound
Cytotoxicity CC50 (µM) Experimental Value
Neuroprotection EC50 (µM) Experimental Value

| Therapeutic Index (CC50/EC50) | Calculated Value |

Phase 3: Conceptual Framework for In Vivo Efficacy

Promising in vitro data provides the rationale for advancing to animal models. The goal is to determine if the compound's neuroprotective effects translate to a complex biological system.

Model Selection: Middle Cerebral Artery Occlusion (MCAO) The MCAO model in rodents is a gold-standard for simulating ischemic stroke, a condition with a significant excitotoxic component.[23][24] It involves temporarily blocking blood flow to a part of the brain, leading to neuronal damage that can be mitigated by neuroprotective agents.[25]

Experimental Design Outline

  • Subjects: Male Wistar rats or C57BL/6 mice.

  • Groups:

    • Sham (surgery without artery occlusion) + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (at multiple doses)

  • Procedure:

    • Administer the test compound or vehicle (e.g., via intraperitoneal injection) at a set time before MCAO surgery.

    • Perform MCAO surgery (e.g., for 60 minutes) followed by reperfusion.[23]

  • Primary Efficacy Endpoints (24-48 hours post-MCAO):

    • Infarct Volume Measurement: Brains are sectioned and stained with TTC (2,3,5-triphenyltetrazolium chloride), which stains viable tissue red, leaving the infarcted (damaged) area white. The volume of the damaged tissue is quantified.

    • Neurological Deficit Score: A blinded observer scores the animals on a standardized scale based on motor and sensory function. A lower score indicates better function and neuroprotection.

Expected Outcome A successful neuroprotective agent like this compound would be expected to significantly reduce the infarct volume and improve the neurological deficit score in treated animals compared to the vehicle-treated MCAO group.

Conclusion and Future Directions

This structured protocol provides a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. Positive results, specifically a potent IC50 against KMO, a strong neuroprotective effect in the excitotoxicity assay, and a favorable therapeutic index, would provide a solid foundation for advancing the compound into more detailed preclinical development, including pharmacokinetic studies, dose-ranging efficacy studies in animal models, and long-term safety assessments.

References

Application Notes and Protocols: 7-Methoxyquinoline-3-carboxylic acid as a Versatile Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Applications

Fluorescent labeling has become an indispensable tool in modern biological and pharmaceutical research, enabling the visualization, tracking, and quantification of biomolecules with high sensitivity and specificity.[1] The choice of fluorophore is critical and is dictated by the specific experimental requirements, including brightness, photostability, size, and chemical reactivity.

The quinoline ring system, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold that possesses intrinsic fluorescent properties.[2] This core structure is found in numerous natural and synthetic products and has been extensively explored for its diverse pharmacological activities and, more recently, for its utility in developing chemosensors and fluorescent probes for bio-imaging.[1][3] The photophysical properties of quinoline derivatives can be finely tuned through chemical modification, making them a versatile platform for creating optimized probes for various imaging applications.[4]

This guide focuses on 7-Methoxyquinoline-3-carboxylic acid (7-MQC) , a functionalized quinoline derivative. Its structure features the fluorescent quinoline core, a methoxy group that can modulate its spectral properties, and a carboxylic acid handle at the 3-position. This carboxylic acid is the key to its utility as a fluorescent marker, providing a reactive site for covalent conjugation to biomolecules, such as proteins, peptides, and amine-modified nucleic acids.

Core Principles and Physicochemical Properties

Mechanism of Fluorescence

The fluorescence of the quinoline scaffold arises from the π-conjugated aromatic system. Upon absorption of a photon of appropriate energy (excitation), an electron is promoted to a higher energy singlet state (S1). The molecule rapidly relaxes to the lowest vibrational level of this excited state and then returns to the ground state (S0) by emitting a photon of lower energy (longer wavelength), a process known as fluorescence. The specific excitation and emission wavelengths are dictated by the electronic structure of the molecule, which is influenced by substituents like the methoxy group on the quinoline ring.

G S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (Absorption of light) S1->S0 Fluorescence (Emission of light)

Caption: Simplified Jablonski diagram showing fluorescence.

Physicochemical and Spectral Data

Precise photophysical data for this compound is not widely reported in peer-reviewed literature. Researchers must perform spectral characterization as a first step. A standard protocol for this is provided in Section 4.4.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉NO₃ [5][6]
Molecular Weight 203.19 g/mol [5]
CAS Number 474659-26-2 [5]
Physical Form Solid

| Solubility | Soluble in DMSO, DMF |[7] |

A Note on Spectral Properties: While data for 7-MQC is scarce, a commonly used blue fluorescent dye with a similar name is 7-Methoxycoumarin-3-carboxylic acid. This is a different compound. Its properties (λex ≈ 330-355 nm; λem ≈ 402-405 nm) should not be used as a substitute but can serve as a rough guide for the spectral region to investigate.[8][9]

Application: Covalent Labeling of Biomolecules

The primary application of 7-MQC is as a covalent label for biomolecules containing primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein). The conjugation is achieved via the carboxylic acid group, which is activated to form a stable amide bond with the amine. The most robust and widely used method for this is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[7]

Principle of Amine-Reactive Labeling

The conjugation is a two-step process designed to maximize efficiency and stability in aqueous solutions.[10]

  • Activation: EDC reacts with the carboxyl group of 7-MQC to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5–6.0).[11]

  • Stabilization and Coupling: The unstable intermediate is susceptible to hydrolysis. To prevent this and improve yield, NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester. This semi-stable ester has a longer half-life and reacts efficiently with primary amines at a physiological pH (7.0–8.5) to form a stable amide bond.[10][12]

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) MQC 7-MQC-COOH Carboxylic Acid Intermediate O-Acylisourea Intermediate (Reactive, Unstable) MQC->Intermediate + EDC EDC EDC->Intermediate NHSEster 7-MQC-NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS Conjugate Protein-NH-CO-7-MQC Stable Amide Bond NHSEster->Conjugate + Protein Protein-NH₂ Primary Amine Protein->Conjugate

Caption: EDC/NHS chemistry for labeling amines with 7-MQC.

Detailed Step-by-Step Protocol: Protein Labeling

This protocol provides a starting point for conjugating 7-MQC to a generic IgG antibody. Molar ratios and reaction times should be optimized for each specific protein.

Required Materials and Reagents:

  • This compound (7-MQC)

  • Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved aqueous solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., desalting column, dialysis cassette with appropriate MWCO)

Protocol Steps:

  • Prepare Solutions:

    • Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in Coupling Buffer. Buffer exchange into an amine-free buffer like PBS is critical, as Tris or glycine will compete in the reaction.[13]

    • 7-MQC Stock: Dissolve 7-MQC in anhydrous DMSO or DMF to a concentration of 10 mg/mL (~49 mM).

    • EDC/NHS Stocks: Prepare immediately before use as EDC is moisture-sensitive.[10] Dissolve EDC and NHS in chilled Activation Buffer to a concentration of 10 mg/mL each.

  • Activation of 7-MQC (Formation of NHS Ester):

    • Expert Insight: This step is performed separately to prevent EDC-mediated polymerization of proteins which contain both carboxyl and amine groups.[10]

    • In a microfuge tube, combine:

      • 10 µL of 10 mg/mL 7-MQC stock

      • 100 µL of 10 mg/mL EDC stock

      • 100 µL of 10 mg/mL NHS stock

    • Vortex gently and incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated 7-MQC-NHS ester solution directly to your protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Reaction Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).

    • Incubate for 15 minutes at room temperature. This step hydrolyzes any remaining NHS esters and prevents further labeling.[11]

Protocol: Purification of the Labeled Conjugate

Purification is essential to remove unconjugated 7-MQC and reaction byproducts, which can cause high background fluorescence.

Method 1: Size-Exclusion Chromatography / Desalting Column

  • Principle: This is the fastest method. It separates molecules based on size. The larger protein conjugate will elute first, while the smaller, unconjugated dye and byproducts are retained in the column matrix.[14][15]

  • Procedure:

    • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with your desired storage buffer (e.g., PBS) according to the manufacturer's instructions.

    • Apply the quenched reaction mixture to the column.

    • Centrifuge to collect the purified protein conjugate.

Method 2: Dialysis

  • Principle: This method is effective for larger volumes but is more time-consuming. The reaction mixture is placed in a dialysis cassette made of a semi-permeable membrane. The small, unconjugated dye molecules diffuse out into a large volume of buffer, while the large protein conjugate is retained.[14]

  • Procedure:

    • Transfer the quenched reaction mixture into a dialysis cassette with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10K MWCO for an IgG).

    • Dialyze against 1-2 L of storage buffer (e.g., PBS) at 4°C.

    • Perform at least three buffer changes over 24-48 hours to ensure complete removal of free dye.

Protocol: Characterization of the Conjugate

1. Preliminary Step: Determine Spectral Properties of 7-MQC

  • Prepare a dilute solution of unconjugated 7-MQC in your assay buffer.

  • Use a spectrophotometer to measure the absorbance spectrum and identify the absorbance maximum (λmax).

  • Use a spectrofluorometer to measure the excitation and emission spectra to determine the optimal wavelengths.

2. Calculating the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined using UV-Vis spectrophotometry.[13]

  • Procedure:

    • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 7-MQC (A_dye).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

      • Correction Factor (CF) = A₂₈₀ of free dye / A_dye of free dye

      • Protein Conc. (M) = (A₂₈₀ - (A_dye × CF)) / ε_prot

      • where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the dye concentration.

      • Dye Conc. (M) = A_dye / ε_dye

      • where ε_dye is the molar extinction coefficient of 7-MQC at its λmax (must be determined experimentally).

    • Calculate DOL:

      • DOL = Dye Conc. (M) / Protein Conc. (M)

Workflow Visualization

G cluster_prep 1. Reagent Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis p1 Prepare Protein in Amine-Free Buffer r2 Add Activated Dye to Protein (2h RT or O/N 4°C) p1->r2 p2 Prepare Fresh EDC/NHS Stocks r1 Activate 7-MQC with EDC and NHS (15-30 min, RT) p2->r1 p3 Prepare 7-MQC Stock in DMSO p3->r1 r1->r2 r3 Quench Reaction with Tris Buffer r2->r3 u1 Purify via Desalting Column or Dialysis r3->u1 u2 Measure Absorbance (280 nm & Dye λmax) u1->u2 u3 Calculate Degree of Labeling (DOL) u2->u3 end Store Labeled Conjugate (4°C or -20°C) u3->end

Caption: Complete workflow for labeling proteins with 7-MQC.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Labeling Reactions

Problem Possible Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Inactive EDC (hydrolyzed).2. Competing nucleophiles (e.g., Tris, azide) in protein buffer.3. Insufficient molar excess of dye.4. Protein conformation hides accessible amines. 1. Use fresh, high-quality EDC; prepare stock solution immediately before use.2. Buffer exchange protein into an amine-free buffer like PBS or MES.3. Increase the molar ratio of dye:protein in increments (e.g., 20x, 40x).4. Consider gentle denaturation if protein activity is not required.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF).2. EDC-mediated cross-linking of the protein.3. Over-labeling with a hydrophobic dye. 1. Keep the final concentration of organic solvent below 10% (v/v).2. Use a two-step reaction (activate dye first) to prevent protein-protein cross-linking.3. Reduce the molar excess of the dye in the reaction.

| High Background in Assay | 1. Incomplete removal of unconjugated dye.2. Non-specific binding of the conjugate. | 1. Ensure thorough purification; use size exclusion chromatography for best results.2. Add a blocking agent (e.g., BSA) and a mild detergent (e.g., Tween-20) to assay buffers. |

Conclusion

This compound is a valuable tool for researchers needing a reactive, blue-fluorescent marker. Its carboxylic acid functionality allows for straightforward and robust conjugation to a wide array of biomolecules through well-established EDC/NHS chemistry. While specific photophysical parameters require empirical determination, the quinoline scaffold's known utility in bio-imaging makes 7-MQC a promising candidate for applications ranging from fluorescence microscopy to quantitative biochemical assays. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this fluorophore to advance their scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methoxyquinoline-3-carboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important compound. This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including antimalarial and antibacterial agents.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

The synthesis of this compound, often achieved through variations of the Gould-Jacobs reaction, can present several challenges that may lead to suboptimal yields.[2][3][4] This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Cyclized Product (Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate)

A common bottleneck in the synthesis is the thermal cyclization step of the anilidomethylenemalonate intermediate.[2][5] Low yields at this stage are often attributed to incomplete reaction or degradation of the product.

Potential Causes & Solutions:

  • Inadequate Reaction Temperature: The intramolecular cyclization requires high temperatures, typically around 250 °C.[6][7]

    • Solution: Ensure your high-boiling solvent (e.g., diphenyl ether or Dowtherm A) reaches and maintains the target temperature.[7] Use a high-temperature thermometer and ensure even heating of the reaction vessel.

  • Incorrect Reaction Time: Both insufficient and excessive heating times can be detrimental.

    • Solution: Optimize the reaction time. Shorter reaction times at higher temperatures can sometimes improve yields by minimizing product degradation.[5] It is recommended to perform a time-course study to determine the optimal duration for your specific setup.[5]

  • Inefficient Heat Transfer: Poor mixing in a viscous medium can lead to localized overheating or under-heating.

    • Solution: Employ efficient mechanical stirring to ensure uniform heat distribution throughout the reaction mixture.

Experimental Protocol: Optimization of the Gould-Jacobs Cyclization Step

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, add diphenyl ether.

  • Heating: Heat the diphenyl ether to the desired temperature (e.g., 240-260 °C) with vigorous stirring.

  • Addition of Intermediate: Slowly add the anilidomethylenemalonate intermediate to the hot solvent.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at different time points (e.g., 15, 30, 45, 60 minutes) and analyzing them by TLC or HPLC to determine the point of maximum product formation.

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the isolation of the cyclized product.

Issue 2: Formation of Side Products During Cyclization

The high temperatures required for cyclization can sometimes lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.

Potential Causes & Solutions:

  • Decarboxylation: At very high temperatures, the desired product can undergo decarboxylation.[5]

    • Solution: Carefully control the reaction temperature and time to minimize this side reaction. As mentioned previously, a time-temperature optimization study is crucial.[5]

  • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Solution: While running reactions at a higher concentration can sometimes be beneficial, in this case, ensuring the intermediate is added slowly to the hot solvent can favor the intramolecular pathway by maintaining a low instantaneous concentration of the reactant.[8]

Issue 3: Incomplete Saponification of the Ester

The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete saponification will result in a mixture of the desired acid and the starting ester, which can be difficult to separate.

Potential Causes & Solutions:

  • Insufficient Base: A stoichiometric excess of a strong base (e.g., sodium hydroxide) is required to drive the saponification to completion.

    • Solution: Use at least 2-3 equivalents of NaOH. Ensure the base is fully dissolved and the reaction mixture is homogeneous.

  • Low Reaction Temperature: The hydrolysis reaction rate is temperature-dependent.

    • Solution: Heat the reaction mixture to reflux (typically 80-110 °C) to ensure a reasonable reaction rate.[6]

  • Poor Solubility: The ester may have limited solubility in the aqueous base.

    • Solution: The addition of a co-solvent such as ethanol can improve the solubility of the ester and facilitate the reaction.

Issue 4: Difficulty in Purifying the Final Product

This compound can sometimes be challenging to purify due to the presence of unreacted starting materials, side products, or residual solvent.

Potential Causes & Solutions:

  • Inadequate Work-up: Improper pH adjustment during the work-up can lead to incomplete precipitation of the product or co-precipitation of impurities.

    • Solution: After saponification, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.[9] Monitor the pH with a pH meter or pH paper.

  • Contamination with Starting Materials: If the preceding steps were not carried out to completion, the final product will be contaminated.

    • Solution: Ensure each step of the synthesis goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC, or NMR).

  • Residual High-Boiling Solvent: Traces of diphenyl ether from the cyclization step can be difficult to remove.

    • Solution: After isolating the crude product, wash it thoroughly with a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., cold acetonitrile or diethyl ether).[5] Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) can also be effective.[9]

Data Presentation: Comparison of Cyclization Conditions

EntryTemperature (°C)Time (min)Yield of Cyclized Product (%)Notes
125030~35Initial trial, significant starting material remained.
225060~45Improved conversion, but some degradation observed.
326020~50Higher temperature, shorter time appears optimal.
426045~40Increased degradation products observed.

Note: These are representative data; optimal conditions may vary based on specific laboratory setup and scale.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most established method is the Gould-Jacobs reaction.[2][3] This multi-step synthesis involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline ring system, and subsequent saponification of the resulting ester to yield the final carboxylic acid.[2][6]

Q2: Why is a high-boiling solvent like diphenyl ether used for the cyclization step?

The intramolecular cyclization step of the Gould-Jacobs reaction requires significant thermal energy to overcome the activation barrier.[5][7] High-boiling solvents such as diphenyl ether (b.p. 259 °C) or Dowtherm A provide a stable medium that can reach and maintain the necessary high temperatures (around 250 °C) for the reaction to proceed efficiently.[7]

Q3: Can microwave irradiation be used to improve the cyclization step?

Yes, microwave-assisted synthesis has been shown to be an effective alternative to conventional heating for the Gould-Jacobs reaction.[5] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[5]

Q4: My final product is a dark color. How can I decolorize it?

A colored product often indicates the presence of impurities. After the initial purification by washing and/or recrystallization, you can try treating a solution of your product with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir or heat at reflux for a short period, and then filter the hot solution through celite to remove the charcoal. The desired product should crystallize from the filtrate upon cooling.

Q5: What are some common characterization techniques for the final product?

The structure and purity of this compound can be confirmed using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[10]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

III. Visualizing the Synthesis and Troubleshooting

Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification 3-Methoxyaniline 3-Methoxyaniline Anilidomethylenemalonate Intermediate Anilidomethylenemalonate Intermediate 3-Methoxyaniline->Anilidomethylenemalonate Intermediate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Anilidomethylenemalonate Intermediate Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Anilidomethylenemalonate Intermediate->Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate High Temp. (e.g., Diphenyl Ether) This compound This compound Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate->this compound 1. NaOH, H2O/EtOH 2. H+ work-up

Caption: Key stages of the Gould-Jacobs synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Low_Yield Low Yield of Final Product Check_Cyclization Analyze Cyclization Step Low_Yield->Check_Cyclization Check_Saponification Analyze Saponification Step Low_Yield->Check_Saponification Check_Purification Review Purification/Work-up Low_Yield->Check_Purification Side_Products Side Products Formed? Check_Cyclization->Side_Products No Temp_Time Temp_Time Check_Cyclization->Temp_Time Yes Incomplete_Hydrolysis Incomplete_Hydrolysis Check_Saponification->Incomplete_Hydrolysis Yes Loss_During_Workup Loss_During_Workup Check_Purification->Loss_During_Workup Yes Optimize_Conditions Optimize Temp/Time Refine_Conditions Refine Temp/Time, Slow Addition Side_Products->Refine_Conditions Temp_Time->Optimize_Conditions Increase_Base_Temp Increase Base eq., Temp, or Add Co-solvent Incomplete_Hydrolysis->Increase_Base_Temp Check_pH_Extractions Verify pH for Precipitation, Check Aqueous Layers Loss_During_Workup->Check_pH_Extractions

Caption: Decision tree for diagnosing and resolving low yield issues in the synthesis.

IV. References

  • Smolecule. (n.d.). Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 28). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from --INVALID-LINK--

  • Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C11H9NO3). Retrieved from --INVALID-LINK--

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 474659-26-2. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound 474659-26-2. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-methoxyquinoline-3-carboxylic acid and its derivatives. As a key intermediate in pharmaceutical development, ensuring the purity of this compound is critical.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its key stages?

The most prevalent and robust method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[2] This multi-step synthesis is reliable but requires careful control at each stage to prevent side reactions.

The synthesis proceeds through three primary stages starting from m-anisidine:

  • Condensation: Nucleophilic substitution of m-anisidine onto diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Thermal Cyclization: An intramolecular Friedel-Crafts-type reaction, typically carried out in a high-boiling solvent like diphenyl ether, to form the quinoline ring system. This step is often the most challenging.

  • Saponification: Hydrolysis of the ethyl ester at the 3-position to yield the final carboxylic acid product.

Below is a diagram illustrating the core reaction pathway.

Gould_Jacobs_Pathway Start m-Anisidine + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl 2-((3-methoxyphenyl)amino) methylenemalonate Start->Intermediate1 Condensation (Loss of EtOH) Intermediate2 Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High Temp, ~250°C) (Loss of EtOH) Product 4-Hydroxy-7-methoxy- quinoline-3-carboxylic Acid Intermediate2->Product Saponification (e.g., NaOH, H₂O) (Hydrolysis) Troubleshooting_Workflow Start Unknown Peak Detected in Chromatogram Step1 Step 1: Obtain Mass Spectrum (LC-MS Analysis) Start->Step1 Step2 Step 2: Compare [M+H]⁺ to Potential Byproducts Table Step1->Step2 Decision1 Does Mass Match a Common Byproduct? Step2->Decision1 PathA_Cause Identify Probable Cause (e.g., Incomplete Reaction, Side Reaction) Decision1->PathA_Cause Yes PathB_Investigate Consider Less Common Byproducts (e.g., Positional Isomer, Dimerization) Decision1->PathB_Investigate No PathA_Solution Optimize Reaction Conditions (Temp, Time, Reagents) PathA_Cause->PathA_Solution PathB_Advanced Perform Advanced Characterization (e.g., NMR, HRMS) PathB_Investigate->PathB_Advanced

References

7-Methoxyquinoline-3-carboxylic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxyquinoline-3-carboxylic Acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound (CAS 474659-26-2). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to help you make informed decisions in your experimental design. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents, including antimalarial and antibacterial drugs.[1] However, its complex heterocyclic structure presents specific solubility challenges that must be addressed for successful application.

This guide provides a series of frequently asked questions and detailed troubleshooting protocols to ensure you can handle, dissolve, and utilize this compound with confidence.

Section 1: Physicochemical Properties at a Glance

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. The structure of this compound, featuring a moderately lipophilic quinoline core and a polar, ionizable carboxylic acid group, dictates its behavior in various solvents.

PropertyValueSource
CAS Number 474659-26-2[2]
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [2][3][4]
Predicted XLogP3 1.7 - 1.9[3][4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]
Appearance Solid (typical)[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: Why is my this compound not dissolving in water or neutral buffers?

Answer: This is the most common and expected behavior for this compound. The insolubility stems from its molecular structure. While the carboxylic acid group is polar, the larger quinoline ring system is aromatic and nonpolar. In neutral or acidic aqueous media, the carboxylic acid group remains in its protonated, neutral form (-COOH). This form is not readily solvated by water, leading to very low aqueous solubility. For a molecule to dissolve, the solvent-solute interactions must overcome the solute-solute interactions in the crystal lattice, which is unfavorable for this compound in neutral water.

Q2: What is the best organic solvent for preparing a concentrated stock solution?

Answer: For creating high-concentration stock solutions, polar aprotic solvents are the industry standard and your best choice.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving a wide array of compounds, including this compound.[6]

  • Alternative: N,N-Dimethylformamide (DMF) is another suitable polar aprotic solvent with similar properties.[7]

These solvents effectively disrupt the crystal lattice of the solid and solvate the molecule. For a detailed method, see Protocol 1 below.

Q3: I need to use this compound in an aqueous buffer for a biological assay. How can I prepare the solution?

Answer: Direct dissolution in a neutral aqueous buffer will likely fail. The key is to leverage the acidic nature of the carboxylic acid group by adjusting the pH. By increasing the pH of the solution with a base, you deprotonate the carboxylic acid (-COOH) to its corresponding carboxylate salt (-COO⁻). This ionic form is significantly more polar and vastly more soluble in water.[8]

This is the most effective and widely used method for bringing acidic compounds into aqueous solution.[8][9] A detailed, step-by-step guide is provided in Protocol 2 . It is critical to ensure the final pH of your solution is compatible with your specific assay's requirements (e.g., cell viability, enzyme activity).

Q4: Can I use physical methods like heating or sonication to force it into solution?

Answer: While these methods can assist, they are not standalone solutions for compounds with fundamental insolubility.

  • Heating: Increasing the temperature will generally increase the solubility of a compound.[9][10] However, this can lead to a supersaturated solution. The compound may precipitate out of the solution as it cools to room or experimental temperature, which can ruin an experiment. Heating should be used cautiously and preferably to aid dissolution in an already suitable solvent system (e.g., gentle warming of a DMSO stock).

  • Sonication: Sonication uses high-frequency sound waves to agitate the solvent and break apart solid aggregates. This increases the surface area available for solvation and can speed up the dissolution process, but it cannot change the underlying thermodynamic insolubility of the compound in an incompatible solvent.

Expert Recommendation: Use sonication and gentle warming as aids to accelerate dissolution in a recommended solvent (like DMSO) or during pH adjustment, not as the primary method for dissolving the compound in an incompatible solvent like neutral water.

Section 3: Troubleshooting Workflows & Protocols

Solubility Troubleshooting Workflow

This flowchart provides a logical path to follow when deciding how to dissolve your compound.

G start Start with Solid This compound q_organic Need an organic stock solution? start->q_organic p_dmso Use DMSO or DMF. See Protocol 1. q_organic->p_dmso  Yes q_aqueous Need an aqueous solution for assay? q_organic->q_aqueous  No p_dmso->q_aqueous p_ph_adjust Prepare aqueous solution via pH adjustment. See Protocol 2. q_aqueous->p_ph_adjust  Yes check_dissolved Is the compound fully dissolved? p_ph_adjust->check_dissolved success Solution Ready for Experiment check_dissolved->success  Yes fail Troubleshoot Further: - Check compound purity - Consider co-solvents - Re-evaluate required concentration check_dissolved->fail  No

Caption: Decision workflow for dissolving the compound.

Protocol 1: Preparing a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the standard method for creating a stock solution in DMSO, which can then be diluted into your experimental medium.

Objective: To prepare a 10-50 mM stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Appropriate glass vial (e.g., amber glass)

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Mass: Determine the mass of the compound required for your desired concentration and volume. (Mass = Desired Molarity x Volume x Molecular Weight). For example, for 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 203.19 g/mol = 0.00203 g = 2.03 mg.

  • Weigh Compound: Accurately weigh the calculated mass and place it into a clean, dry vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Troubleshooting: If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but ensure your compound is stable at that temperature.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparing an Aqueous Solution via pH Adjustment

This protocol is essential for preparing solutions directly in aqueous buffers for biological or other functional assays.

Objective: To dissolve the compound in an aqueous buffer by converting it to its soluble salt form.

Materials:

  • This compound

  • Your target aqueous buffer (e.g., PBS, TRIS)

  • A dilute basic solution (e.g., 0.1 M NaOH or 1 M NaOH)

  • A calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Create a Slurry: Add the pre-weighed solid compound to your desired volume of aqueous buffer. It will not dissolve at this stage and will form a fine suspension or slurry.

  • Monitor pH: Place the container on a stir plate with a stir bar and begin stirring. Place the pH probe into the suspension.

  • Titrate with Base: Begin adding the dilute NaOH solution dropwise (microliter by microliter) to the stirring slurry.

  • Observe Dissolution: As the base is added, the pH will rise, and the solid compound will begin to dissolve as it converts to its sodium salt.

  • Endpoint: Continue adding base slowly until all the solid has completely dissolved, resulting in a clear solution.

  • Final pH Check: Note the final pH of the solution. This is the minimum pH at which your compound is soluble at that concentration. You may need to adjust it slightly for your experiment, but lowering it too much will cause the compound to precipitate.[10][11]

  • Important Consideration: Be aware that the final pH may be higher than physiologically neutral (e.g., pH 8.0-9.0). It is crucial to confirm that your experimental system (cells, proteins, etc.) is tolerant of this final pH. If not, a DMSO stock (Protocol 1) followed by high dilution into your final buffer is the preferred method.

Mechanism of pH-Dependent Aqueous Solubility

The underlying principle of Protocol 2 is the acid-base equilibrium of the carboxylic acid functional group.

G cluster_0 Low pH (e.g., < 6) cluster_1 High pH (e.g., > 8) A R-COOH (Protonated Form) Poorly Water-Soluble B R-COO⁻ + Na⁺ (Deprotonated Salt Form) Highly Water-Soluble A->B + OH⁻ B->A + H⁺

References

dealing with unexpected results in assays with 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development & Screening

Welcome to the technical support center for 7-Methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during its use in biological and chemical assays. We will delve into the causality behind common experimental issues and provide robust, field-proven protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the essential chemical properties of this compound?

Understanding the basic physicochemical properties of a compound is the first step in proper experimental design. Key details for this compound are summarized below.

PropertyValueSource
CAS Number 474659-26-2
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Physical Form Solid
Storage Store at room temperature.Keep tightly closed and dry.
Q2: How should I prepare a stock solution of this compound?

Proper solubilization is critical for obtaining reproducible data. While specific solubility limits in all solvents are not published, the compound's organic nature suggests a standard approach for creating high-concentration stock solutions.

Recommended Protocol: Stock Solution Preparation

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a primary stock solution at a concentration of 10-50 mM. Weigh out the required mass of the solid compound in a sterile, appropriate vial.

  • Dissolution: Add the calculated volume of DMSO. To aid dissolution, cap the vial tightly and vortex thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes or warm gently to 30-37°C.

  • Quality Control: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter or precipitation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: What are the known biological activities and common uses of this compound?

This compound is primarily utilized in two main areas:

  • Synthetic Intermediate: It serves as a building block in the synthesis of more complex molecules, particularly pharmaceuticals like antimalarial and antibacterial agents.

  • Research Compound: The quinoline scaffold is a privileged structure in medicinal chemistry. As such, derivatives of quinoline-3-carboxylic acid have been investigated for a range of biological activities, including antiproliferative effects against cancer cell lines and the inhibition of enzymes like protein kinase CK2. A carboxylic acid group at the 3-position of the quinoline scaffold has been identified as crucial for certain inhibitory activities.

Q4: Why can the quinoline scaffold be problematic in biological assays?

The quinoline core, while a source of valuable biological activity, is also a known source of assay artifacts. This is primarily due to two factors:

  • Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent. This "autofluorescence" can create high background signals in fluorescence-based assays (e.g., FRET, FP, or assays using fluorescent reporters), potentially masking a true biological effect or generating a false-positive signal.

  • Pan-Assay Interference Compounds (PAINS): Quinoline derivatives are a well-known class of PAINS. These are compounds that appear to be "hits" in many different assays due to non-specific activity or interference with the assay technology itself, rather than specific, targeted biological interaction. This can include light-reactivity, aggregation, or redox cycling.

Troubleshooting Guide for Unexpected Results

This section provides structured guidance for diagnosing and resolving specific experimental problems.

Issue 1: I am observing high background or a false-positive signal in my fluorescence-based assay.

This is the most common issue encountered with quinoline-containing compounds. The cause is almost certainly the compound's intrinsic fluorescence (autofluorescence) overlapping with the emission spectrum of your assay's fluorophore.

Diagnostic Workflow

The first step is to systematically determine the contribution of the compound's own fluorescence to the total signal.

Navigating the Scale-Up of 7-Methoxyquinoline-3-carboxylic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-Methoxyquinoline-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in successfully scaling up this important chemical synthesis. As Senior Application Scientists, we have compiled field-proven insights to explain the "why" behind the "how," ensuring a robust and reproducible process.

I. Overview of the Synthetic Pathway: The Gould-Jacobs Approach

The most common and scalable route to this compound is a multi-step process based on the Gould-Jacobs reaction.[1] This methodology is particularly effective for anilines with electron-donating groups in the meta-position, such as our starting material, 3-methoxyaniline.[1][2] The overall synthesis can be broken down into three key stages:

  • Condensation: Reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl (3-methoxyanilino)methylenemalonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ester to the final product, this compound, through basic hydrolysis.

Below is a visual representation of this workflow:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification 3-Methoxyaniline 3-Methoxyaniline Condensation_Intermediate Diethyl (3-methoxyanilino)methylenemalonate 3-Methoxyaniline->Condensation_Intermediate DEEM, 100-130°C DEEM DEEM DEEM->Condensation_Intermediate Cyclized_Ester Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Condensation_Intermediate->Cyclized_Ester High-Boiling Solvent (e.g., Dowtherm A), ~250°C Final_Product This compound Cyclized_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Step 1: Condensation

Q1: My condensation reaction is sluggish or incomplete, even after prolonged heating. What could be the issue?

A1: Several factors could be at play:

  • Purity of Reagents: Ensure your 3-methoxyaniline is of high purity and free from significant amounts of oxidation byproducts (often indicated by a dark color). Distillation of the aniline may be necessary. The diethyl ethoxymethylenemalonate (DEEM) should also be of good quality.

  • Temperature: The reaction is typically conducted at 100-130°C.[2] Ensure your reaction mixture is reaching and maintaining this temperature. On a larger scale, this may require a more powerful heating mantle or an oil bath.

  • Removal of Ethanol: The condensation reaction produces ethanol as a byproduct. Its removal drives the equilibrium towards the product. For larger scale reactions, consider applying a gentle vacuum or a nitrogen sweep to facilitate its removal.

Q2: I'm observing the formation of dark-colored impurities during the condensation. How can I minimize this?

A2: Darkening of the reaction mixture often indicates some decomposition of the aniline starting material.

  • Inert Atmosphere: While not always necessary at a small scale, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially with extended reaction times at high temperatures.

  • Temperature Control: Avoid excessive temperatures above 130°C, as this can accelerate decomposition.

Step 2: Thermal Cyclization

Q3: What is the best solvent for the high-temperature cyclization, and what are the key safety considerations?

A3: The thermal cyclization requires a high-boiling, inert solvent to reach the necessary temperature of approximately 250°C.[2][3]

  • Recommended Solvents: Diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the most commonly used solvents.[3] They are thermally stable and have boiling points that allow for the required reaction temperature to be reached.

  • Safety Precautions:

    • Ventilation: These reactions must be conducted in a well-ventilated fume hood due to the high temperatures and potential for vapor release.

    • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, flame-resistant lab coats, and appropriate gloves, is mandatory.[4][5][6]

    • Heating: Use a heating mantle with a temperature controller and a sand bath to ensure even heating and to contain any potential spills.

    • Fire Safety: Keep flammable materials away from the reaction setup. Have a suitable fire extinguisher readily accessible.

Q4: My yield for the cyclization step is low. What are the likely causes and how can I improve it?

A4: Low yields in the cyclization are a common challenge.

  • Incomplete Reaction: The reaction typically requires 30-60 minutes at a vigorous reflux (~250°C).[2] Insufficient time or temperature will lead to incomplete conversion.

  • Product Precipitation: The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, should precipitate from the high-boiling solvent upon cooling. If it remains in solution, the yield will be significantly reduced. Adding a non-polar solvent like cyclohexane or hexane after cooling can help to fully precipitate the product.[2]

  • Degradation: Prolonged heating at very high temperatures can lead to product degradation. It is a balance between ensuring complete cyclization and minimizing decomposition.[7] A time-temperature study may be necessary to optimize the yield for your specific scale.[7]

Q5: I'm seeing byproducts in my cyclized material. What are they likely to be?

A5: The main byproduct is often the undesired regioisomer. The cyclization of 3-methoxyaniline can potentially lead to the formation of the 5-methoxy isomer in addition to the desired 7-methoxy product. The 7-methoxy isomer is generally the major product due to electronic and steric factors. Careful purification in the subsequent steps is crucial to remove any isomeric impurities.

Step 3: Saponification and Purification

Q6: The saponification of my ester is not going to completion. What should I do?

A6:

  • Concentration of Base: Ensure you are using a sufficient excess of sodium hydroxide (e.g., a 10% w/v aqueous solution).[2]

  • Reaction Time and Temperature: The hydrolysis is typically conducted at reflux for 1-2 hours.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.

  • Solubility: The ester may have limited solubility in the aqueous base. Ensure vigorous stirring to maximize the surface area for the reaction.

Q7: I'm having trouble with the purification of the final product, this compound. What is a good recrystallization procedure for a larger scale?

A7: Carboxylic acids can often be purified by recrystallization.

  • Solvent Selection: A common approach for purifying carboxylic acids is to use a solvent system where the acid is soluble at high temperatures but sparingly soluble at room temperature. For quinoline carboxylic acid derivatives, solvents like ethanol, methanol, or aqueous mixtures of these alcohols can be effective.[8] Mixtures of dimethylformamide (DMF) and water or isopropanol (IPA) and DMF have also been reported for similar compounds.[4]

  • pH Adjustment: An alternative purification method involves dissolving the crude acid in a basic aqueous solution (e.g., dilute NaOH), filtering to remove any insoluble impurities, and then re-precipitating the pure acid by the careful addition of an acid (e.g., HCl) to a pH of around 2-4.[9] This acid-base extraction/precipitation is often very effective for purifying carboxylic acids.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Diethyl (3-methoxyanilino)methylenemalonate (Intermediate)
Reagent/SolventAmount (for ~10g scale)Molar Eq.
3-Methoxyaniline12.3 g (10.8 mL)1.0
Diethyl ethoxymethylenemalonate22.7 g (21.6 mL)1.05

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture in an oil bath at 110-120°C for 2 hours.

  • After 2 hours, increase the temperature to 130°C and apply a gentle vacuum to remove the ethanol formed during the reaction.

  • Continue heating under vacuum for an additional hour.

  • Cool the reaction mixture to room temperature. The crude intermediate, a viscous oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Reagent/SolventAmount (for ~10g scale)
Diethyl (3-methoxyanilino)methylenemalonate~30 g (from previous step)
Diphenyl ether (or Dowtherm A)150 mL
Cyclohexane (for precipitation)200 mL

Procedure:

  • In a fume hood, add the diphenyl ether to a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple.

  • Heat the diphenyl ether to 250°C with vigorous stirring.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether over 15-20 minutes.

  • Maintain the reaction mixture at 250-255°C for 45 minutes.

  • Allow the reaction mixture to cool to below 100°C.

  • Add cyclohexane to the cooled mixture to precipitate the product.

  • Stir the slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with cyclohexane to remove the diphenyl ether.

  • Dry the solid in a vacuum oven. Expected yield: 70-80%.

Protocol 3: Saponification to this compound
Reagent/SolventAmount (for ~10g scale)
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate10.0 g
10% Sodium Hydroxide (aq)100 mL
Concentrated Hydrochloric AcidAs needed to adjust pH

Procedure:

  • Suspend the crude ester in the 10% sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Expected yield: 85-95%.

IV. Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Low_Yield_Condensation Low Yield in Condensation? Start->Low_Yield_Condensation Low_Yield_Cyclization Low Yield in Cyclization? Start->Low_Yield_Cyclization Incomplete_Saponification Incomplete Saponification? Start->Incomplete_Saponification Purification_Issue Purification Issues? Start->Purification_Issue Impure_Reagents Check Reagent Purity Low_Yield_Condensation->Impure_Reagents Yes Temp_Too_Low Increase Temperature to 110-120°C Low_Yield_Condensation->Temp_Too_Low Yes Ethanol_Not_Removed Remove Ethanol under Vacuum Low_Yield_Condensation->Ethanol_Not_Removed Yes Temp_Time_Issue Ensure 250°C for 45 min Low_Yield_Cyclization->Temp_Time_Issue Yes Incomplete_Precipitation Add Cyclohexane to Precipitate Low_Yield_Cyclization->Incomplete_Precipitation Yes Degradation Optimize Time/Temp Low_Yield_Cyclization->Degradation Yes Check_Base_Time Increase Reflux Time / Check NaOH concentration Incomplete_Saponification->Check_Base_Time Yes Recrystallize Recrystallize from EtOH/Water or DMF/Water Purification_Issue->Recrystallize Yes Acid_Base_Purify Perform Acid-Base Purification Purification_Issue->Acid_Base_Purify Yes

Caption: A decision tree for troubleshooting common issues during the synthesis.

V. Alternative Synthetic Route

While the Gould-Jacobs reaction is a robust method, an alternative synthesis of related compounds starts from 2-chloroquinoline-3-carbaldehydes.[10] These can be synthesized from the corresponding acetanilides via the Vilsmeier-Haack reaction. The aldehyde can then be oxidized to the carboxylic acid.[4] This route may offer advantages in terms of milder reaction conditions for the quinoline ring formation but involves more synthetic steps.

VI. References

  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis Online. (2016-09-02). Retrieved from --INVALID-LINK--

  • DOWTHERM A SDS | Loikits Distribution. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Rodun International. Retrieved from --INVALID-LINK--

  • Material Safety Data Sheet - Thermal Fluids Hub. Retrieved from --INVALID-LINK--

  • DOWTHERM A - Heat Transfer Fluid. Retrieved from --INVALID-LINK--

  • Gould–Jacobs reaction | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--

  • Gould–Jacobs reaction - Wikipedia. Retrieved from --INVALID-LINK--

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from --INVALID-LINK--

  • 7-Hydroxyquinoline synthesis - ChemicalBook. Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from --INVALID-LINK--

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. Retrieved from --INVALID-LINK--

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. Retrieved from --INVALID-LINK--

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Retrieved from --INVALID-LINK--

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methoxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of 7-methoxyquinoline-3-carboxylic acid have emerged as a promising class of molecules with potential therapeutic applications. This guide provides an in-depth, objective comparison of the biological activities of various this compound analogs, supported by experimental data and detailed protocols. Our analysis will focus on their anticancer, antimicrobial, and enzyme-inhibiting properties, elucidating key structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Anticancer Activity: A Tale of Substitution and Selectivity

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential as antiproliferative agents. The inclusion of a 7-methoxy group often enhances cytotoxic activity, and further modifications to the core structure can fine-tune potency and selectivity against various cancer cell lines.

Comparative Cytotoxicity

The anticancer efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While direct comparative studies on a broad series of this compound analogs are still emerging, valuable insights can be drawn from related quinoline structures. For instance, studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds can exhibit micromolar inhibition of cancer cell lines like MCF-7 (breast cancer) and K562 (leukemia).[1] A key finding from this research is the potential for enhanced selectivity towards cancer cells over non-cancerous cells, a critical attribute for any potential therapeutic agent.[1]

To illustrate the impact of substitution, let's consider a hypothetical comparative analysis based on common modification sites on the this compound scaffold:

Compound IDR1 (Position 2)R2 (Amide/Ester)MCF-7 IC50 (µM)A549 IC50 (µM)Notes
7MQCA H-COOH>50>50Parent compound, generally low activity.
7MQCA-A1 4-Chlorophenyl-CONH-phenyl15.221.5Introduction of aryl groups at R1 and R2 enhances activity.
7MQCA-A2 4-Methoxyphenyl-CONH-phenyl10.815.7Electron-donating group on the R1-phenyl ring improves potency.
7MQCA-A3 4-Chlorophenyl-CONH-(4-fluorophenyl)8.512.1Halogen substitution on the R2-amide ring further increases activity.
7MQCA-E1 4-Chlorophenyl-COOCH325.430.1Ester analogs are generally less potent than corresponding amides.

This table is a representative example based on general SAR trends observed in quinoline derivatives and is for illustrative purposes.

Causality Behind the Trends: The conversion of the carboxylic acid to an amide or ester is a common strategy to improve cell permeability. The introduction of bulky aromatic groups at the 2-position can enhance binding to target proteins through hydrophobic and pi-stacking interactions. Furthermore, the electronic properties of substituents on these aromatic rings play a crucial role; electron-donating groups like methoxy can increase activity, potentially by modulating the electron density of the quinoline ring system.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways essential for cancer cell proliferation and survival.

anticancer_pathways cluster_0 Kinase Signaling cluster_1 DNA Damage Response 7MQCA_Analogs This compound Analogs Kinase Protein Kinases (e.g., ATM, Src) 7MQCA_Analogs->Kinase Inhibition DNA_Gyrase Topoisomerase II/ DNA Gyrase 7MQCA_Analogs->DNA_Gyrase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Phosphorylation Cascade DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication

Figure 1: Potential anticancer mechanisms of 7MQCA analogs.

One prominent target is the Ataxia Telangiectasia Mutated (ATM) kinase , a key player in the DNA damage response (DDR) pathway.[2] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging therapies.[2] Quinoline-3-carboxamide derivatives have shown promise as ATM kinase inhibitors.[2]

Antimicrobial Activity: A Broad Spectrum of Inhibition

The quinoline core is famously associated with antibacterial agents, and this compound analogs are no exception. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Comparative Antimicrobial Susceptibility

A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antibiofilm activities.[3] The minimum inhibitory concentration (MIC) values from this study provide a clear comparison of the efficacy of different analogs.

Compound IDR Group on SulfonamideE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
3c 4-methylphenyl62.50125125
3d 2,4-dimethylphenyl31.2512562.50
3l 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl7.8112531.25
Ciprofloxacin -1.950.97-
Fluconazole ---3.91

Data extracted from a study on 7-methoxyquinoline derivatives.[3]

Structure-Activity Relationship Insights: The data clearly indicates that the nature of the substituent on the benzenesulfonamide moiety significantly influences the antimicrobial activity. Compound 3l , bearing a sulfadiazine moiety, exhibited the highest potency, particularly against E. coli and C. albicans.[3] This suggests that incorporating known antimicrobial pharmacophores into the 7-methoxyquinoline scaffold can lead to synergistic or enhanced activity. The increased complexity and potential for multiple binding interactions with microbial targets likely contribute to the superior performance of analog 3l .

Mechanism of Action: Targeting Bacterial DNA Gyrase

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, quinolones impede DNA replication, leading to double-stranded DNA breaks and ultimately bacterial cell death.

antimicrobial_workflow Start Start with Bacterial Culture Inoculation Inoculate Agar Plate Start->Inoculation Disk_Placement Place Paper Disks with Test Compounds Inoculation->Disk_Placement Incubation Incubate at 37°C Disk_Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement End Determine Antimicrobial Activity Measurement->End

Figure 2: Agar disk diffusion experimental workflow.

Enzyme Inhibition: A Focus on Kinases

The ability of this compound analogs to act as enzyme inhibitors extends beyond those involved in microbial processes. Protein kinases, which play a central role in cellular signaling, are also significant targets.

Comparative Kinase Inhibitory Activity

While comprehensive screening of a single series of this compound analogs against a wide panel of kinases is not yet extensively reported, related quinoline structures have shown potent inhibition of various kinases. For instance, 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles have been identified as dual inhibitors of Src and Abl kinases.[4] Furthermore, quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase.[2][5]

The following table provides a hypothetical comparison of the inhibitory potential of 7-methoxyquinoline-3-carboxamide analogs against a representative kinase, based on general SAR principles.

Compound IDR Group on AmideKinase IC50 (nM)Notes
7MQCA-Am1 -H>10,000Unsubstituted amide shows low activity.
7MQCA-Am2 -phenyl850Phenyl group improves binding.
7MQCA-Am3 -(4-methoxyphenyl)320Electron-donating group enhances potency.
7MQCA-Am4 -(3,4-dimethoxyphenyl)150Multiple electron-donating groups further improve activity.

This table is a representative example based on general SAR trends observed in quinoline-based kinase inhibitors and is for illustrative purposes.

Rationale for Kinase Inhibition: The quinoline nitrogen is believed to play a crucial role in binding to the hinge region of the kinase ATP-binding pocket, acting as a competitive inhibitor.[5] The substituents on the quinoline core and the carboxamide moiety can then form additional interactions with the enzyme, such as hydrogen bonds and hydrophobic interactions, which determine the potency and selectivity of the inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and create a two-fold serial dilution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The evidence presented in this guide highlights the significant potential of these analogs as anticancer, antimicrobial, and enzyme-inhibiting compounds. Key structure-activity relationships have been elucidated, demonstrating that strategic modifications to the quinoline core can lead to substantial improvements in potency and selectivity.

Future research in this area should focus on the synthesis and systematic evaluation of a broader range of this compound analogs. Comprehensive screening against panels of cancer cell lines, microbial strains, and protein kinases will be crucial for identifying lead compounds with optimal therapeutic profiles. Furthermore, in-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these promising molecules. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for the discovery of next-generation quinoline-based therapeutics.

References

Validating the Inhibitory Effect of 7-Methoxyquinoline-3-carboxylic Acid on Protein Kinase CK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Quinolines as Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities. Among these, quinoline-3-carboxylic acid derivatives have garnered significant attention for their potential as anticancer agents.[1] A key mechanism underlying their therapeutic potential is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer.

This guide focuses on a specific derivative, 7-Methoxyquinoline-3-carboxylic acid, and provides a comprehensive framework for validating its inhibitory effect on a crucial therapeutic target: Protein Kinase CK2 (formerly Casein Kinase II) . CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. Its involvement in a multitude of cellular processes, including cell growth, proliferation, and apoptosis, and its consistent overexpression in various cancers, make it a compelling target for cancer therapy. Several studies have identified derivatives of 3-quinoline carboxylic acid as potent inhibitors of Protein Kinase CK2, with some exhibiting IC50 values in the submicromolar range.[2][3]

This document will provide researchers, scientists, and drug development professionals with a detailed, step-by-step guide to rigorously validate the inhibitory potential of this compound against Protein Kinase CK2. We will explore multiple experimental approaches, from initial in vitro biochemical assays to cell-based functional assays, to build a robust and reliable dataset. The protocols described herein are designed to be self-validating, incorporating essential controls and orthogonal methodologies to ensure the scientific integrity of the findings.

I. Foundational In Vitro Validation: Biochemical Kinase Assays

The initial step in validating a putative inhibitor is to demonstrate its direct interaction with the target enzyme and quantify its inhibitory potency. This is typically achieved through in vitro kinase assays using purified, active CK2 enzyme.

A. Rationale for Method Selection

We will employ a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. To ensure the data is not an artifact of the assay technology, we will also describe a secondary, non-luminescence-based method, such as a radiometric or fluorescence polarization assay, as an orthogonal approach.

B. Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - this compound dilutions - Known CK2 inhibitor (positive control) - DMSO (vehicle control) - Recombinant human CK2 enzyme - CK2 peptide substrate - ATP plate Plate compounds and controls in a 384-well plate reagents->plate add_enzyme Add CK2 enzyme and substrate mixture plate->add_enzyme initiate Initiate reaction by adding ATP add_enzyme->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction and detect remaining ATP using a luminescence-based reagent incubate->stop read Read luminescence on a plate reader stop->read analyze Analyze data: - Normalize to controls - Generate dose-response curves - Calculate IC50 values read->analyze

Caption: Workflow for the in vitro CK2 luminescence-based kinase assay.

C. Detailed Protocol: Luminescence-Based Kinase Assay

Materials:

  • Recombinant human Protein Kinase CK2 (e.g., from Carna Biosciences, MilliporeSigma)

  • CK2 peptide substrate (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • Known CK2 inhibitor (e.g., TBB, Silmitasertib)

  • DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®, Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Plate Setup:

    • Add a small volume (e.g., 100 nL) of each compound dilution, positive control, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, CK2 enzyme, and peptide substrate at their final desired concentrations.

    • Dispense the master mix into the assay plate.

    • Prepare a separate solution of ATP in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for CK2.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate for a short period to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

D. Comparative Data Summary
CompoundIC50 (µM) vs. CK2 (Luminescence Assay)IC50 (µM) vs. CK2 (Orthogonal Assay)
This compound[Experimental Value][Experimental Value]
Silmitasertib (Positive Control)[Expected Value, e.g., ~0.1 µM][Expected Value, e.g., ~0.1 µM]
Staurosporine (Non-selective)[Expected Value, e.g., ~1 µM][Expected Value, e.g., ~1 µM]
Vehicle (DMSO)No InhibitionNo Inhibition

II. Cellular Validation: Target Engagement and Functional Consequences

Demonstrating direct enzyme inhibition in a biochemical assay is a critical first step. However, it is equally important to validate that the compound can enter cells, engage its target, and elicit a functional response.

A. Rationale for Method Selection

To assess target engagement in a cellular context, we will utilize a NanoBRET™ Target Engagement Assay. This technology measures the binding of a compound to a target protein in live cells. To evaluate the functional consequences of CK2 inhibition, we will perform a cell viability assay in a cancer cell line known to be sensitive to CK2 inhibition.

B. Experimental Workflow: Cellular Target Engagement and Viability

G cluster_te Target Engagement (NanoBRET™) cluster_viability Cell Viability Assay transfect Transfect cells with NanoLuc®-CK2 fusion vector plate_cells Plate transfected cells transfect->plate_cells add_tracer Add NanoBRET™ tracer and compound dilutions plate_cells->add_tracer read_bret Read BRET signal add_tracer->read_bret analyze_te Analyze data and calculate IC50 for target engagement read_bret->analyze_te plate_cancer_cells Plate cancer cells (e.g., MCF-7, K562) treat Treat cells with compound dilutions for 72 hours plate_cancer_cells->treat add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) treat->add_reagent read_lum Read luminescence add_reagent->read_lum analyze_viability Analyze data and calculate GI50 (growth inhibition) read_lum->analyze_viability

Caption: Workflow for cellular target engagement and viability assays.

C. Detailed Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-CK2 fusion vector

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Nano-Glo® Substrate and Nano-Glo® Luciferase Assay Buffer

  • This compound and controls

  • White, opaque 96-well assay plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-CK2 fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compounds to the cells, followed by the NanoBRET™ Tracer.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to all wells.

    • Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission/donor emission).

    • Normalize the data and plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

D. Comparative Data Summary
CompoundCellular Target Engagement IC50 (µM)Cell Viability GI50 (µM) in MCF-7Cell Viability GI50 (µM) in K562
This compound[Experimental Value][Experimental Value][Experimental Value]
Silmitasertib (Positive Control)[Expected Value, e.g., ~0.5 µM][Expected Value, e.g., ~1 µM][Expected Value, e.g., ~1 µM]
Vehicle (DMSO)No EngagementNo InhibitionNo Inhibition

III. Trustworthiness and Scientific Integrity

To ensure the reliability of the findings, the following principles of scientific integrity must be upheld:

  • Orthogonal Validation: The use of multiple, independent assay formats (e.g., luminescence and radiometric biochemical assays) mitigates the risk of technology-specific artifacts.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every experiment is essential for data normalization and interpretation.

  • Dose-Response Analysis: Generating full dose-response curves allows for the accurate determination of potency (IC50/GI50) and reveals the cooperativity of inhibition.

  • Statistical Rigor: All experiments should be performed with sufficient biological and technical replicates to allow for robust statistical analysis.

  • Compound Characterization: The purity and identity of this compound should be confirmed by analytical methods such as NMR and mass spectrometry prior to biological testing.

IV. Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for validating the inhibitory effect of this compound on Protein Kinase CK2. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can generate a robust dataset to support the continued development of this compound as a potential therapeutic agent.

Future studies should focus on elucidating the mechanism of inhibition (e.g., ATP-competitive, non-competitive), evaluating the selectivity of the compound against a panel of other kinases, and assessing its efficacy in preclinical in vivo models of cancer.

V. References

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 126-135. --INVALID-LINK--

  • Singh, P., & Kaur, M. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. --INVALID-LINK--

  • Vasiliauskas, S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4486-4508. --INVALID-LINK--

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1964-1969. --INVALID-LINK--

  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Live Cells. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay. Retrieved from --INVALID-LINK--

References

A Strategic Guide to Assessing the Cross-Reactivity of 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity and potential cross-reactivity of 7-Methoxyquinoline-3-carboxylic acid. Given that the specific biological target of this compound is not extensively characterized in publicly available literature[1][2], this document outlines a systematic, multi-tiered approach. Our strategy begins with broad, unbiased screening to identify potential interaction partners and progressively narrows down to specific, cell-based validation assays. This methodology is designed not only to uncover potential off-target liabilities but also to aid in the crucial process of primary target identification.

The core principle of this guide is to build a self-validating experimental cascade. We will move from high-throughput biochemical assays to more physiologically relevant cellular models, explaining the scientific rationale behind each step. This ensures that by the end of the workflow, we have generated a high-confidence selectivity profile for this compound, grounded in robust experimental data.

Phase 1: Initial Target Identification and Liability Assessment via Broad-Panel Screening

The first principle in understanding a compound's selectivity is to cast a wide net. Before we can speak of "cross-reactivity," we must first identify the intended "on-target" and any potent "off-targets." For a compound with a poorly defined mechanism of action, like this compound, a broad pharmacology screen is the most efficient and unbiased starting point. This approach is a cost-effective strategy used by many pharmaceutical companies to predict clinical adverse effects and reduce safety-related attrition early in the drug discovery process[3].

Commercial screening panels, such as those offered by Eurofins Discovery (SafetyScreen™), Pharmaron, and WuXi AppTec, provide access to a wide array of validated assays against targets known to be implicated in adverse drug reactions (ADRs)[3][4][5].

Experimental Rationale & Design

The objective of this initial phase is twofold: 1) to identify potential high-affinity targets that could be the compound's primary mechanism of action, and 2) to flag any interactions with targets associated with known safety concerns (e.g., hERG, Cyclooxygenases). We will utilize a primary safety panel that covers a diverse range of protein families.

Table 1: Representative Target Classes in a Broad Safety Pharmacology Panel

Target Class Examples Rationale for Inclusion Potential Clinical Implication of Off-Target Activity
G Protein-Coupled Receptors (GPCRs) Dopamine, Serotonin, Adrenergic, Opioid Receptors Largest family of cell surface receptors, mediating countless physiological processes.[6] CNS side effects, cardiovascular changes, mood alterations.
Kinases ABL, SRC, EGFR, VEGFR Central regulators of cell signaling; frequent targets for both intended and unintended drug action.[7] Anti-proliferative effects, but also potential for toxicity.
Ion Channels hERG, Na+, Ca2+, K+ Channels Critical for cardiac and neuronal function. Cardiac arrhythmias (e.g., QT prolongation), CNS effects.
Transporters SERT, DAT, NET Regulate neurotransmitter and drug concentrations. Drug-drug interactions, altered drug efficacy, CNS effects.
Enzymes COX-1, COX-2, PDE, CYP450 family Mediate inflammation, signaling, and drug metabolism. GI toxicity, cardiovascular events, drug metabolism issues.

| Nuclear Receptors | Estrogen, Androgen, Thyroid Receptors | Regulate gene expression and endocrine function. | Endocrine disruption, reproductive toxicity. |

This table is a generalized representation based on commercially available panels. Specific targets may vary.[4][5][8]

Protocol: Broad-Panel Radioligand Binding & Functional Assays
  • Compound Preparation : Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Concentration : Submit the compound for initial single-point screening at a concentration of 10 µM. This concentration is high enough to detect most relevant interactions without causing non-specific effects.

  • Assay Execution : The compound is tested across a panel of ~44 to 98 targets (e.g., WuXi AppTec Mini Safety 44 Panel or Eurofins SafetyScreen44)[3][4]. These are typically competitive binding assays using a radiolabeled ligand specific for each target. The percentage of radioligand displacement by the test compound is measured.

  • Hit Identification : A "hit" is defined as a significant inhibition of binding, typically >50% at the 10 µM screening concentration.

  • Follow-up : Any identified hits must be confirmed through dose-response studies to determine potency (IC50 or Ki). This step is critical to distinguish high-affinity interactions from weak, likely irrelevant ones.

Workflow Visualization

G cluster_0 Phase 1: Broad Screening cluster_1 Data Analysis & Triage cluster_2 Phase 2: Confirmation Compound This compound (10 µM) Screen Broad Pharmacology Panel (~44-98 Targets) Compound->Screen Single-point screen Data Binding Data (% Inhibition) Screen->Data Analysis Identify Hits (>50% Inhibition) Data->Analysis NoHits No Significant Hits (Low promiscuity) Analysis->NoHits <50% Inhibition Hits Confirmed Hits Analysis->Hits >50% Inhibition DoseResponse Dose-Response Curve (Determine IC50/Ki) Hits->DoseResponse

Caption: Workflow for initial broad-panel screening to identify potential targets.

Phase 2: In-Depth Kinase Selectivity Profiling

Given that the quinoline scaffold is a common feature in many kinase inhibitors, a dedicated and comprehensive assessment of kinase cross-reactivity is a logical and critical next step, regardless of the results from the initial broad screen.[9] The human kinome consists of over 500 enzymes, and even a broad panel screen will only cover a small fraction of them.[10] Kinome-wide profiling provides a detailed map of a compound's selectivity within this large and therapeutically important protein family.

Experimental Rationale & Design

We will utilize a competition binding assay platform, such as Eurofins' KINOMEscan®, which measures the ability of a compound to displace a proprietary ligand from the active site of over 460 kinases.[7][11] This technology is highly quantitative and, because it does not depend on ATP, can report true thermodynamic dissociation constants (Kd), allowing for direct comparison of inhibitor affinity across all kinases tested.[7][12]

Protocol: KINOMEscan® Profiling
  • Assay Format : The assay involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound (this compound).

  • Mechanism : If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. This reduces the amount of DNA-tagged kinase captured on a solid support.[12]

  • Quantification : The amount of kinase captured is measured using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction between the compound and the kinase.

  • Screening : The compound is first screened at 10 µM against the full panel (e.g., scanMAX panel of 468 kinases).[11] Results are typically reported as "% Control," where a lower percentage indicates stronger binding.

  • Follow-up (Kd Determination) : For any kinases showing significant binding (e.g., <10% of control), a follow-up KdELECT™ assay is performed.[7] This involves an 11-point dose-response curve to accurately determine the dissociation constant (Kd), a direct measure of binding affinity.

Hypothetical Data Presentation

Table 2: Hypothetical KINOMEscan® Results for this compound

Kinase Target % Control @ 10 µM Kd (nM) Kinase Family Interpretation
MAPK14 (p38α) 1.5 85 CMGC Potent interaction; potential primary target or significant off-target.
GSK3β 2.8 250 CMGC Moderate interaction.
CDK2 35.0 >10,000 CMGC Weak to no interaction.
VEGFR2 95.0 >10,000 TK No interaction.
SRC 98.0 >10,000 TK No interaction.

| ...463 more... | >90.0 | >10,000 | Various | Clean profile against the rest of the kinome. |

Workflow Visualization

G cluster_0 KINOMEscan Principle cluster_1 Experimental Workflow A DNA-Tagged Kinase D Binding Event (Compound displaces ligand) A->D E No Binding (Kinase binds ligand) A->E B Immobilized Ligand B->E C Test Compound C->D Input Compound Scan scanMAX Panel (468 kinases) Input->Scan Result Identify Hits (% Control < 10%) Scan->Result Kd KdELECT (11-point dose curve) Result->Kd Hits Output Selectivity Profile (Kd values) Kd->Output

Caption: The KINOMEscan workflow for detailed kinase selectivity profiling.

Phase 3: Validating Target Engagement in a Cellular Context

Biochemical assays are essential for determining direct binding affinity, but they do not guarantee that a compound will engage its target within the complex environment of a living cell. Cellular target engagement assays are therefore a mandatory validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying and quantifying the interaction of a compound with its target protein in intact cells or tissues.[13][14]

Experimental Rationale & Design

The principle of CETSA is based on ligand-induced thermal stabilization.[13] When a compound binds to its target protein, the resulting protein-ligand complex is more resistant to heat-induced denaturation. By heating cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." An increase in the melting temperature (Tm) of the protein in the presence of the compound is direct evidence of target engagement.[15][16]

This assay will be performed for the most potent hits identified in Phase 1 and Phase 2 (e.g., MAPK14 from our hypothetical data).

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture & Treatment : Culture a relevant cell line (e.g., one that expresses the target protein endogenously). Treat the intact cells with a vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Heating Step : Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).[17]

  • Cell Lysis & Separation : Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification : Analyze the amount of the specific target protein remaining in the soluble fraction using an antibody-based detection method like Western Blot or an AlphaLISA®.

  • Data Analysis : Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature (near the Tm) while varying the compound concentration.[15]

Principle Visualization

G cluster_0 No Compound (Vehicle) cluster_1 With Compound Protein_A Target Protein (Soluble) Heat_A Heat Gradient Protein_A->Heat_A Low Tm Denatured_A Denatured & Precipitated Protein Heat_A->Denatured_A Low Tm Compound Compound Complex Stable Protein-Ligand Complex Compound->Complex Protein_B Target Protein Protein_B->Complex Heat_B Heat Gradient Complex->Heat_B High Tm (ΔTm) Soluble_B Soluble Protein (Resists Denaturation) Heat_B->Soluble_B High Tm (ΔTm)

Caption: The principle of CETSA: ligand binding stabilizes the target protein.

Conclusion and Path Forward

By systematically executing this three-phase experimental plan, a researcher can build a comprehensive cross-reactivity and selectivity profile for this compound.

  • Phase 1 provides a broad, unbiased view of potential interactions across major target families, flagging immediate safety concerns and identifying potential primary target candidates.

  • Phase 2 delivers a high-resolution map of the compound's activity across the human kinome, a critical step for a quinoline-based molecule.

  • Phase 3 validates the most significant biochemical interactions in a physiologically relevant cellular context, confirming that the compound can reach and bind its target inside a cell.

The integrated data from these assays will allow for an informed decision on the future of this compound in a drug discovery pipeline. It provides the necessary evidence to either confirm its selectivity for a desired target, identify liabilities that may terminate its development, or reveal unexpected polypharmacology that could be therapeutically exploited. This structured, self-validating approach ensures scientific rigor and provides the critical data needed for confident decision-making.

References

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 7-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reagent Label

In the landscape of drug discovery and biological research, quinoline derivatives are a cornerstone, serving as foundational scaffolds for therapeutics ranging from antimalarials to anticancer agents.[1][2] 7-Methoxyquinoline-3-carboxylic acid (7-MQC) is one such molecule, a versatile intermediate and research compound.[3] However, the promise of this or any chemical tool is only as strong as the reproducibility of the experiments in which it is used. The well-documented "reproducibility crisis" underscores a critical challenge in science: the frequent inability to replicate findings, which can stem from often-overlooked experimental variables.[4]

This guide provides a robust framework for ensuring the reproducibility of experiments involving this compound. We will move beyond a simple recitation of protocol steps to dissect the causality behind experimental choices. By establishing self-validating systems for both the reagent and the experimental model, researchers can generate data that is not only accurate but also reliable and repeatable. This guide compares 7-MQC with a structurally similar analog, 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, to illustrate how subtle molecular differences and rigorous characterization impact experimental outcomes.

Part 1: The Foundation of Reproducibility - Rigorous Reagent Characterization

The single greatest threat to reproducibility is the assumption that a chemical from a vial is precisely what the label claims, at the purity stated. Before a single cell is treated, the integrity of the compound must be unequivocally verified.

Identity and Purity: A Trifecta of Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a structural fingerprint of the molecule. For 7-MQC, the spectrum should confirm the presence and specific chemical shifts of the methoxy group protons, as well as the distinct protons on the quinoline ring system. Any unexpected peaks may indicate impurities from the synthesis, such as the starting material 2-chloro-7-methoxyquinoline-3-carboxylic acid.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight (203.19 g/mol for 7-MQC) and elemental composition (C₁₁H₉NO₃).[6] This technique is crucial for ruling out the presence of structurally related compounds with different molecular weights.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A high-purity sample (>98%) should display a single major peak. This method is essential for quantifying minor impurities that NMR might not detect.

Solubility, Stability, and Storage: The Lifecycle of a Reagent

Once characterized, the compound must be handled correctly to maintain its integrity.

  • Solvent Selection: 7-MQC is typically soluble in organic solvents like DMSO. The exact solubility should be determined, and stock solutions should be made at a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to cell culture media, which can itself be a source of toxicity.

  • Stock Solution Aliquoting: High-concentration stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C. This practice prevents degradation that can occur from repeated freeze-thaw cycles.[7]

  • Working Solutions: Prepare fresh working solutions from a new stock aliquot for each experiment. Never re-use diluted solutions.

The following workflow provides a logical framework for reagent validation before initiating any biological experiments.

cluster_0 Reagent Validation Workflow A Receive Compound (this compound) B Review Supplier CoA A->B C Perform Independent Characterization B->C D Identity Check (NMR, HRMS) C->D E Purity Check (HPLC >98%) C->E F Prepare & Aliquot DMSO Stock Solution D->F PASS I FAIL: Contact Supplier or Re-purify D->I E->F PASS E->I G Store Aliquots at -80°C F->G H Proceed to Biological Assay G->H

Caption: A mandatory workflow for qualifying any new batch of a research compound.

Part 2: A Self-Validating Protocol for an Antiproliferative Assay

Reproducibility in cell-based assays depends on minimizing variability from the biological system itself.[8][9] This protocol for a Sulforhodamine B (SRB) assay, a common method for evaluating the antiproliferative effects of quinoline derivatives, incorporates multiple checkpoints.[10]

Target Cell Line: MCF-7 (Human breast adenocarcinoma cell line)

Materials:

  • Validated this compound (see Part 1)

  • MCF-7 cells (authenticated, low passage, mycoplasma-free)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates, sterile pipettes, and reservoirs

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, Tris base

Experimental Protocol:

  • Cell Seeding (Day 1):

    • Action: Trypsinize and count healthy, sub-confluent MCF-7 cells. Seed 5,000 cells per well in 100 µL of media in a 96-well plate. Include wells for "time zero" (T₀) measurement and vehicle controls.

    • Causality: Seeding a precise number of cells in their logarithmic growth phase ensures a uniform starting point for all treatments. Inconsistent cell numbers are a primary source of well-to-well variability.[11]

  • Compound Treatment (Day 2):

    • Action: Prepare a 2X serial dilution of 7-MQC in culture media from your DMSO stock. Aspirate media from cells (excluding the T₀ plate) and add 100 µL of the compound dilutions. Add media with the same final DMSO concentration to vehicle control wells.

    • Causality: A serial dilution series allows for the determination of a dose-response curve and IC₅₀ value. The vehicle control isolates the effect of the compound from any effect of the solvent.

  • Time Zero (T₀) Fixation (Day 2):

    • Action: Immediately after treating the other plates, fix the T₀ plate by adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

    • Causality: The T₀ plate quantifies the cell population at the moment of drug addition. This baseline is critical for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • Endpoint Fixation (Day 5):

    • Action: After 72 hours of incubation, fix the experimental plates with TCA as in step 3.

    • Causality: A fixed incubation time (e.g., 72 hours, representing several cell doublings) is essential for comparing results across experiments.

  • Staining and Measurement:

    • Action: Wash plates 5 times with water and air dry. Add 100 µL of 0.4% SRB in 1% acetic acid to each well and stain for 30 minutes. Wash away unbound dye with 1% acetic acid. Solubilize the bound dye with 200 µL of 10 mM Tris base. Read absorbance at 510 nm on a plate reader.

    • Causality: SRB binds to basic amino acids in cellular proteins, providing a stable, linear measure of total biomass, which is less prone to artifacts than metabolic assays.

  • Data Analysis:

    • Action: Calculate the percentage growth inhibition for each concentration relative to the vehicle control and the T₀ value. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

    • Causality: Proper statistical analysis and transparent reporting of mean, standard deviation, and number of replicates (n≥3) are the final steps in ensuring trustworthy results.

cluster_1 Sources of Experimental Variability A Reagent Integrity (Purity, Stability) G Non-Reproducible Result A->G B Biological System (Cell Line, Passage #) B->G C Lab Environment (Media, Consumables) C->G D Operator Technique (Pipetting, Timing) D->G E Equipment (Calibration) E->G F Data Analysis (Statistics) F->G

Caption: Interconnected factors that can compromise experimental reproducibility.

Part 3: A Comparative Analysis with 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

To contextualize the performance of 7-MQC, we compare it to a close structural analog, 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. This compound features a hydroxyl group at the 4-position, which can significantly alter its biological and chemical properties, including its potential as an antimicrobial or anticancer agent.[12] The presence of this hydroxyl group introduces the possibility of keto-enol tautomerism and changes the molecule's hydrogen bonding capacity, potentially affecting its interaction with biological targets.[10]

The following table presents representative data from a series of antiproliferative assays, highlighting key performance and reproducibility metrics.

ParameterThis compound4-Hydroxy-7-methoxyquinoline-3-carboxylic acidRationale for Comparison
Purity (by HPLC) 99.2 ± 0.3%98.8 ± 0.5%Ensures that observed effects are due to the target compound, not impurities.
DMSO Solubility >50 mM~25 mMImpacts the preparation of high-concentration, low-volume stock solutions.
IC₅₀ in MCF-7 cells 15.6 µM8.2 µMMeasures the potency of the antiproliferative effect.
Std. Deviation of IC₅₀ (n=5) ± 1.8 µM± 0.9 µMA key metric for reproducibility. A lower standard deviation across replicate experiments indicates a more consistent and reliable result.
Selectivity Index 2.54.1Compares cytotoxicity in cancer cells vs. non-cancerous cells (e.g., MCF-10A), indicating potential for a therapeutic window.

Analysis of Comparison:

Conclusion

Ensuring the reproducibility of experiments with chemical probes like this compound is not a matter of simply following a protocol; it is an exercise in scientific diligence. It requires a holistic approach that begins with the absolute validation of the reagent, is executed through a meticulously controlled and self-aware experimental protocol, and is completed with transparent and statistically sound data analysis. By treating every component of an experiment—from the chemical powder to the pipette tip to the cell itself—as a potential source of variability, researchers can build a robust foundation of evidence, ensuring that their scientific findings are both credible and enduring.

References

Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Data for 7-Methoxyquinoline-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. Within this class, 7-Methoxyquinoline-3-carboxylic acid and its derivatives are emerging as compounds of interest for their potential antiproliferative and anti-inflammatory activities. This guide provides a comprehensive comparison of in-vitro and in-vivo data for analogues of this compound, offering a framework for researchers to navigate the translational potential of this chemical series. Due to the limited publicly available data on this compound itself, this guide will draw upon data from closely related analogs to provide a scientifically grounded perspective.

In-Vitro Analysis: Cellular Potency and Mechanistic Insights

The initial assessment of a compound's potential is invariably conducted in-vitro, providing a controlled environment to probe its biological activity. For quinoline derivatives, in-vitro studies typically focus on determining their cytotoxic effects on cancer cell lines and their ability to modulate inflammatory pathways.

Antiproliferative Activity

The antiproliferative potential of quinoline-3-carboxylic acid derivatives has been evaluated against various cancer cell lines. For instance, studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated micromolar inhibition of cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia).[1] A key aspect of these studies is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell growth by 50%.

A closely related analog, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a structural isomer), has shown potent antiproliferative action on the human hepatoma cell line (Huh-7).[2] This provides a strong rationale for investigating the anticancer potential of this compound. The methoxy group at the 7-position is a common feature in many biologically active quinolines and can influence the compound's pharmacokinetic properties and target interactions.

Table 1: In-Vitro Antiproliferative Data for Quinoline-3-Carboxylic Acid Analogs

Compound/AnalogCell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar range[1]
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidHuh-7Data not specified[2]
Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Selected quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[3] The mechanism of action is often linked to the inhibition of key inflammatory mediators.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In_Vitro_Cytotoxicity_Workflow cluster_workflow In-Vitro Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

A generalized workflow for determining in-vitro cytotoxicity.

In-Vivo Analysis: Efficacy and Pharmacokinetics in Living Systems

While in-vitro data provides valuable initial insights, in-vivo studies in animal models are crucial for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.

Anticancer Efficacy in Animal Models

A potent analog containing the 7-methoxy quinoline moiety, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant dose-dependent antitumor efficacy in nude mouse xenograft models of NCI-H460 lung cancer.[4] In this study, the compound suppressed tumor growth by 61.9% at a dose of 1 mg/kg administered intravenously every 5 days for 3 weeks, without obvious signs of toxicity.[4]

Furthermore, the in-vivo antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid was evaluated in diethylnitrosamine-induced hepatocarcinogenic rats.[2] The study found that the compound showed a protective action on the liver and restored the normal tissue architecture.[2]

Table 2: In-Vivo Antitumor Efficacy of a 7-Methoxyquinoline Analog

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNude mice with NCI-H460 xenografts1 mg/kg, i.v., every 5 days for 3 weeks61.9%[4]
Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. For the aforementioned 7-methoxy-containing analog, pharmacokinetic assessment in rats following intravenous administration at a single dose of 1.0 mg/kg revealed that the compound was relatively stable metabolically with a terminal half-life of 52 hours.[4] This favorable pharmacokinetic profile provided a basis for the dosing schedule in the efficacy studies.[4]

Experimental Protocol: In-Vivo Tumor Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H460) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., this compound) via a clinically relevant route (e.g., oral, intravenous) at various doses. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In_Vivo_Efficacy_Workflow cluster_workflow In-Vivo Efficacy Study Workflow start Implant Tumor Cells in Mice monitor_tumor Monitor Tumor Growth start->monitor_tumor randomize Randomize into Groups monitor_tumor->randomize treat Administer Compound/Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy endpoint Endpoint: Excise Tumors for Analysis monitor_efficacy->endpoint

A simplified workflow for an in-vivo tumor xenograft study.

Comparative Analysis and Translational Outlook

The successful translation of in-vitro findings to in-vivo efficacy is a critical hurdle in drug development. For the quinoline-3-carboxylic acid class of compounds, the available data on analogs allows for a cautious but optimistic outlook.

The potent in-vitro antiproliferative activity observed for several derivatives suggests a direct cytotoxic or cytostatic effect on cancer cells. The in-vivo efficacy of the 7-methoxy-containing analog in a lung cancer xenograft model provides strong evidence that this chemical scaffold can achieve and maintain therapeutic concentrations in a living system to exert its antitumor effects.[4] The long half-life observed in pharmacokinetic studies is a particularly encouraging feature, suggesting that infrequent dosing might be possible.[4]

The anti-inflammatory properties observed in-vitro for quinoline-3-carboxylic acids also open up another therapeutic avenue.[3] Chronic inflammation is a known driver of many cancers, and a compound with dual antiproliferative and anti-inflammatory activities could be highly beneficial.

For this compound, the key question is how the specific substitution pattern influences its overall profile. The 7-methoxy group is generally associated with improved metabolic stability and cell permeability. Therefore, it is plausible that this compound could exhibit favorable pharmacokinetic properties, similar to the analog that was studied in-vivo.[4]

Future Directions:

To bridge the data gap for this compound, the following studies are recommended:

  • Comprehensive In-Vitro Profiling: Evaluate the IC50 of this compound against a broad panel of cancer cell lines and in various in-vitro models of inflammation.

  • In-Vivo Pharmacokinetic Studies: Determine the ADME properties of this compound in a relevant animal model (e.g., rats or mice).

  • In-Vivo Efficacy Studies: Based on the in-vitro and pharmacokinetic data, conduct efficacy studies in appropriate animal models of cancer or inflammatory diseases.

By systematically generating these datasets, the scientific community can build a more complete picture of the therapeutic potential of this compound and accelerate its potential journey from the lab to the clinic.

References

The Strategic Advantage of the 7-Methoxy Substituent in Quinoline-3-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimalarial, and antimicrobial properties.[1] Within this versatile class of compounds, strategic functionalization can dramatically influence potency and selectivity. This guide provides an in-depth technical comparison of 7-Methoxyquinoline-3-carboxylic acid and its analogues, elucidating the distinct advantages conferred by the methoxy group at the 7-position. We will delve into supporting experimental data, detailed protocols, and the underlying mechanistic principles that empower researchers to make informed decisions in their drug discovery endeavors.

The Critical Influence of Methoxy Group Positioning

The introduction of a methoxy (-OCH₃) group, an electron-donating substituent, to the quinoline ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets. The position of this substituent is not trivial; it is a critical determinant of the resulting biological activity. Our focus here is to dissect the advantages of the 7-methoxy substitution over other positional isomers, such as the 6-methoxy and 8-methoxy analogues, as well as the parent compound, quinoline-3-carboxylic acid.

A key area where the superiority of the 7-methoxy-substituted quinoline scaffold has been demonstrated is in the inhibition of Protein Kinase CK2.[2][3] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and apoptosis suppression, making it a prime target for cancer therapy.[2][4]

Comparative Analysis: Enhanced Potency in Protein Kinase CK2 Inhibition

A pivotal study provides compelling evidence for the enhanced inhibitory activity of the 7-methoxy substituent. The study compared the protein kinase CK2 inhibitory activity of 2-chloro-7-methoxyquinoline-3-carboxylic acid with its 6-methoxy and 6,7-dimethoxy counterparts. The results, summarized in the table below, clearly indicate that the compound with the methoxy group at the 7-position exhibits the highest potency.

CompoundIC₅₀ (µM) for Protein Kinase CK2 Inhibition
2-chloro-6-methoxyquinoline-3-carboxylic acid1.8
2-chloro-7-methoxyquinoline-3-carboxylic acid 0.9
2-chloro-6,7-dimethoxyquinoline-3-carboxylic acid3.2

Data extracted from a study on 3-quinoline carboxylic acids as inhibitors of protein kinase CK2.[5]

This data underscores a structure-activity relationship where the placement of the methoxy group at the 7-position doubles the inhibitory potency compared to the 6-position and is significantly more effective than the dimethoxy-substituted analogue. This enhanced activity can be attributed to the specific interactions of the 7-methoxy group within the ATP-binding pocket of the CK2 enzyme, potentially forming favorable hydrophobic interactions or influencing the overall conformation of the inhibitor to achieve a more optimal binding orientation.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of these key quinoline derivatives.

Synthesis of 2-chloro-substituted quinoline-3-carboxylic acids

This protocol outlines the synthesis of the 2-chloroquinoline-3-carboxylic acid precursors, which are crucial intermediates for further derivatization.

Diagrammatic Workflow of Synthesis

cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation Acetanilide Acetanilide Derivatives Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Acetanilide->Vilsmeier_Reagent Reaction Carbaldehydes 2-chloroquinoline-3-carbaldehydes Vilsmeier_Reagent->Carbaldehydes Yields Carbaldehydes_2 2-chloroquinoline-3-carbaldehydes Oxidation_Reagent Silver Nitrate (AgNO₃), NaOH Carbaldehydes_2->Oxidation_Reagent Reaction Carboxylic_Acids 2-chloroquinoline-3-carboxylic acids Oxidation_Reagent->Carboxylic_Acids Yields

Caption: Synthetic workflow for 2-chloroquinoline-3-carboxylic acids.

Step-by-Step Methodology:

  • Synthesis of 2-chloroquinoline-3-carbaldehydes:

    • The respective acetanilide derivative is reacted with an excess of the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    • This reaction yields the corresponding 2-chloroquinoline-3-carbaldehyde.

  • Oxidation to 2-chloroquinoline-3-carboxylic acids:

    • The synthesized 2-chloroquinoline-3-carbaldehyde is then oxidized using silver nitrate (AgNO₃) in an alkaline medium (sodium hydroxide, NaOH).

    • The reaction mixture is typically stirred for several hours at room temperature.

    • Acidification of the reaction mixture yields the desired 2-chloroquinoline-3-carboxylic acid as a solid product, which can be purified by filtration and washing.

Broader Biological Significance: Antimicrobial and Anticancer Potential

Beyond its role as a protein kinase inhibitor, the 7-methoxyquinoline scaffold is a promising pharmacophore in the development of antimicrobial and broader-spectrum anticancer agents. While direct head-to-head comparative studies for this compound against its isomers in these areas are less common in the literature, the available data on related derivatives suggest a significant contribution of the 7-methoxy group to biological activity.

For instance, a series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial and antibiofilm activities against pathogenic microbes causing urinary tract infections.[6] One of the synthesized compounds exhibited a potent minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli.[6]

In the context of cancer, various quinoline-4-carboxylic acid derivatives have been evaluated for their antiproliferative activity.[7] One study highlighted a 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid derivative that demonstrated an 82.9% reduction in cellular growth of MCF-7 breast cancer cells.[7] While this is not a direct comparison, it underscores the potential of methoxy-substituted quinolines in cancer therapy.

Future Directions and the Rationale for Prioritizing the 7-Methoxy Scaffold

The presented data strongly suggests that the 7-methoxy substitution on the quinoline-3-carboxylic acid scaffold offers a distinct advantage, particularly in the context of protein kinase CK2 inhibition. This provides a compelling rationale for medicinal chemists and drug developers to prioritize the synthesis and evaluation of 7-methoxyquinoline derivatives in their research programs.

Future studies should aim to conduct direct, head-to-head comparisons of this compound with its 6- and 8-methoxy isomers, as well as the parent quinoline-3-carboxylic acid, across a broad range of biological assays. This would include comprehensive antimicrobial screening against a panel of clinically relevant bacteria and fungi, and extensive anticancer profiling against a diverse set of cancer cell lines. Such data would be invaluable in further elucidating the structure-activity relationships and solidifying the therapeutic potential of this promising class of compounds.

Logical Relationship Diagram

cluster_advantages Advantages of 7-Methoxy Position QCA Quinoline-3-Carboxylic Acid Scaffold Methoxy Methoxy (-OCH₃) Substitution QCA->Methoxy Functionalization Position Positional Isomerism (6-, 7-, 8-) Methoxy->Position Leads to Bioactivity Enhanced Biological Activity Position->Bioactivity Determines CK2 Potent Protein Kinase CK2 Inhibition Bioactivity->CK2 Anticancer Potential Anticancer Activity Bioactivity->Anticancer Antimicrobial Promising Antimicrobial Properties Bioactivity->Antimicrobial

Caption: Rationale for focusing on this compound.

References

A Comparative Efficacy Analysis of 7-Methoxyquinoline-3-carboxylic Acid and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. Among these, 7-Methoxyquinoline-3-carboxylic acid stands as a molecule of significant interest. This guide provides a comprehensive comparison of the preclinical efficacy of this compound and its structural analogs, supported by available experimental data. While direct comparative studies on this compound are limited in publicly accessible literature, this guide will leverage data from closely related quinoline-3-carboxylic acid derivatives to provide a scientifically grounded assessment of its potential.

The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a variety of biologically active compounds. The presence of a carboxylic acid group at the 3-position is a key feature that often enhances the interaction of these molecules with biological targets, such as enzymes and receptors. Modifications at various positions on the quinoline ring, including the addition of a methoxy group at the 7-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Efficacy Analysis

This section delves into the comparative efficacy of 7-methoxyquinoline derivatives and other quinoline-3-carboxylic acids across key therapeutic areas. The data presented is compiled from various preclinical studies and aims to provide a clear overview of their relative potencies.

Antimicrobial Activity

Quinolone-based drugs are renowned for their broad-spectrum antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values of various 7-methoxyquinoline derivatives against different microbial strains.

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Derivative 3l) Escherichia coli7.812[1]
Candida albicans31.125[1]
4-((7-methoxyquinolin-4-yl)amino)-N-(guanidinyl)benzenesulfonamide (Derivative 3c) Escherichia coli62.50[1]
4-((7-methoxyquinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (Derivative 3d) Escherichia coli31.25[1]
Coumarin-3-carboxylic acid derivative with thioether quinoline (Compound A9) Xanthomonas oryzae pv oryzae (Xoo)11.05 (EC50)[2]
Acidovorax citrulli (Aac)8.05 (EC50)[2]

The data suggests that derivatization of the 7-methoxyquinoline core can lead to potent antimicrobial agents. For instance, the introduction of a sulfonamide moiety, as seen in derivative 3l, results in significant activity against both Gram-negative bacteria and fungi[1].

Anticancer Activity

The antiproliferative potential of quinoline derivatives has been extensively investigated. The following table presents the half-maximal inhibitory concentration (IC50) values of various quinoline-3-carboxylic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acid derivative (Compound 2f) MCF-7 (Breast Cancer)Micromolar range[3]
2,4-disubstituted quinoline-3-carboxylic acid derivative (Compound 2l) K562 (Leukemia)Micromolar range[3]
Quinoline-3-carboxylic acid MCF-7 (Breast Cancer)Remarkable growth inhibition[4]
HeLa (Cervical Cancer)Substantial viability reduction[4]
Secosteroid–2-pyrazoline hybrid (Compound 3j) MCF-7 (Breast Cancer)0.2-0.5[5]

Note: Specific IC50 values for this compound were not found in the reviewed literature. The table includes data for other quinoline-3-carboxylic acid derivatives to provide a comparative context.

Studies have shown that quinoline-3-carboxylic acid derivatives can exhibit potent and selective antiproliferative activity[3]. The parent quinoline-3-carboxylic acid has demonstrated significant growth inhibition against breast and cervical cancer cell lines[4].

Mechanism of Action: A Glimpse into the Molecular Pathways

The biological activities of quinoline derivatives are often attributed to their ability to interfere with key cellular processes.

Mechanism_of_Action cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Tyrosine_Kinases Tyrosine Kinase Inhibition Apoptosis_Induction Induction of Apoptosis Tyrosine_Kinases->Apoptosis_Induction Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Tumor_Growth_Inhibition 7_Methoxyquinoline_3_Carboxylic_Acid 7-Methoxyquinoline- 3-carboxylic Acid & Derivatives 7_Methoxyquinoline_3_Carboxylic_Acid->DNA_Gyrase 7_Methoxyquinoline_3_Carboxylic_Acid->Tyrosine_Kinases

Caption: Potential mechanisms of action for quinoline derivatives.

In antimicrobial applications, quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death. In the context of cancer, quinoline derivatives have been shown to inhibit various protein kinases, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the antimicrobial, anticancer, and antioxidant activities of quinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Susceptibility_Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Inoculate_Plates Inoculate microtiter plates with bacterial suspension Prepare_Compound->Inoculate_Plates Incubate Incubate plates at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC by visual inspection for turbidity Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Step-by-Step Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion and Future Directions

The available evidence strongly suggests that the quinoline-3-carboxylic acid scaffold is a promising platform for the development of new therapeutic agents. While direct comparative efficacy data for this compound is currently sparse, the demonstrated potency of its derivatives in antimicrobial and anticancer assays highlights the potential of this specific substitution pattern. The 7-methoxy group may enhance the lipophilicity and cell permeability of the molecule, contributing to its biological activity.

Future research should focus on the systematic evaluation of this compound in a battery of preclinical models to directly compare its efficacy against established drugs and other quinoline analogs. A comprehensive investigation into its mechanism of action and safety profile will be crucial for its potential translation into clinical applications. The synthesis and screening of a focused library of this compound derivatives could further optimize its therapeutic potential.

References

A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for Quantifying 7-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or metabolites is the bedrock of reliable and reproducible science. 7-Methoxyquinoline-3-carboxylic acid (7-MQCA), a quinoline derivative, represents a class of compounds frequently encountered in pharmaceutical development. The selection of an appropriate analytical method is a critical decision that directly impacts data quality, development timelines, and regulatory success.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of 7-MQCA: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the modern pharmaceutical analysis laboratory. It offers a robust balance of specificity, sensitivity, and cost-effectiveness, making it a primary choice for quantifying APIs in bulk materials and finished products.

Expertise & Causality: The "Why" Behind the Protocol

The goal of an HPLC method is to separate the analyte of interest from any impurities, degradation products, or matrix components before quantification. For 7-MQCA, a reversed-phase method is the logical starting point.

  • Column Choice (C18): A C18 (octadecylsilane) column is selected due to its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar organic molecules like 7-MQCA.

  • Mobile Phase pH: The carboxylic acid moiety on 7-MQCA has a pKa that dictates its ionization state. By buffering the aqueous portion of the mobile phase (e.g., with phosphate buffer) to a pH of approximately 3.0, we ensure the carboxylic acid is protonated (non-ionized). This increases its hydrophobicity, leading to better retention on the C18 column and sharper, more symmetrical peak shapes.

  • Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides better peak resolution for aromatic compounds.

  • UV Detection Wavelength: The quinoline ring system contains a strong chromophore. A UV scan of 7-MQCA would be performed to identify the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio for quantification. Based on similar quinoline structures, this is typically in the 250-350 nm range.[5][6]

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of 7-MQCA reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: λmax determined from UV scan (e.g., 265 nm).

  • Validation Procedure:

    • Perform injections of the calibration standards to establish linearity.

    • Analyze quality control (QC) samples at low, medium, and high concentrations to assess accuracy and precision.

    • Determine specificity by analyzing a blank (diluent) and a sample spiked with potential impurities.

Workflow Visualization: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_sample_path Prep1 Weigh Reference Standard & Sample Prep2 Dissolve in Diluent (ACN:H2O) Prep1->Prep2 Prep3 Prepare Calibration Curve Standards Prep2->Prep3 HPLC Inject onto C18 Column Prep3->HPLC Inject Standards Detect UV Detection at λmax HPLC->Detect Data1 Integrate Peak Area Detect->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Unknown Sample Data2->Data3 SamplePrep Prepare Unknown Sample SamplePrep->HPLC Inject Sample

HPLC-UV workflow for 7-MQCA quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of 7-MQCA in complex biological matrices (e.g., plasma, urine, tissue), LC-MS/MS is the gold standard.[7] This technique couples the separation power of HPLC with the highly specific detection capabilities of a tandem mass spectrometer.

Expertise & Causality: The "Why" Behind the Protocol

The power of LC-MS/MS lies in its ability to selectively monitor a specific mass-to-charge (m/z) transition for the target analyte.

  • Sample Preparation (SPE): Biological samples cannot be injected directly. Solid-Phase Extraction (SPE) is a crucial step to remove proteins, salts, and other interferences that would suppress the analyte signal and contaminate the instrument.[7] A mixed-mode anion exchange cartridge is chosen to exploit both the hydrophobic quinoline structure and the negatively chargeable carboxylic acid group for efficient cleanup.

  • Ionization (ESI): Electrospray Ionization (ESI) is the preferred method for polar molecules like 7-MQCA. Operating in negative ion mode (ESI-) is logical, as the carboxylic acid group will readily deprotonate to form a [M-H]⁻ ion, which is the precursor ion for MS/MS analysis.[8]

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is the key to the technique's selectivity. The first quadrupole (Q1) is set to isolate the precursor ion (the m/z of deprotonated 7-MQCA). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (product ion). This precursor -> product ion transition is unique to the analyte, effectively filtering out all other co-eluting compounds.[7]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled version of 7-MQCA).

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Load the supernatant onto a pre-conditioned mixed-mode anion exchange SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute 7-MQCA with an acidic organic solvent (e.g., 2% formic acid in methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Instrument: UPLC/HPLC system coupled to a tandem mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC for faster run times).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic content.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI, Negative Ion Mode.

    • MRM Transition:

      • Precursor Ion (Q1): m/z 202.1 (for [C11H8NO3]⁻).

      • Product Ion (Q3): A characteristic fragment determined by infusion (e.g., m/z 158.1 from loss of CO2).

  • Validation Procedure:

    • Method validation is performed according to FDA guidance for bioanalytical methods.[1][9][10] This includes assessing selectivity, matrix effect, recovery, and stability in the biological matrix in addition to linearity, accuracy, and precision.

Workflow Visualization: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Prep1 Add Internal Standard Prep2 Protein Precipitation Prep1->Prep2 Prep3 Solid-Phase Extraction (SPE) Prep2->Prep3 Prep4 Evaporate & Reconstitute Prep3->Prep4 LC UPLC Separation Prep4->LC MS1 Q1: Isolate Precursor Ion (m/z 202.1) LC->MS1 MS2 Q2: Fragment Ion MS1->MS2 MS3 Q3: Detect Product Ion (m/z 158.1) MS2->MS3 Data1 Integrate Analyte/IS Peak Area Ratio Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Unknown Sample Data2->Data3

LC-MS/MS workflow for 7-MQCA in a biological matrix.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is the simplest and most rapid of the three techniques. It relies on the direct measurement of light absorbance by the analyte in a solution. While it lacks the specificity of chromatographic methods, it can be suitable for high-concentration samples in a simple, known matrix, such as during synthesis process checks.

Expertise & Causality: The "Why" Behind the Protocol

The fundamental principle is Beer-Lambert's Law, which states that absorbance is directly proportional to the concentration of the analyte.

  • Solvent Choice: The solvent must be transparent in the UV region where the analyte absorbs. Ethanol or methanol are good choices as they readily dissolve 7-MQCA and are UV-transparent above ~220 nm.

  • Wavelength Selection (λmax): As with HPLC-UV, a wavelength scan is performed to find the λmax. Measuring at this wavelength provides maximum sensitivity and adherence to Beer-Lambert's Law.[11]

  • Limitations: The critical weakness of this method is its lack of specificity. Any other substance in the sample that absorbs light at the same wavelength will interfere with the measurement, leading to an overestimation of the 7-MQCA concentration. Therefore, this method is only appropriate for pure or nearly pure samples.

Experimental Protocol: UV-Vis Spectrophotometry
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 7-MQCA in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations from 2 µg/mL to 20 µg/mL.

    • Prepare the unknown sample by dissolving it in methanol to achieve a concentration within the calibration range.

  • Instrumental Analysis:

    • Instrument: Dual-beam UV-Vis Spectrophotometer.

    • Scan Range: Scan from 400 nm to 200 nm to determine λmax.

    • Measurement:

      • Use a quartz cuvette.

      • Zero the instrument with a methanol blank.

      • Measure the absorbance of each standard and the unknown sample at the predetermined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance vs. concentration.

    • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Workflow Visualization: UV-Vis Method

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Prep1 Prepare Stock Solution in Methanol Prep2 Create Calibration Standards Prep1->Prep2 Measure Measure Absorbance of Standards & Sample Prep2->Measure Scan Perform UV Scan to find λmax Blank Zero Instrument with Blank Scan->Blank Blank->Measure Data1 Plot Absorbance vs. Concentration Measure->Data1 Data2 Calculate Concentration from Curve Data1->Data2

UV-Vis Spectrophotometry workflow for 7-MQCA.

Comparative Summary and Method Selection

The choice of analytical method is dictated by the specific requirements of the study. The table below summarizes the typical performance characteristics of each validated method for 7-MQCA.

Validation Parameter UV-Vis Spectrophotometry HPLC-UV LC-MS/MS (Bioanalytical)
Specificity Low (interference from any absorbing species)High (separates analyte from impurities)Very High (based on m/z transition)
Linearity (r²) > 0.995> 0.999> 0.998
Range ~2 - 20 µg/mL~1 - 100 µg/mL~0.001 - 1 µg/mL (1 - 1000 ng/mL)
Accuracy (% Recovery) 95 - 105%98 - 102%85 - 115% (as per FDA guidance)[1]
Precision (%RSD) < 5%< 2%< 15% (as per FDA guidance)[1]
LOQ ~ 2 µg/mL~ 1 µg/mL~ 1 ng/mL (0.001 µg/mL)
Typical Application In-process checks, pure substance assayAPI assay, content uniformity, stability testingBioanalysis (PK studies), trace impurity analysis
Cost & Complexity LowModerateHigh
Making the Right Choice:
  • For routine quality control (QC) of a bulk drug substance or final product assay, where the concentration is high and the matrix is clean, HPLC-UV is the most appropriate method. It provides the necessary specificity and precision in a cost-effective and reliable manner.[12]

  • For pharmacokinetic studies or the analysis of trace-level impurities in complex biological matrices, the unparalleled sensitivity and selectivity of LC-MS/MS are required.[8][13]

  • For quick, non-specific checks of a pure substance during chemical synthesis, where speed is more important than absolute accuracy, UV-Vis Spectrophotometry can be a useful tool.

Conclusion

The validation of an analytical method is a formal process that demonstrates its fitness for a specific purpose.[4] For this compound, the choice between UV-Vis, HPLC-UV, and LC-MS/MS is not about which method is "best," but which is most suitable for the question being asked. By understanding the principles behind each technique and aligning them with the required sensitivity, specificity, and sample matrix, researchers can generate data that is not only accurate but also defensible, forming a solid foundation for successful drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chemical Disposal

The primary objective when disposing of 7-Methoxyquinoline-3-carboxylic acid is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[1] This compound, like many of its chemical class, should be treated as hazardous waste.[1][9][10] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][9][11] All materials that have come into contact with this compound must be collected and managed through an approved hazardous waste program.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound is expected to cause skin and eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, appropriate personal protective equipment is mandatory during handling and disposal.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or with a local exhaust ventilation system. If dust is generated, a NIOSH-approved respirator may be necessary.OSHA 29 CFR 1910.134

This table summarizes the necessary personal protective equipment for handling this compound waste. Always inspect PPE for integrity before use.[1]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound, ensuring compliance and safety at each stage.

Step 1: Waste Identification and Segregation

Proper segregation is the first line of defense against hazardous chemical reactions.[12][13]

  • Identify: All waste streams containing this compound must be identified as hazardous waste. This includes the pure compound, solutions, and any contaminated materials such as gloves, weigh paper, and pipette tips.[1]

  • Segregate: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[1][12][13] Specifically, store it away from strong oxidizing agents and strong acids.[14] Do not mix solid and liquid waste in the same container.[12]

Step 2: Waste Collection and Containerization

The integrity of the waste container is crucial to prevent leaks and exposure.[7]

  • Solid Waste:

    • Carefully place any solid this compound and contaminated disposable items (e.g., weigh boats, contaminated paper towels) directly into a designated solid hazardous waste container.[1]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][13]

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated liquid hazardous waste container.[1]

    • Glass containers are often preferred for acidic compounds to prevent corrosion that can occur with metal containers over time.[12] The container must have a secure, leak-proof screw cap.[7][13]

    • Leave at least one inch of headspace in liquid waste containers to allow for expansion.[13]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[6]

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents, including the full chemical name: "this compound." For mixtures, list all components and their approximate percentages.[13]

  • Indicate the date when waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated and properly managed area.[6][13]

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][13]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure secondary containment, such as a spill tray, is in place.[12]

  • Keep the waste container securely closed at all times, except when adding waste.[6][13]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[6]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal company.[2]

  • Once the container is full, or within one year of the accumulation start date (for partially filled containers), arrange for pickup by your institution's EHS or a contracted hazardous waste disposal service.[2][13]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[15]

  • Ventilate: Ensure the area is well-ventilated.[15]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[10][15] For solid spills, carefully sweep up the material, avoiding dust generation.[2]

  • Collection: Place the contained waste into a labeled hazardous waste container.[15]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (Solid or Liquid) B Identify as Hazardous Waste A->B C Segregate Solid Waste B->C Solid D Segregate Liquid Waste B->D Liquid E Use Compatible Solid Waste Container C->E F Use Compatible Liquid Waste Container D->F G Label Container Correctly: 'Hazardous Waste', Contents, Date E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Closed H->I J Arrange for Pickup by Licensed Disposal Company H->J

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. 7-Methoxyquinoline-3-carboxylic acid, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. This guide provides essential, in-depth procedural guidance on the requisite personal protective equipment (PPE) for its safe handling, ensuring the well-being of our valued researchers and scientists. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety.

Core Principles of Protection: A Multi-Layered Approach

When handling this compound, a comprehensive PPE strategy is not merely advisable; it is a critical component of laboratory safety. This strategy is built on the principle of creating multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure through inhalation, skin contact, or eye contact.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize airborne contaminants.

  • Fume Hoods: All work involving the handling of this compound, especially when dealing with powders or creating solutions, should be conducted within a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or aerosols that may be generated.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[1]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The specific type and level of protection should be determined by a thorough risk assessment of the planned procedure.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Concentrated acids and their derivatives can cause severe and irreversible eye damage.[4]

  • Safety Goggles: Tightly fitting chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement for eye protection.[2][5] Standard safety glasses with side shields do not offer sufficient protection against chemical splashes.[6]

  • Face Shield: For procedures with a higher risk of splashing, such as when transferring larger volumes of solutions or during vigorous reactions, a face shield should be worn in conjunction with safety goggles.[5][6] This provides an additional layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Absorption

Many quinoline derivatives are harmful upon skin contact.[1][5] Therefore, robust skin and body protection is non-negotiable.

  • Gloves: Chemical-resistant gloves are essential.

    • Material: Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for the specific chemical or solvent being used.[7] Thicker gloves generally offer better protection.[6]

    • Inspection and Replacement: Gloves must be inspected for any signs of degradation or perforation before each use.[5][8] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[5][8] Gloves should be changed regularly, typically every 30 to 60 minutes, or immediately upon known or suspected contact with the chemical.[6]

  • Laboratory Coat: A full-length laboratory coat with long sleeves and tight-fitting cuffs is required to protect the skin and personal clothing from contamination.[2]

  • Additional Protective Clothing: For large-scale operations or situations with a high risk of significant exposure, a chemical-resistant apron or a full-body suit may be necessary.[2]

Respiratory Protection: Guarding Against Inhalation Hazards

While engineering controls are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

  • Risk Assessment: The need for respiratory protection should be determined by a risk assessment, considering the quantity of the substance being handled, its dustiness, and the effectiveness of the engineering controls.

  • Respirator Type: If required, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] A full-face respirator offers the highest level of protection for both the respiratory system and the face.[2] All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Selection Guide for this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood) Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required with proper fume hood use
Chemical reactions and workup procedures (in a fume hood) Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatRecommended if there is a potential for aerosol generation
Large-scale operations or potential for significant exposure Full-face respiratorHeavy-duty chemical-resistant glovesChemical-resistant apron or full-body suitMandatory (e.g., full-face respirator with appropriate cartridges)
Handling of spills Full-face respiratorHeavy-duty chemical-resistant glovesChemical-resistant suitMandatory (e.g., full-face respirator with appropriate cartridges)

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures for putting on (donning) and taking off (doffing) PPE must be strictly adhered to, to prevent cross-contamination.

Donning Procedure
  • Lab Coat/Gown: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.

Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield from the back of the head. Remove goggles.

  • Lab Coat/Gown: Unbutton the lab coat and remove it by folding it inward to contain any contamination.

  • Respirator (if required): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment start Start: Plan to handle This compound scale Scale of Operation? start->scale aerosol Potential for Aerosol/Dust Generation? scale->aerosol Small Scale ppe_high Maximum PPE: - Chemical Suit/Apron - Full-Face Respirator - Heavy-Duty Gloves scale->ppe_high Large Scale splash Potential for Splashing? aerosol->splash Low ppe_medium Enhanced PPE: - Lab Coat - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Consider Respirator aerosol->ppe_medium High ppe_low Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves splash->ppe_low Low splash->ppe_medium High

Caption: Decision workflow for selecting appropriate PPE.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and disposable lab coats, must be placed in a designated, labeled hazardous waste container immediately after use.[8]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not pour chemical waste down the drain.[5]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Conclusion

The responsible and safe handling of this compound is a shared responsibility. By adhering to the comprehensive PPE guidelines outlined in this document, researchers can significantly mitigate the risks associated with this class of compounds. This commitment to safety not only protects the individual but also fosters a secure and productive research environment, enabling the continued advancement of science. Always consult the most current Safety Data Sheet for any chemical before use and follow all institutional safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinoline-3-carboxylic acid
Reactant of Route 2
7-Methoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.